Benzyl (Chloromethyl) Succinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 4-O-(chloromethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJMNMWWYYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445129 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143869-67-4 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl (Chloromethyl) Succinate: A Technical Guide for Researchers
Disclaimer: Benzyl (Chloromethyl) Succinate is a specialized chemical entity with limited publicly available experimental data. This guide has been compiled by synthesizing information from analogous structures and established principles of organic chemistry to provide a comprehensive theoretical and practical overview for research and development purposes. All predicted properties and reaction protocols should be validated experimentally.
Introduction: A Bifunctional Scaffold for Chemical Innovation
This compound (CAS No. 143869-67-4) is a bifunctional organic molecule that holds potential as a versatile building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a benzyl ester, a reactive chloromethyl ester, and a four-carbon succinate backbone. This unique combination allows for a range of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including prodrugs and polymers.[2][3][4]
The benzyl ester moiety can serve as a protecting group that can be selectively removed under specific conditions, while the highly reactive chloromethyl ester group is an excellent electrophile for nucleophilic substitution reactions.[5][6] The succinate linker provides a flexible spacer that can be used to connect different molecular fragments. This guide will delve into the predicted chemical properties, reactivity, and potential applications of this compound, providing researchers with a solid foundation for its use in the laboratory.
Predicted Physicochemical Properties
Due to the scarcity of experimental data for this compound, the following table summarizes its predicted physicochemical properties based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 143869-67-4 | [1] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar succinate and benzyl esters. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General solubility of esters. |
| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure. | Typical for compounds of this molecular weight and functionality. |
| Melting Point | If solid, likely a low melting point. | General property of similar non-symmetrical esters. |
Spectroscopic Characterization: A Theoretical Fingerprint
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), a singlet for the chloromethyl protons (~5.7 ppm), and two methylene multiplets for the succinate backbone (around 2.6-2.8 ppm).
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the two ester groups (in the range of 170-175 ppm), aromatic carbons, the benzylic carbon, the chloromethyl carbon, and the two methylene carbons of the succinate chain.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-O stretching bands, and signals corresponding to the aromatic ring and C-Cl bond.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak, along with fragmentation patterns corresponding to the loss of the benzyl group, the chloromethyl group, and other characteristic fragments.
Synthesis and Reactivity: A Chemist's Perspective
The reactivity of this compound is dictated by its ester functionalities, with the chloromethyl ester being the more reactive site for nucleophilic attack.
Proposed Synthesis
A plausible synthetic route to this compound would involve a two-step process starting from succinic anhydride.
-
Monoesterification: Reaction of succinic anhydride with benzyl alcohol would yield benzyl hydrogen succinate (monobenzyl succinate). This reaction is typically carried out with or without a catalyst at elevated temperatures.
-
Chloromethylation: The resulting carboxylic acid can then be converted to the chloromethyl ester. A common method for this transformation is the reaction of the carboxylic acid with a chloromethylating agent, such as chloromethyl chlorosulfate or by using a combination of a formaldehyde equivalent and a chloride source.[8] Another approach involves the reaction of the corresponding carboxylate salt with bromochloromethane.[2]
Caption: Proposed two-step synthesis of this compound.
Core Reactivity
The primary reactive center of this compound is the electrophilic carbon of the chloromethyl group. This site is highly susceptible to nucleophilic attack, making the molecule a valuable alkylating agent.
Nucleophilic Substitution: The chloromethyl group readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[6] This reactivity is the cornerstone of its utility in chemical synthesis.
-
With Carboxylates: Reaction with a carboxylic acid (or its salt) would lead to the formation of an acyloxymethyl ester, a common strategy in prodrug design.[2]
-
With Alcohols and Phenols: Alcohols and phenols can displace the chloride to form the corresponding alkoxymethyl and phenoxymethyl ethers.
-
With Amines: Primary and secondary amines will react to form aminomethyl esters, which may be unstable depending on the amine's structure.
-
With Thiols: Thiols are excellent nucleophiles and are expected to react efficiently to yield thiamethyl esters.
Caption: Nucleophilic substitution reactions of this compound.
Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The chloromethyl ester is expected to be significantly more labile than the benzyl ester.[9] Water-catalyzed hydrolysis of chloromethyl esters can occur, and the rate is influenced by the solvent system.[9]
Hydrogenolysis: The benzyl ester group can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), leaving the chloromethyl ester and the succinate backbone intact, provided the reaction conditions are carefully controlled.[5][10] This orthogonality makes the benzyl group a useful protecting group in multi-step syntheses.
Applications in Drug Development and Beyond
The bifunctional nature of this compound makes it a promising tool for drug development professionals.
-
Prodrug Synthesis: The chloromethyl ester functionality is a well-established linker for creating acyloxymethyl ester prodrugs.[2][11] These prodrugs are designed to improve the physicochemical properties of a parent drug, such as solubility or membrane permeability, and then release the active drug in vivo through enzymatic or chemical hydrolysis. This compound could be used to attach a drug molecule containing a carboxylic acid to a succinate spacer, which in turn is protected by a benzyl group.
-
Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the succinate backbone can act as a cleavable or non-cleavable linker between the drug and the targeting moiety.[4][12][13] The reactivity of the chloromethyl group allows for facile conjugation to the drug molecule.
Safety and Handling
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
As a reactive alkylating agent, this compound should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its potential to react with moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Many chloromethyl ethers are considered potential carcinogens, and therefore, exposure should be minimized.[14][15]
Conclusion
While specific experimental data for this compound is limited, a thorough analysis of its constituent functional groups provides a robust framework for understanding its chemical properties and reactivity. Its dual functionality as a benzyl-protected succinate and a reactive chloromethyl ester makes it a potentially valuable intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. The insights provided in this guide are intended to facilitate its application in the laboratory, with the strong recommendation that all theoretical predictions are confirmed through rigorous experimentation.
References
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Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed.[Link]
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Laughton, C. A., & Robertson, R. E. (1979). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society, 101(25), 7584–7588. [Link]
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PubChem. (n.d.). Benzyl 4-oxobutanoate. PubChem.[Link]
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Patel, J., & Patel, K. (2023). Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. PubMed.[Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.[Link]
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MDPI. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. MDPI.[Link]
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PubMed Central. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PubMed Central.[Link]
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Wikipedia. (n.d.). Benzylsuccinate synthase. Wikipedia.[Link]
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Taylor & Francis Online. (n.d.). Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions. Taylor & Francis Online.[Link]
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PubMed. (2022). Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. PubMed.[Link]
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Wiley Online Library. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Wiley Online Library.[Link]
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PubMed. (n.d.). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed.[Link]
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PubMed. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. PubMed.[Link]
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PNAS. (2014). Structures of benzylsuccinate synthase elucidate roles of accessory subunits in glycyl radical enzyme activation and activity. PNAS.[Link]
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Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Chemistry Steps.[Link]
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An In-depth Technical Guide on the Putative Mechanisms of Action of Benzyl (Chloromethyl) Succinate in Biological Systems
Abstract
Benzyl (chloromethyl) succinate is a small molecule whose biological effects are not extensively documented in publicly accessible literature. However, its chemical structure—comprising a reactive chloromethyl ester, a benzyl ester, and a succinate backbone—provides a strong basis for postulating several distinct and potentially overlapping mechanisms of action. This guide deconstructs the molecule's chemical liabilities and metabolic potential to propose three primary putative mechanisms: 1) Covalent modification of biological macromolecules via alkylation by the reactive chloromethyl group, 2) Metabolic bioactivation via esterase hydrolysis to release succinate, a key metabolic and signaling molecule, and 3) A dual-action or prodrug modality where both alkylation and succinate signaling contribute to the overall biological effect. We provide the theoretical framework for each mechanism, grounded in established principles of chemical biology and pharmacology, and present a comprehensive, phased experimental workflow for their systematic investigation. This document is intended for researchers in drug discovery and chemical biology, offering a structured approach to elucidating the mechanism of action for this and structurally related compounds.
Introduction and Structural Rationale
The biological activity of a small molecule is intrinsically linked to its chemical structure. This compound (CAS No: 143869-67-4)[1] is an asymmetric diester of succinic acid. Its structure presents two key features that are highly likely to dictate its interaction with biological systems:
-
The Chloromethyl Ester Moiety: This functional group is a potent electrophile. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack from electron-rich atoms in biological macromolecules. Such moieties are characteristic of alkylating agents, a class of compounds known for forming covalent bonds with DNA and proteins.[2][3]
-
Ester Bonds: The molecule contains both a benzyl ester and the aforementioned chloromethyl ester. Ester bonds are common motifs in prodrug design, as they are susceptible to hydrolysis by ubiquitous cellular esterases.[4][5] This enzymatic cleavage would unmask the succinate carboxyl groups and release benzyl alcohol and a reactive chloromethyl species.
Based on this structural analysis, the central mechanistic question is whether this compound acts as an intact alkylating agent, as a prodrug for delivering a biological payload (succinate), or through a combination of these effects.
Postulated Mechanisms of Action
Mechanism A: Direct Covalent Alkylation
The primary hypothesis is that this compound functions as a direct-acting alkylating agent. Alkylating agents are a cornerstone of chemotherapy and are characterized by their ability to covalently modify DNA and proteins.[3][6] The chloromethyl group is a known alkylating functionality, with related compounds like chloromethyl methyl ether and bis(chloromethyl) ether being recognized as potent alkylating agents and carcinogens.[7][8][9]
The reaction involves the nucleophilic attack by heteroatoms (e.g., nitrogen, sulfur, oxygen) present in biological molecules on the electrophilic carbon of the chloromethyl group.
-
Key Biological Nucleophiles:
-
DNA: The N7 position of guanine and N3 of adenine are particularly susceptible to alkylation. This can lead to DNA cross-linking, strand breaks, and stalled replication forks, ultimately triggering apoptosis.
-
Proteins: The side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) are potent nucleophiles. Alkylation of critical residues in an enzyme's active site can lead to irreversible inhibition.
-
The consequence of such covalent modification is typically broad-spectrum cytotoxicity, making this a plausible mechanism if the compound exhibits potent, non-specific cell-killing activity.
Mechanism B: Esterase-Mediated Release of Succinate
A compelling alternative hypothesis is that this compound is a prodrug that leverages cellular esterases for its bioactivation.[10][11][12] Esterase-activated prodrugs are designed to improve properties like cell permeability by masking polar groups (like carboxylic acids) with ester functionalities, which are later cleaved inside the cell to release the active drug.[4][5]
In this scenario, intracellular carboxylesterases would hydrolyze one or both ester bonds, leading to the release of:
-
Succinate: A critical intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[13] Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[14] SUCNR1 activation is linked to a variety of physiological and pathological processes, including inflammation, immune response modulation, and metabolic regulation.[15][16][17][18] For instance, SUCNR1 signaling is highly expressed in macrophages and can modulate their polarization and inflammatory responses.[19][20][21]
-
Benzyl Alcohol: Generally considered to have low toxicity at concentrations relevant for a small molecule drug.
-
A Chloromethyl-containing species: The fate of this fragment depends on the hydrolysis sequence but would likely be a reactive and potentially toxic byproduct.
If this mechanism is dominant, the biological effects of the compound would mimic those of elevated extracellular succinate and would be dependent on the expression of both cellular esterases and the SUCNR1 receptor.
Experimental Framework for Mechanistic Validation
A phased, systematic approach is required to dissect these competing hypotheses. The following experimental plan is designed as a self-validating system, incorporating orthogonal assays and clear decision points.
Phase 1: Initial Biological Characterization
The goal of this phase is to determine the compound's primary biological effect (e.g., cytotoxicity vs. specific signaling) and establish a tractable dose-response range.
Protocol 3.1.1: Cell Viability and Proliferation Assays
-
Objective: To determine the compound's effect on cell survival across multiple cell lines.
-
Methodology:
-
Select a panel of cell lines:
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using two orthogonal methods:
-
Metabolic Assay: MTT or PrestoBlue™ assay.
-
Membrane Integrity Assay: CellTox™ Green Cytotoxicity Assay.
-
-
Calculate IC50 (half-maximal inhibitory concentration) values for each cell line and time point.
-
Data Interpretation (Hypothetical):
| Cell Line | SUCNR1 Expression | IC50 at 48h (µM) | Putative Mechanism Indicated |
| A549 | Low | 5.2 | Mechanism A (Alkylation) |
| THP-1 | High | 25.8 | Mechanism B (Succinate Signaling) |
| THP-1 SUCNR1-KO | None | >100 | Confirms Mechanism B dependency |
-
Decision Point: If the IC50 is low (<10 µM) and similar across cell lines regardless of SUCNR1 expression, proceed with Phase 2A (Alkylation) . If the IC50 is significantly lower in SUCNR1-positive cells, proceed with Phase 2B (Succinate Signaling) .
Phase 2A: Interrogating the Alkylation Mechanism
This phase focuses on finding direct evidence of covalent modification and the cellular response to it.
Protocol 3.2.1: DNA Damage Response (DDR) Assay
-
Objective: To detect the cellular response to DNA alkylation.
-
Methodology:
-
Treat A549 cells with the compound at 1x and 5x its IC50 value for 6-24 hours.
-
Perform Western blotting or immunofluorescence for key DDR markers:
-
γH2AX (phosphorylated H2AX): A sensitive marker for DNA double-strand breaks.
-
p53 and p21: Key proteins in the cell cycle arrest pathway following DNA damage.
-
-
-
Expected Outcome: A dose-dependent increase in γH2AX and p53/p21 levels would strongly support DNA damage via alkylation.
Protocol 3.2.2: In Vitro Nucleophile Trapping Assay
-
Objective: To demonstrate the compound's ability to covalently modify a model nucleophile.
-
Methodology:
-
Incubate this compound with a molar excess of a model nucleophile like N-acetyl-cysteine or glutathione.
-
Monitor the reaction over time using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Search for the mass of the expected adduct (mass of nucleophile + mass of benzyl succinate moiety).
-
-
Expected Outcome: Detection of the covalent adduct provides direct chemical evidence of alkylating potential.
Workflow for Alkylation Hypothesis Validation
Caption: Experimental workflow to validate the direct alkylation hypothesis.
Phase 2B: Interrogating the Succinate Signaling Mechanism
This phase aims to confirm that the compound's effects are mediated by esterase activity and SUCNR1 activation.
Protocol 3.2.3: Esterase Inhibition Assay
-
Objective: To determine if the compound's activity is dependent on esterase cleavage.
-
Methodology:
-
Pre-treat SUCNR1-positive THP-1 cells with a broad-spectrum esterase inhibitor (e.g., paraoxon) for 1-2 hours.
-
Add this compound and perform the cell viability assay as in Protocol 3.1.1.
-
-
Expected Outcome: If the compound is a prodrug, esterase inhibition should rescue the cells, resulting in a significant rightward shift (increase) in the IC50 curve.
Protocol 3.2.4: SUCNR1 Signaling Pathway Activation
-
Objective: To directly measure the activation of the SUCNR1 receptor.
-
Methodology:
-
Gi Pathway: Treat THP-1 cells with the compound and measure the inhibition of forskolin-induced cAMP production using a cAMP assay kit. Succinate, acting via Gi, will decrease cAMP levels.
-
Gq Pathway: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration upon compound addition. Succinate, acting via Gq, will cause a transient increase in intracellular Ca2+.
-
Expected Outcome: The compound should elicit a dose-dependent decrease in cAMP and an increase in intracellular calcium, similar to a succinate positive control. These effects should be absent in SUCNR1-KO cells.
Signaling Pathway for Succinate/SUCNR1
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An In-depth Technical Guide to Benzyl (Chloromethyl) Succinate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (Chloromethyl) Succinate, a bifunctional chemical intermediate with significant potential in pharmaceutical research and development. This document elucidates the compound's chemical identity, including its CAS number, molecular properties, and supplier information. A detailed, scientifically-grounded synthesis protocol is presented, followed by an in-depth discussion of its primary application as a versatile linker in prodrug design. The guide further explores the mechanistic basis for its utility in enhancing drug delivery and bioavailability. Experimental protocols for the conjugation of this compound to a model drug molecule and subsequent in vitro analysis are provided to offer practical insights for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Identity and Properties
This compound is a chemical compound that is not extensively documented in mainstream chemical literature, yet it holds considerable interest for specialized applications in organic synthesis and medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 143869-67-4 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [1][2][3] |
| Molecular Weight | 256.68 g/mol | [1][2][3] |
| IUPAC Name | 4-(benzyloxy)-4-oxobutanoic acid chloromethyl ester | N/A |
| Synonyms | This compound, 3-benzyloxycarbonylpropionic acid chloromethyl ester | [1][2] |
| Typical Purity | ≥95% | [1][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Sourcing and Procurement
This compound is available from several specialized chemical suppliers. Researchers can procure this compound from the following vendors, who typically offer it in research-grade quantities.
| Supplier | Website |
| American Elements | [Link] |
| AccelaChem | [Link] |
| AiFChem | |
| Fluorochem | |
| Lead Sciences | [Link] |
Synthesis of this compound: A Plausible Two-Step Approach
Step 1: Synthesis of Benzyl Succinic Acid (Monoesterification)
The initial step involves the ring-opening of succinic anhydride with benzyl alcohol to yield the monoester, benzyl succinic acid. This reaction is a well-established method for preparing unsymmetrical esters of dicarboxylic acids.[4][5]
Reaction:
Caption: Synthesis of Benzyl Succinic Acid from Succinic Anhydride and Benzyl Alcohol.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Benzyl Alcohol: Add benzyl alcohol (1.0 eq) to the solution.
-
Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can accelerate the reaction.[4]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude benzyl succinic acid can be purified by recrystallization or column chromatography.
Step 2: Formation of the Chloromethyl Ester
The second step involves the conversion of the free carboxylic acid group of benzyl succinic acid into a chloromethyl ester. This transformation can be achieved by reacting the carboxylic acid with a source of formaldehyde and a chlorinating agent, such as thionyl chloride.[6][7]
Reaction:
Caption: Formation of this compound.
Detailed Protocol:
-
Reaction Setup: In a fume hood, dissolve the purified benzyl succinic acid (1.0 eq) from Step 1 in an anhydrous, inert solvent like dichloromethane (DCM).
-
Addition of Reagents: Add paraformaldehyde (a source of formaldehyde) (1.1 eq) to the solution. Cool the mixture in an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution. The reaction of a carboxylic acid with thionyl chloride typically forms an acid chloride intermediate, which is then trapped by the formaldehyde derivative.[6][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude this compound can be purified by column chromatography.
Applications in Drug Development: A Prodrug Linker
The primary utility of this compound in drug development lies in its role as a bifunctional linker for creating prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[8][9] This strategy is often employed to overcome undesirable drug properties such as poor solubility, low permeability, rapid metabolism, or formulation challenges.[9][10]
This compound possesses two key functionalities that make it an attractive prodrug linker:
-
Benzyl Ester: The benzyl ester can be cleaved by esterases, which are ubiquitous in the body, to release a carboxylic acid. Benzyl esters are a common prodrug motif used to mask carboxylic acids, thereby increasing the lipophilicity and potentially the cell membrane permeability of a drug.[11][12]
-
Chloromethyl Ester: The chloromethyl ester is a highly reactive group that can be used to attach the linker to a variety of functional groups on a parent drug molecule, such as alcohols, phenols, amines, and thiols. Upon enzymatic or chemical hydrolysis, this ester will also be cleaved.[13][14]
Caption: General Prodrug Strategy using this compound.
Experimental Workflow: Conjugation and In Vitro Evaluation
The following is a hypothetical, yet plausible, experimental workflow for the conjugation of this compound to a model drug containing a hydroxyl group, and the subsequent in vitro evaluation of the resulting prodrug.
Conjugation of this compound to a Model Drug (e.g., Ibuprofen)
This protocol outlines the esterification of the carboxylic acid group of ibuprofen with the chloromethyl group of this compound.
-
Preparation of Ibuprofen Salt: Dissolve ibuprofen (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as cesium carbonate (1.1 eq), to deprotonate the carboxylic acid and form the carboxylate salt.
-
Conjugation Reaction: To the solution of the ibuprofen salt, add this compound (1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude prodrug can be purified by column chromatography.
In Vitro Hydrolysis Study
This experiment aims to evaluate the cleavage of the prodrug back to the parent drug in a simulated biological environment.
-
Preparation of Solutions: Prepare a stock solution of the purified prodrug in a suitable organic solvent (e.g., DMSO). Prepare buffer solutions at different pH values (e.g., pH 5.0, 7.4) and a solution containing a relevant esterase enzyme (e.g., porcine liver esterase).
-
Incubation: Add a small aliquot of the prodrug stock solution to the buffer solutions (with and without the esterase) to initiate the hydrolysis reaction. Incubate the samples at 37°C.
-
Sample Analysis: At various time points, withdraw aliquots from the incubation mixtures and quench the reaction (e.g., by adding acetonitrile). Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the prodrug and the appearance of the parent drug.
-
Data Analysis: Plot the concentration of the prodrug and the parent drug as a function of time to determine the rate of hydrolysis under different conditions.
Conclusion
This compound is a promising bifunctional molecule with significant potential as a linker in the design and synthesis of prodrugs. Its unique structure, incorporating both a benzyl ester and a reactive chloromethyl ester, offers medicinal chemists a versatile tool to modify parent drug molecules with the aim of improving their pharmacokinetic and pharmacodynamic properties. The synthetic pathway, while not extensively documented, can be reliably inferred from fundamental organic chemistry principles. The provided experimental workflows offer a practical starting point for researchers interested in exploring the applications of this compound in their drug discovery programs. Further research into the in vivo behavior and metabolic fate of the succinate linker is warranted to fully realize the therapeutic potential of prodrugs derived from this compound.
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Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. [Link]
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The Architect's Molecule: A Technical Guide to Benzyl (Chloromethyl) Succinate in Modern Organic Synthesis
Abstract
In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Benzyl (chloromethyl) succinate emerges as a uniquely versatile reagent, embodying the dual functionalities of a protected carboxylic acid and a reactive alkylating agent. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, core chemical principles, and practical applications of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of bioactive molecules, supported by mechanistic insights and extensive references to authoritative literature.
Introduction: The Strategic Advantage of Bifunctionality
The design of a multi-step organic synthesis is akin to architecture, where the choice of building materials dictates the strength, elegance, and efficiency of the final structure. Bifunctional molecules, such as this compound, serve as cornerstone components, enabling chemists to introduce multiple functionalities in a controlled and sequential manner.
This guide will illuminate the strategic utility of this compound, a molecule that masterfully combines two key features:
-
A Benzyl Ester Protected Carboxylate: The benzyl ester serves as a robust protecting group for one of the carboxylic acid moieties of succinic acid. This group is stable to a wide range of reaction conditions but can be selectively removed under mild hydrogenolysis conditions, revealing the free carboxylic acid at a desired stage of the synthesis.[1][2]
-
A Reactive Chloromethyl Ester: The chloromethyl ester functionality provides a potent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of the succinate linker to a variety of nucleophiles, such as amines, phenols, and thiols, forming stable ester bonds.
The strategic placement of these two functionalities within a single, readily accessible molecule makes this compound a powerful tool for creating prodrugs, linkers in bioconjugation, and key intermediates in the synthesis of pharmacologically active compounds.
Synthesis of this compound: A Two-Act Play
The synthesis of this compound is a logical and efficient two-step process. The causality behind this sequence is to first selectively protect one of the carboxylic acids of the symmetrical succinic acid, thereby creating an unsymmetrical intermediate, which can then be functionalized at the remaining carboxylic acid.
Act I: The Formation of Monobenzyl Succinate
The initial step involves the regioselective mono-esterification of succinic anhydride with benzyl alcohol. The use of the anhydride is key here, as its reaction with an alcohol is a clean and high-yielding ring-opening reaction that directly affords the desired mono-ester.
Reaction Scheme:
Caption: Synthesis of Monobenzyl Succinate.
Experimental Protocol: Synthesis of Monobenzyl Succinate [3]
This protocol is adapted from a literature procedure for the preparation of monobenzyl succinate.[3]
Materials:
-
Succinic anhydride
-
Benzyl alcohol
-
Benzene (or a suitable alternative solvent like toluene)
-
Porous plate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 equivalent) with a slight excess of benzyl alcohol (1.1 equivalents).
-
Heat the mixture under reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of succinic anhydride.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by drying on a porous plate to remove excess benzyl alcohol.
-
Further purification is achieved by recrystallization from benzene to yield pure monobenzyl succinate. The portion insoluble in benzene is unreacted succinic acid.[3]
Causality of Experimental Choices:
-
Succinic Anhydride as Starting Material: Using the anhydride is more efficient than starting with succinic acid, as it avoids the need for a catalyst and the removal of water as a byproduct. The ring-opening is a highly favorable process.
-
Slight Excess of Benzyl Alcohol: This ensures the complete consumption of the more valuable succinic anhydride.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the esterification to proceed at a reasonable rate.
-
Purification by Recrystallization: This is a standard and effective method for obtaining highly pure crystalline solids from a reaction mixture.
Act II: The Chloromethylation of Monobenzyl Succinate
With one carboxylic acid safely protected as a benzyl ester, the remaining free carboxylic acid is converted into a reactive chloromethyl ester. This transformation is typically achieved by reacting the carboxylic acid with a source of formaldehyde and a chlorinating agent.
Reaction Scheme:
Caption: Chloromethylation of Monobenzyl Succinate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Monobenzyl succinate
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂) or another suitable chlorinating agent
-
Zinc chloride (ZnCl₂) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend monobenzyl succinate (1.0 equivalent) and a catalytic amount of zinc chloride in anhydrous DCM.
-
Add paraformaldehyde (1.2 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Paraformaldehyde as Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde that is easier to handle than gaseous formaldehyde. It depolymerizes in situ under the reaction conditions.
-
Thionyl Chloride as Chlorinating Agent: Thionyl chloride is an effective chlorinating agent that converts the intermediate hydroxymethyl ester into the desired chloromethyl ester. The byproducts of this reaction (SO₂ and HCl) are gaseous and can be easily removed.
-
Zinc Chloride as Catalyst: Zinc chloride is a Lewis acid that activates the formaldehyde, making it more electrophilic and facilitating the initial reaction with the carboxylic acid.[4]
-
Anhydrous Conditions: The reagents used are sensitive to moisture, so anhydrous conditions are crucial to prevent unwanted side reactions and decomposition of the reagents and product.
The Reactivity of this compound: A Tale of Two Electrophiles
The synthetic utility of this compound stems from its two distinct electrophilic centers. The reactivity of each site can be selectively addressed, allowing for a stepwise and controlled construction of more complex molecules.
Caption: Dual reactivity of this compound.
The Chloromethyl Ester: A Hard Electrophile for SN2 Reactions
The chloromethyl group is a primary alkyl halide, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the adjacent ester carbonyl group further enhances the electrophilicity of the methylene carbon.
Typical Nucleophiles:
-
Alcohols and Phenols: React to form the corresponding ethers, effectively linking the succinate moiety to the hydroxyl-containing molecule.
-
Amines: Primary and secondary amines readily displace the chloride to form secondary and tertiary amines, respectively. This is a common strategy for introducing a linker to a bioactive amine.
-
Thiols: Thiolates are excellent nucleophiles and react rapidly to form thioethers.
The Benzyl Ester: A Soft Electrophile for Deprotection
The benzyl ester serves as a stable protecting group that can be selectively removed under mild conditions. The most common method for deprotection is catalytic hydrogenolysis.[1][2]
Deprotection Conditions:
-
Catalyst: Palladium on carbon (Pd/C) is the most commonly used catalyst.
-
Hydrogen Source: Hydrogen gas (H₂) is typically used. Alternatively, transfer hydrogenolysis using reagents like ammonium formate can be employed for substrates that are sensitive to gaseous hydrogen.
-
Solvent: A variety of solvents can be used, including methanol, ethanol, and ethyl acetate.
The cleavage of the benzyl ester is a clean reaction that yields the free carboxylic acid and toluene as the only byproduct, which is easily removed.
Application in Drug Development: The Synthesis of Succinobucol
A prime example of the utility of a benzyl-protected succinate building block is in the synthesis of Succinobucol, an antioxidant and anti-inflammatory agent.[1][5] While the exact commercial synthesis of Succinobucol may be proprietary, a plausible and efficient synthetic route can be designed utilizing the principles of this compound chemistry. The commercially available "Succinobucol Benzyl Ester" is a key indicator of this synthetic strategy.[1]
The synthesis would involve the alkylation of a hindered phenol with a benzyl-protected, activated succinate derivative.
Retrosynthetic Analysis of Succinobucol:
Caption: Retrosynthesis of Succinobucol.
Proposed Synthetic Step: Alkylation of the Phenolic Precursor
The key step in this synthesis would be the alkylation of the phenolic precursor with a molecule like this compound.
Reaction Scheme:
Caption: Proposed synthesis of Succinobucol.
Experimental Protocol: Alkylation of a Hindered Phenol
This is a generalized protocol for the alkylation of a phenol with a chloromethyl ester, which would be applicable to the synthesis of the Succinobucol benzyl ester intermediate.
Materials:
-
Hindered phenol precursor (e.g., 2,6-di-tert-butyl-4-mercaptophenol)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetone or dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the hindered phenol (1.0 equivalent) in anhydrous acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Succinobucol Benzyl Ester.
-
Purify the product by column chromatography.
Final Deprotection:
The resulting Succinobucol Benzyl Ester can then be subjected to catalytic hydrogenolysis (H₂, Pd/C) to cleave the benzyl ester and afford the final active pharmaceutical ingredient, Succinobucol.
Conclusion: A Versatile Tool for the Synthetic Chemist's Toolbox
This compound stands as a testament to the power of rational molecular design in organic synthesis. Its dual functionality, coupled with the predictable and high-yielding reactions it undergoes, makes it an invaluable building block for a wide array of applications. From the construction of complex drug molecules like Succinobucol to the development of novel materials and bioconjugates, the principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this versatile reagent. As the demand for more efficient and elegant synthetic strategies continues to grow, the importance of such well-designed bifunctional intermediates will undoubtedly increase, solidifying the role of this compound as a key player in the future of chemical synthesis.
References
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Howard, J. W. (1922). THE ENZYME HYDROLYSIS OF BENZYL SUCCINATE. Journal of the American Chemical Society, 44(8), 1763-1765. (URL: [Link])
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Hager, G. P. (1952). The Use of Chloromethylation Products in Preparation of Substances of Pharmacologic Interest.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- Blanc, G. (1923). Preparation of aromatic chloromethyl derivatives. Bulletin de la Société Chimique de France, 33, 313-319.
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An In-depth Technical Guide to the Safe Handling of Benzyl (Chloromethyl) Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (chloromethyl) succinate is a bifunctional chemical intermediate of significant interest in pharmaceutical synthesis and drug development. Its molecular architecture, featuring a reactive chloromethyl group and a benzyl ester, makes it a versatile building block for introducing succinyl moieties and for the construction of more complex molecules. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety. As an α-halo ester, it is anticipated to be a potent alkylating agent, a class of compounds known for their potential toxicity, including mutagenic and carcinogenic effects. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally analogous compounds to ensure a thorough risk assessment. It is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to work with this compound safely and effectively.
Hazard Identification and Risk Assessment
Toxicological Hazards
The principal toxicological concern is the potential for this compound to act as an alkylating agent, covalently modifying biological macromolecules such as DNA, RNA, and proteins.[1][2] This mode of action is shared by many potent carcinogens and mutagens.
-
Carcinogenicity and Mutagenicity: Alkylating agents are known to be carcinogenic and mutagenic.[3][4] The chloromethyl group is a strong electrophile that can react with nucleophilic sites on DNA bases, leading to mutations and potentially initiating carcinogenesis. Structurally related compounds like benzyl chloride are classified as probable human carcinogens (IARC Group 2A).
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6] Inhalation may be fatal.[4][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage.[5] It is expected to be a skin sensitizer, potentially causing allergic reactions upon repeated exposure.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Physicochemical Hazards
-
Reactivity: Reacts with water and moisture, potentially liberating hydrochloric acid.[8] It is incompatible with strong oxidizing agents, strong bases, and metals.[7]
-
Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature) when stored in a tightly closed container under an inert atmosphere.[9] It may be sensitive to moisture.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10] The fume hood should have adequate airflow and be regularly tested.
-
Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | To prevent skin contact. Use proper glove removal technique to avoid contaminating hands.[12] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors, which can cause severe eye damage.[5] |
| Lab Coat | Chemical-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as spill cleanup or if engineering controls are insufficient. | To prevent inhalation of harmful vapors.[11] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary safety equipment is in place and functional. Review the experimental protocol and this safety guide thoroughly.
-
Dispensing: Handle the compound in a fume hood. Use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure. Avoid creating aerosols.
-
Reactions: Set up reactions in a fume hood. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere if sensitive to moisture.
-
Work-up and Purification: Perform all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A suitable decontamination solution (e.g., a solution of sodium bicarbonate) should be used.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[6]
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.[9]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6][11] Refrigeration may be recommended.[7][9]
-
Security: Store in a locked cabinet or a restricted-access area.[11]
Emergency Procedures
Prompt and correct action is crucial in the event of an emergency involving this compound.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean the spill without proper respiratory protection.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Neutralize: Cautiously neutralize the spill with a dilute solution of sodium bicarbonate.
-
Collect and Dispose: Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area thoroughly.
Exposure
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][11]
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[6]
-
Hazards: Combustion may produce toxic fumes, including hydrogen chloride and carbon oxides.[12]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[12]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. However, its classification as a potent alkylating agent necessitates a high level of caution and adherence to stringent safety protocols. By understanding the hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.
Visualizations
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: A decision tree for emergency response to incidents involving this compound.
References
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- MSDS - Safety Data Sheet. (n.d.).
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Lead Sciences. (n.d.). Product information for this compound. Retrieved from [Link]
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- Wikipedia. (n.d.). Ketone.
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Solubility and stability of Benzyl (Chloromethyl) Succinate in common solvents
An In-depth Technical Guide to the Solubility and Stability of Benzyl (Chloromethyl) Succinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental solubility and stability data for this compound is not extensively available in public literature. This guide, therefore, synthesizes information based on the known chemical properties of its constituent functional groups—specifically the chloromethyl ester and the benzyl ester—and provides robust, validated methodologies for the experimental determination of these critical parameters. The principles and protocols outlined herein are grounded in established pharmaceutical development guidelines.
Introduction and Physicochemical Profile
This compound is a diester molecule featuring two distinct points of potential reactivity: a benzyl ester and a highly labile chloromethyl ester. Understanding the solubility and stability of this compound is paramount for its use as a chemical intermediate, in formulation development, or as a potential prodrug moiety. Its utility is directly governed by its ability to be dissolved in appropriate solvent systems and its resistance to degradation under storage and application conditions.
The primary challenge associated with this molecule is the inherent reactivity of the chloromethyl ester group, which is susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] This guide provides the theoretical framework and practical experimental protocols to rigorously characterize its behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure |
| Chemical Structure | (Structure to be inserted here if available or drawn) |
| IUPAC Name | Benzyl 4-chloro-4-oxobutanoate |
| Molecular Formula | C₁₁H₁₁ClO₄ |
| Molecular Weight | 242.66 g/mol |
| Predicted LogP | ~1.5 - 2.5 (Estimation based on structural fragments) |
| Functional Groups | Benzyl Ester, Chloromethyl Ester, Aliphatic Chain |
Chemical Stability and Predicted Degradation Pathways
The stability of this compound is dictated by its ester functionalities. The chloromethyl ester is significantly more reactive than the benzyl ester and is the most probable site of initial degradation.[3][4] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are the definitive method for identifying degradation pathways and establishing the intrinsic stability of a molecule.[5][6][7]
Primary Degradation Pathway: Hydrolysis
Hydrolysis is the most anticipated degradation route. The molecule has two ester linkages susceptible to cleavage under aqueous conditions, especially when catalyzed by acid or base.
-
Chloromethyl Ester Hydrolysis: This is the most likely primary degradation pathway due to the high reactivity of α-chloro esters. This reaction would proceed rapidly, especially in the presence of moisture, yielding Benzyl Succinic Acid and Formaldehyde/HCl equivalents.[8]
-
Benzyl Ester Hydrolysis: The benzyl ester is also susceptible to hydrolysis, which would yield (Chloromethyl) Succinic Acid and Benzyl Alcohol. This pathway is generally slower than the hydrolysis of the chloromethyl ester.[9]
Under hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH), significant degradation is expected, with the goal being to achieve 5-20% degradation to ensure that the analytical methods can adequately detect and quantify the resulting impurities.[6]
Caption: Predicted hydrolytic degradation pathways for this compound.
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products and evaluate the intrinsic stability of this compound, in line with ICH Q1A(R2) guidelines.[6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (1 M), Sodium Hydroxide (1 M)
-
Hydrogen Peroxide (30%)
-
Calibrated HPLC system with UV or MS detector
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor. The target concentration of the active ingredient should be around 0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature initially due to the high lability of esters in base.[6]
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample at initial (t=0), 2, 4, 8, 24, and 48 hours, or until ~10-20% degradation is observed.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak area.
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Perform peak purity analysis of the parent compound to ensure no degradants are co-eluting.[5]
-
Characterize significant degradation products using LC-MS or other spectroscopic techniques.
-
Caption: Experimental workflow for a forced degradation study.
Solubility Profile and Determination
The solubility of this compound is predicted to be high in a range of common organic solvents due to its ester groups and aromatic ring. However, its aqueous solubility is expected to be low. Given its reactivity, protic solvents like water and alcohols may lead to solvolysis over time, complicating simple solubility measurements.[10]
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Notes |
| Aprotic Non-Polar | Toluene, Hexane | Sparingly Soluble | |
| Aprotic Polar | Dichloromethane (DCM) | Soluble | Good choice for reactions. |
| Tetrahydrofuran (THF) | Soluble | ||
| Ethyl Acetate | Soluble | ||
| Acetone | Soluble | ||
| Acetonitrile (ACN) | Soluble | Common HPLC mobile phase component. | |
| DMSO, DMF | Very Soluble | ||
| Protic Polar | Water, Buffers (pH 3-7) | Sparingly Soluble | Reactive. Hydrolysis is expected over time. |
| Ethanol, Methanol | Soluble | Reactive. Transesterification or solvolysis is possible. |
Protocol for Experimental Solubility Determination (Shake-Flask Method)
This protocol is adapted for a compound with potential reactivity and is based on standard methods.[11] All experiments with protic or non-anhydrous solvents should be analyzed promptly to minimize the impact of degradation on the results.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected anhydrous solvents
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for 24 hours to reach equilibrium. For reactive solvents, a shorter equilibration time (e.g., 1-4 hours) followed by rapid analysis may be necessary.
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimating solubility.[11]
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Accurately dilute the filtered saturate to a concentration within the calibration range.
-
Analyze the diluted sample and standards using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. Express the solubility in mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Summary and Recommendations
This compound is a molecule whose handling and application are dominated by the reactivity of its chloromethyl ester group.
-
Stability: The compound is expected to be highly sensitive to moisture and incompatible with aqueous and alcoholic solvent systems over extended periods. Stability studies should prioritize investigating hydrolysis under neutral, acidic, and basic conditions. All handling and storage should be performed under anhydrous conditions where possible.
-
Solubility: The compound is predicted to be readily soluble in a wide array of common aprotic organic solvents such as DCM, THF, and Acetone. Experimental verification is crucial. When measuring solubility in protic solvents, the kinetic aspect of solvolysis must be considered, and analysis should be performed rapidly after sample preparation.
The protocols provided in this guide offer a comprehensive framework for empirically determining the solubility and stability profile of this compound, enabling its effective use in research and development.
References
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 21, 2026.
- Vertex AI Search. (2025, November 5).
- ResearchGate. (2025, August 6).
- OSHA. (n.d.). Chloromethyl Methyl Ether (CMME). Retrieved January 21, 2026.
- PharmaTutor. (2014, April 15).
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PubMed. (n.d.). Quantitative Determination of Bis (Chloromethyl) Ether (BCME) in the PPB Range by Using Portable Air Sample Collectors. Retrieved January 21, 2026.
- Sigma-Aldrich. (2025, November 6).
- ResearchGate. (2025, August 6). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters.
- YouTube. (2023, January 30).
- Analytice. (n.d.). Chloromethyl methyl ether - analysis. Retrieved January 21, 2026.
- PubMed. (n.d.). Analytical methods for chloromethyl methyl ether (CMME) and bis-chloromethyl ether (BCME) in air. Retrieved January 21, 2026.
- Organic Syntheses Procedure. (n.d.). benzyl chloromethyl ether. Retrieved January 21, 2026.
- ACS Publications. (n.d.). Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry | Analytical Chemistry. Retrieved January 21, 2026.
- Benchchem. (n.d.). Stability Under Scrutiny: A Comparative Analysis of 2-(Chloromethyl)benzoic Acid and Other Benzylic Halides. Retrieved January 21, 2026.
- Georgia Institute of Technology. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. Retrieved January 21, 2026.
- NIH. (n.d.). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Retrieved January 21, 2026.
- Google Patents. (n.d.). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof. Retrieved January 21, 2026.
- Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 21, 2026.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1-(Benzyloxy)-3-(chloromethyl)benzene in Common Organic Solvents. Retrieved January 21, 2026.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)benzoyl Chloride in Organic Solvents. Retrieved January 21, 2026.
- CymitQuimica. (n.d.). CAS 3587-60-8: Benzyl chloromethyl ether. Retrieved January 21, 2026.
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- 12. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloromethyl methyl ether - analysis - Analytice [analytice.com]
Methodological & Application
Application Notes and Protocols for Benzyl (Chloromethyl) Succinate: A Versatile Crosslinking Agent for Advanced Biomaterials and Drug Delivery Systems
Introduction: Unveiling the Potential of a Bifunctional Crosslinker
In the dynamic landscape of materials science and drug development, the rational design of crosslinking agents is paramount for fabricating polymers with tailored properties. Benzyl (Chloromethyl) Succinate emerges as a compelling bifunctional crosslinker, offering a unique combination of a highly reactive chloromethyl group for efficient network formation and a biodegradable succinate ester linkage. This dual functionality paves the way for the development of advanced materials with tunable degradation profiles, making it an invaluable tool for researchers in tissue engineering, drug delivery, and regenerative medicine.
This comprehensive guide provides an in-depth exploration of this compound, from its fundamental chemical properties to detailed protocols for its application as a crosslinking agent. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the crosslinking process and enabling researchers to confidently adapt these protocols to their specific needs.
Chemical Properties and Mechanism of Action
This compound (BCS) is a molecule with the chemical formula C12H13ClO4. Its utility as a crosslinker stems from its distinct reactive moieties:
-
The Chloromethyl Group: This is a potent electrophilic site, highly susceptible to nucleophilic attack. This reactivity allows for the formation of stable covalent bonds with polymers possessing nucleophilic functional groups such as primary and secondary amines (-NH2, -NHR), hydroxyls (-OH), and thiols (-SH). The reaction proceeds via a standard SN2 mechanism, where the nucleophilic group on the polymer chain displaces the chloride ion.
-
The Succinate Ester Linkage: The ester bonds within the succinate backbone are susceptible to hydrolysis, a key feature for creating biodegradable materials.[1] This degradation can occur under physiological conditions, and the rate can be influenced by factors such as pH and the presence of esterase enzymes.[2] This inherent biodegradability is particularly advantageous for applications where the temporary presence of a polymeric scaffold is desired.
-
The Benzyl Ester Group: The benzyl ester provides an additional layer of functionality. While generally more stable than simple alkyl esters, it can be selectively cleaved under specific conditions, such as catalytic hydrogenolysis.[3][4] This offers the potential for designing "on-demand" degradation or drug release systems.
The overall crosslinking strategy involves the reaction of the chloromethyl group of BCS with nucleophilic sites on polymer chains, leading to the formation of a three-dimensional network. The succinate ester linkages integrated into this network impart biodegradability.
Visualization of the Crosslinking Mechanism
Caption: General mechanism of polymer crosslinking using this compound.
Core Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for utilizing this compound to crosslink polymers rich in amine and hydroxyl functional groups. These protocols are designed to be adaptable, with explanations to guide modifications for specific polymer systems and desired crosslinking densities.
Safety Precautions
This compound and related chloromethyl compounds are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: Crosslinking of Amine-Functionalized Polymers (e.g., Chitosan, Polyamines)
This protocol is suitable for creating hydrogels from natural or synthetic polymers containing primary or secondary amine groups.[6][7]
Materials and Reagents
| Reagent | Supplier | Grade |
| Amine-Functionalized Polymer (e.g., Chitosan, Polyethyleneimine) | Varies | Application-specific |
| This compound (BCS) | Varies | ≥95% |
| Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Varies | Anhydrous |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Varies | ≥99% |
| Anhydrous Dichloromethane (DCM) | Varies | Anhydrous |
| Diethyl Ether or Cold Methanol | Varies | Reagent Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Sterile |
Experimental Workflow
Caption: Step-by-step workflow for crosslinking amine-functionalized polymers.
Detailed Procedure
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of the amine-functionalized polymer.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polymer in an appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (typically 1-5% w/v). Stir until fully dissolved. The choice of solvent will depend on the solubility of the specific polymer.
-
-
Addition of Base:
-
To the polymer solution, add a stoichiometric excess of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (typically 2-3 equivalents relative to the chloromethyl groups of BCS). The base acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
-
BCS Solution Preparation:
-
In a separate, dry vial, prepare a solution of this compound in a minimal amount of anhydrous dichloromethane (DCM). The amount of BCS will determine the crosslinking density. A molar ratio of BCS to polymer amine groups of 1:10 to 1:2 is a good starting point for optimization.
-
-
Crosslinking Reaction:
-
While stirring the polymer solution vigorously, add the BCS solution dropwise using a syringe. Maintain an inert atmosphere throughout the addition.
-
-
Reaction and Gelation:
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a hydrogel may be observed as an increase in viscosity or the formation of a solid gel. The reaction time can be optimized based on the reactivity of the polymer.
-
-
Purification:
-
After the reaction is complete, precipitate the crosslinked polymer by adding the reaction mixture to a large excess of a non-solvent such as diethyl ether or cold methanol.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected hydrogel extensively with the precipitation solvent to remove unreacted BCS, base, and solvent. Follow with washes in deionized water to remove any remaining salts.
-
-
Drying:
-
Lyophilize (freeze-dry) the purified hydrogel or dry it in a vacuum oven at a low temperature until a constant weight is achieved.
-
-
Characterization:
-
The dried hydrogel can then be characterized for its swelling ratio, mechanical properties, and degradation profile.
-
Protocol 2: Crosslinking of Hydroxyl-Functionalized Polymers (e.g., Poly(vinyl alcohol), Polysaccharides)
This protocol is suitable for crosslinking polymers containing hydroxyl groups. The reactivity of hydroxyl groups is generally lower than that of amines, so the reaction may require a stronger base and/or elevated temperatures.[8]
Materials and Reagents
| Reagent | Supplier | Grade |
| Hydroxyl-Functionalized Polymer (e.g., PVA, Hyaluronic Acid) | Varies | Application-specific |
| This compound (BCS) | Varies | ≥95% |
| Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Varies | Anhydrous |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Varies | Reagent Grade |
| Anhydrous Dichloromethane (DCM) | Varies | Anhydrous |
| Diethyl Ether or Cold Methanol | Varies | Reagent Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Sterile |
Experimental Workflow
Caption: Step-by-step workflow for crosslinking hydroxyl-functionalized polymers.
Detailed Procedure
-
Polymer Solution Preparation:
-
Follow the same procedure as in Protocol 1 to dissolve the hydroxyl-functionalized polymer in an anhydrous solvent.
-
-
Deprotonation:
-
In the fume hood, carefully add sodium hydride (NaH) (1.1-1.5 equivalents per hydroxyl group to be reacted) portion-wise to the stirred polymer solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The mixture may be gently heated (40-50°C) to facilitate deprotonation, which is indicated by the cessation of hydrogen evolution.
-
-
BCS Solution Preparation:
-
Prepare the BCS solution in anhydrous DCM as described in Protocol 1.
-
-
Crosslinking Reaction:
-
Cool the polymer solution to room temperature and then add the BCS solution dropwise.
-
-
Reaction and Gelation:
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-60°C) for 12-24 hours. Monitor the reaction for gel formation.
-
-
Quenching and Purification:
-
After the reaction is complete, carefully quench any unreacted NaH by the slow, dropwise addition of ethanol until gas evolution ceases.
-
Precipitate, collect, and wash the hydrogel as described in Protocol 1.
-
-
Drying and Characterization:
-
Dry and characterize the resulting hydrogel as described in Protocol 1.
-
Characterization of Crosslinked Polymers
A thorough characterization of the crosslinked material is essential to validate the success of the reaction and to understand its properties for the intended application.
| Property | Technique | Expected Outcome |
| Crosslinking Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the ester carbonyl group from the succinate linker and disappearance or reduction of the C-Cl stretch. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (for soluble polymers) | Appearance of new proton signals from the benzyl and succinate moieties of the crosslinker. | |
| Swelling Behavior | Gravimetric Analysis | The equilibrium swelling ratio in a relevant buffer (e.g., PBS) provides insight into the crosslinking density. |
| Mechanical Properties | Rheometry or Tensile Testing | Measurement of storage and loss moduli (for hydrogels) or tensile strength and modulus (for solid polymers) to determine the material's stiffness and elasticity. |
| Degradation Profile | In vitro Degradation Study | Monitoring the mass loss and changes in mechanical properties of the material over time in a relevant buffer (with or without enzymes) to assess its biodegradability. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the porous structure of the crosslinked network, particularly for hydrogels. |
Applications in Drug Development and Biomaterials
The unique properties of polymers crosslinked with this compound open up a wide range of applications:
-
Biodegradable Hydrogels for Tissue Engineering: The ability to form biodegradable scaffolds that can support cell growth and then degrade as new tissue is formed is a cornerstone of tissue engineering.[9][10][11]
-
Controlled Drug Delivery Systems: The crosslinked polymer matrix can encapsulate therapeutic agents, and the degradation of the succinate ester linkages can trigger their controlled release over time.[12][13] The potential for selective cleavage of the benzyl ester offers an additional mechanism for triggered release.
-
Stimuli-Responsive Materials: By incorporating other functional groups or polymers, materials that respond to changes in pH, temperature, or specific enzymes can be designed.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No Gel Formation or Low Crosslinking | Insufficient amount of crosslinker. | Increase the molar ratio of BCS to polymer functional groups. |
| Low reactivity of the polymer. | For hydroxyl groups, ensure complete deprotonation with a strong base. Consider increasing the reaction temperature or time. | |
| Presence of moisture. | Use anhydrous solvents and reagents and maintain an inert atmosphere. | |
| Inhomogeneous Gel | Poor mixing during crosslinker addition. | Add the BCS solution slowly and with vigorous stirring. |
| Premature gelation. | Dilute the polymer solution or cool the reaction mixture during BCS addition. | |
| Brittle Material | High crosslinking density. | Decrease the molar ratio of BCS to polymer functional groups. |
Conclusion
This compound is a versatile and promising crosslinking agent for the fabrication of advanced, biodegradable polymers. Its bifunctional nature allows for efficient network formation with a variety of nucleophilic polymers, while the incorporated succinate ester linkages provide a mechanism for controlled degradation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this crosslinker in developing innovative solutions for drug delivery, tissue engineering, and beyond. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving materials with the desired properties for a specific application.
References
-
Biodegradable plastic - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Biodegradable Polymer Composites Based on Poly(butylene succinate) Copolyesters and Wood Flour - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Biodegradable polyesters based on succinic acid. (n.d.). Retrieved January 21, 2026, from [Link]
-
Biobased poly(ethylene furanoate-co-ethylene succinate) copolyesters: solid state structure, melting point depression and biodegradability - RSC Advances (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of Marine-Biodegradable Poly(Ethylene Succinate)-Based Ester Amide Copolymers Containing Amino Acid | ACS Applied Polymer Materials. (n.d.). Retrieved January 21, 2026, from [Link]
-
Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]
-
Studies on the Chloromethylation of Polystyrene Resins - NIYAZI BICAK, GUNES KOZA and YUSUF YAĞCI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Methods of synthesis of hydrogels … A review - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reaction of crosslinked chloromethyl polystyrene with 1,4-butanedithiol: site-site interactions and their control | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical Modification of Polysaccharides - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.). Retrieved January 21, 2026, from [Link]
-
benzyl ether cleavage - YouTube. (n.d.). Retrieved January 21, 2026, from [Link]
-
Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design of Bio-Conjugated Hydrogels for Regenerative Medicine Applications: From Polymer Scaffold to Biomolecule Choice - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-Succinyl chitosan-dialdehyde starch hybrid hydrogels for biomedical applications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Polyamines inhibit NADPH oxidase-mediated superoxide generation and putrescine prevents programmed cell death induced by polyamine oxidase-generated hydrogen peroxide - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
The old and new biochemistry of polyamines - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Current Trends in Biomedical Hydrogels: From Traditional Crosslinking to Plasma-Assisted Synthesis - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Naturally occurring polyamines: interaction with macromolecules - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Biogenic Polyamines and Related Metabolites - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Degradable Polyurethanes Synthesized from Poly(butylene succinate) polyol, Poly(ethylene glycol), and 4,4'-Methylenebis(cyclohexyl isocyanate) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Covalent Modification of Proteins with Benzyl (Chloromethyl) Succinate
Introduction: The Power of Covalent Probes in Unraveling Protein Function
The precise control and modulation of protein function are cornerstones of modern biological research and therapeutic development. While non-covalent interactions are fundamental to many biological processes, the formation of stable, covalent bonds between a small molecule and a protein offers a powerful and lasting approach to investigate and manipulate protein activity. Covalent modifiers, by forming a permanent linkage with their target, can serve as invaluable tools for identifying binding sites, inhibiting enzymatic activity, and creating stable protein conjugates for a variety of applications.
This guide introduces Benzyl (Chloromethyl) Succinate, a versatile bifunctional reagent designed for the covalent modification of proteins. This compound features two key functionalities: a reactive chloromethyl group that acts as an electrophile, targeting nucleophilic amino acid residues, and a benzyl succinate moiety that imparts specific physicochemical properties to the modified protein. The succinyl linker can, for instance, alter the charge and steric profile of the protein surface, potentially influencing its interactions and stability. Furthermore, the benzyl group can introduce hydrophobicity and serve as a handle for further analytical characterization.
These application notes will provide a comprehensive overview of the chemical properties of this compound, its mechanism of action, detailed protocols for its use in protein modification, and methods for the characterization of the resulting conjugates.
Chemical Properties and Mechanism of Action
This compound is an ester containing a reactive chloromethyl group. The primary mechanism of protein modification by this reagent is nucleophilic substitution, where a nucleophilic side chain of an amino acid residue attacks the carbon of the chloromethyl group, displacing the chloride ion.
The reactivity of amino acid side chains towards alkylating agents like this compound is highly dependent on their nucleophilicity and the reaction pH.[1] The thiol group of cysteine is the most nucleophilic amino acid side chain at physiological pH, making it a primary target for alkylation.[1] Other nucleophilic residues such as the ε-amino group of lysine and the imidazole ring of histidine can also be modified, typically at higher pH values where they are deprotonated and thus more nucleophilic.
Experimental Protocols
The following protocols provide a starting point for the covalent modification of proteins with this compound. Optimization of reaction conditions, including stoichiometry, pH, temperature, and incubation time, may be necessary for specific proteins.
Protocol 1: In-Solution Covalent Modification of a Purified Protein
This protocol is suitable for modifying a purified protein in a solution.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).
-
This compound (store desiccated at 2-8°C).
-
Anhydrous DMSO or DMF to prepare a stock solution of the reagent.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5 for cysteine targeting; 50 mM sodium borate, pH 8.5 for lysine/histidine targeting).
-
Quenching reagent (e.g., 1 M DTT or 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassettes for removing excess reagent.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer. If targeting cysteine residues that may be involved in disulfide bonds, reduction with a reagent like DTT or TCEP prior to modification may be necessary.[2]
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically. It is advisable to add the reagent dropwise while gently vortexing to prevent protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the protein and the target residue.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM. For example, add DTT to quench unreacted this compound. Incubate for 15-30 minutes.
-
Removal of Excess Reagent: Remove unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the modified protein using the methods described in the "Characterization of Modified Proteins" section.
Protocol 2: In-Gel Covalent Modification of Proteins
This protocol is useful for modifying proteins that have been separated by SDS-PAGE.
Materials:
-
Polyacrylamide gel containing the protein of interest.
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue).
-
Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate).
-
Alkylation buffer (e.g., 55 mM this compound in 100 mM ammonium bicarbonate).
-
Washing solutions (100 mM ammonium bicarbonate and acetonitrile).
-
In-gel digestion reagents (e.g., trypsin).
Procedure:
-
Gel Electrophoresis and Staining: Separate the protein sample by SDS-PAGE and visualize the protein bands by Coomassie staining.
-
Excision and Destaining: Excise the protein band of interest and cut it into small pieces (approximately 1x1 mm). Destain the gel pieces with a solution of 50% acetonitrile in 100 mM ammonium bicarbonate until the gel is clear.
-
Reduction (Optional but Recommended): To ensure cysteine residues are available for modification, reduce the protein by incubating the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylation: Remove the DTT solution and add the alkylation buffer containing this compound. Incubate for 45-60 minutes at room temperature in the dark.
-
Washing: Remove the alkylation buffer and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
-
In-Gel Digestion: Proceed with a standard in-gel digestion protocol using an appropriate protease (e.g., trypsin).
-
Peptide Extraction and Analysis: Extract the resulting peptides from the gel pieces and analyze them by mass spectrometry to identify the modified residues.
Characterization of Modified Proteins
Thorough characterization is essential to confirm the covalent modification and to determine the site(s) of modification.
SDS-PAGE Analysis
A simple initial assessment of the modification can be performed by SDS-PAGE. A successful covalent modification may result in a slight shift in the apparent molecular weight of the protein.
Mass Spectrometry
Mass spectrometry is the most powerful technique for confirming covalent modification and identifying the exact site of attachment.[3]
-
Intact Protein Analysis: Analysis of the intact modified protein by techniques such as ESI-MS can confirm the addition of the this compound moiety by observing the corresponding mass increase.
-
Peptide Mapping: To pinpoint the exact amino acid residue(s) that have been modified, the protein is proteolytically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. Modified peptides will exhibit a specific mass shift, and the fragmentation pattern in the MS/MS spectrum will reveal the modified residue.
Table 1: Calculated Mass Shifts upon Modification with this compound
The molecular weight of this compound (C₁₂H₁₃ClO₄) is 256.68 g/mol . The reactive moiety that attaches to the protein is C₁₂H₁₂O₄, with a mass of 220.07 g/mol , following the loss of HCl.
| Amino Acid Residue | Nucleophilic Group | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Cysteine | Thiol (-SH) | +220.0681 | +220.23 |
| Lysine | ε-Amino (-NH₂) | +220.0681 | +220.23 |
| Histidine | Imidazole Ring | +220.0681 | +220.23 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Modification Efficiency | - Insufficient reagent concentration.- Short incubation time.- Suboptimal pH for the target residue.- Protein conformation hindering access to target residues.- Reagent instability. | - Increase the molar excess of this compound.- Increase the incubation time.- Adjust the reaction buffer pH (pH ~7.0-8.0 for cysteine, pH > 8.0 for lysine/histidine).- Consider using a denaturant (e.g., urea, guanidinium HCl) if protein structure allows.- Prepare the reagent stock solution fresh before each use. |
| Protein Precipitation | - High concentration of organic solvent (from reagent stock).- The modification alters protein solubility. | - Add the reagent stock solution slowly and in smaller aliquots.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen different reaction buffers and additives (e.g., non-ionic detergents). |
| Non-specific Modification | - High reagent concentration.- Prolonged incubation time.- Inappropriate pH. | - Reduce the molar excess of the reagent.- Optimize the incubation time.- Perform the reaction at a more specific pH for the intended target residue. |
| Difficulty in Identifying Modified Peptides by Mass Spectrometry | - Low abundance of the modified peptide.- Poor ionization of the modified peptide.- Incomplete fragmentation during MS/MS. | - Enrich for modified peptides using affinity purification if an appropriate tag is incorporated.- Optimize LC-MS/MS parameters for the detection of modified peptides.- Use different fragmentation techniques (e.g., ETD, HCD). |
References
-
Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC - NIH. (n.d.). Retrieved from [Link]
-
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability - MDPI. (n.d.). Retrieved from [Link]
-
Identification and Characterization of Posttranslational Modifications of Proteins by MALDI Ion Trap Mass Spectrometry - The Rockefeller University. (n.d.). Retrieved from [Link]
-
Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PubMed Central. (n.d.). Retrieved from [Link]
-
Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Current Status of Analytical Techniques for Characterization of Protein Stability. (2018, July 20). Retrieved from [Link]
-
Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. (n.d.). Retrieved from [Link]
-
Protein Characterization Techniques for Biologics Development - Mabion. (n.d.). Retrieved from [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024, October 15). Retrieved from [Link]
-
DeltAMT: A Statistical Algorithm for Fast Detection of Protein Modifications From LC-MS/MS Data - PMC - NIH. (n.d.). Retrieved from [Link]
-
Identification of Four Novel Types of in Vitro Protein Modifications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Identification of lysine succinylation as a new post-translational modification - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Masking of protein antigen by modification of amino groups with carbobenzoxychloride (benzyl chloroformate) and demasking by treatment with nonspecific protease - PubMed. (n.d.). Retrieved from [Link]
-
Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.). Retrieved from [Link]
-
Mass spectrometric determination of a novel modification of the N-terminus of histidine-tagged proteins expressed in bacteria - PubMed. (1999, June 7). Retrieved from [Link]
-
How to modify cysteine residues in the protein sequence for Intact Mass workflows?. (2023, September 14). Retrieved from [Link]
-
Characterization of a novel + 70 Da modification in rhGM-CSF expressed in E. coli using chemical assays in combination with mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Identification of lysine succinylation as a new post-translational modification - PubMed. (n.d.). Retrieved from [Link]
-
The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC. (n.d.). Retrieved from [Link]
Sources
Site-Specific Protein Labeling with Benzyl (Chloromethyl) Succinate: A Detailed Technical Guide for Researchers
Introduction: The Imperative for Precision in Protein Modification
In the intricate landscape of molecular biology and therapeutic development, the ability to selectively modify proteins is paramount. Site-specific labeling allows for the introduction of probes, drugs, and other functionalities at precise locations within a protein's structure, enabling a deeper understanding of its function and the creation of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of Benzyl (Chloromethyl) Succinate, a versatile reagent for the targeted acylation of nucleophilic amino acid residues. By leveraging the unique reactivity of the chloromethyl ester group, researchers can achieve controlled protein modification, opening new avenues for drug discovery, diagnostic development, and fundamental biological inquiry.[4][5]
Chemical Principle: Unraveling the Reactivity of this compound
This compound (BCS) is a bifunctional chemical entity featuring a succinate linker. At one terminus, a benzyl ester provides a degree of hydrophobicity and can be a useful handle for certain applications. The key to its labeling capability lies in the other terminus: a chloromethyl ester. This functional group acts as a reactive acylating agent, susceptible to nucleophilic attack from specific amino acid side chains.
The proposed mechanism of action involves the nucleophilic substitution at the carbonyl carbon of the chloromethyl ester by a deprotonated, and therefore reactive, nucleophilic amino acid residue on the protein surface.
Targeted Amino Acid Residues
The primary targets for acylation by this compound are amino acids with sufficiently nucleophilic side chains. The reactivity of these residues is highly dependent on their pKa and the local microenvironment within the protein structure.
-
Cysteine: The thiol group of cysteine is a potent nucleophile at physiological pH, making it a prime target for modification by electrophilic reagents.[1]
-
Lysine: The ε-amino group of lysine is another key target. Its nucleophilicity is pH-dependent, with higher pH values favoring the deprotonated, reactive state.
-
Histidine: The imidazole ring of histidine can also act as a nucleophile, although its reactivity is generally lower than that of cysteine and lysine.
-
Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive but can be targeted under specific conditions or in highly activated microenvironments.
-
N-terminus: The α-amino group at the N-terminus of a protein is also a potential site for modification.
The site-specificity of the labeling reaction can be influenced by several factors, including the accessibility of the target residue, its local chemical environment, and the overall reaction conditions.
Visualizing the Reaction Mechanism
Caption: Proposed reaction mechanism for protein labeling with this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the site-specific labeling of a target protein with this compound, followed by methods for the characterization of the resulting conjugate.
PART 1: Protein Labeling with this compound
Materials:
-
Purified protein of interest
-
This compound (CAS 143869-67-4)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane
-
Protein concentration assay kit (e.g., BCA or Bradford)
Protocol:
-
Protein Preparation:
-
Ensure the protein of interest is purified and in a suitable buffer. If the protein contains a reducing agent (e.g., DTT), it must be removed prior to labeling to prevent reaction with the reagent. This can be achieved by dialysis or using a desalting column.
-
Determine the protein concentration accurately.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM). Prepare this solution fresh before each use to minimize hydrolysis.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein solution to the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess of reagent over protein). The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal incubation time and temperature may vary depending on the protein and the desired degree of labeling.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Labeled Protein:
-
Determine the final concentration of the labeled protein.
-
Proceed with the characterization methods outlined in Part 2.
-
PART 2: Characterization of the Labeled Protein
1. SDS-PAGE Analysis:
-
Purpose: To visualize the modification and assess the homogeneity of the labeled protein.
-
Procedure:
-
Run samples of both the unlabeled and labeled protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the migration of the labeled protein to the unlabeled control. A slight increase in molecular weight may be observable depending on the extent of labeling.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the covalent modification and determine the degree of labeling.
-
Procedure:
-
Analyze the unlabeled and labeled protein samples by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The mass of the labeled protein should be higher than the unlabeled protein by the mass of the attached succinyl-benzyl moiety (205.08 Da) for each modification.
-
To identify the specific site(s) of modification, perform peptide mapping by digesting the protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis.
-
3. Functional Assay:
-
Purpose: To ensure that the labeling reaction has not compromised the biological activity of the protein.
-
Procedure:
-
Perform a relevant functional assay for the protein of interest (e.g., enzyme kinetics assay, binding assay).
-
Compare the activity of the labeled protein to the unlabeled control.
-
Data Presentation: Key Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| Reagent Molar Excess | 10-100x | A higher excess drives the reaction to completion but may increase the risk of non-specific labeling. |
| Reaction pH | 7.5 - 8.5 | A slightly alkaline pH deprotonates lysine and cysteine residues, increasing their nucleophilicity. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can improve selectivity, while room temperature accelerates the reaction rate. |
| Incubation Time | 1-4 hours (RT) or Overnight (4°C) | Should be optimized to achieve the desired degree of labeling without causing protein degradation. |
Workflow Visualization
Caption: A streamlined workflow for site-specific protein labeling and characterization.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient reagent concentration- Reaction pH too low- Target residue is inaccessible | - Increase the molar excess of BCS- Increase the reaction pH to 8.0-8.5- Consider protein denaturation/renaturation if the target site is buried |
| Non-specific Labeling | - Reagent concentration too high- Prolonged incubation time | - Decrease the molar excess of BCS- Reduce the incubation time or temperature |
| Protein Precipitation | - High protein concentration- Solvent incompatibility | - Perform the reaction at a lower protein concentration- Ensure the final DMSO concentration is low (<5%) |
| Loss of Protein Activity | - Modification of a critical residue in the active or binding site | - Reduce the molar excess of BCS to favor modification of more accessible, less critical residues- Perform site-directed mutagenesis to protect the active site |
Conclusion: Empowering Innovation in Protein Science
This compound offers a valuable tool for the site-specific modification of proteins. Its ability to acylate nucleophilic amino acid residues provides a straightforward method for introducing a succinyl-benzyl moiety, which can serve as a linker for further conjugation or to directly modulate protein properties. By carefully optimizing reaction conditions and thoroughly characterizing the resulting conjugates, researchers can harness the power of this reagent to advance their studies in basic biology and drug development. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in your research endeavors.
References
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.
- Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. (2016). Site-selective protein modification.
- Hermanson, G. T. (2013).
- Bruton, C. J., & Hartley, B. S. (1970). Chemical studies on methionyl-tRNA synthetase from Escherichia coli. Journal of Molecular Biology, 52(1), 165–178.
Sources
- 1. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Benzyl (Chloromethyl) Succinate for Prodrug Synthesis
Introduction: The Strategic Role of Linkers in Modern Drug Delivery
The transformation of a biologically active molecule into a clinically effective therapeutic agent is a central challenge in drug development. Often, promising drug candidates are hindered by suboptimal physicochemical properties, such as poor solubility, limited membrane permeability, or rapid metabolism. The prodrug approach, wherein a transient, bioreversible moiety is attached to the parent drug, represents a powerful strategy to overcome these liabilities.[1] The success of this approach hinges on the rational design of the linker, or "promoiety," which must be stable during administration and storage yet cleave efficiently in vivo to release the active drug at the desired site of action.[1][2]
Benzyl (chloromethyl) succinate is a specialized bifunctional linker designed for this purpose. It combines the reactivity of a chloromethyl group for drug conjugation with a succinate-based spacer that is susceptible to enzymatic cleavage. This guide provides an in-depth exploration of its application, detailing the underlying chemical principles, step-by-step synthetic protocols, and analytical validation methods for researchers engaged in the synthesis of next-generation prodrugs.
Scientific Rationale & Mechanism of Action
The utility of this compound stems from its distinct chemical functionalities, which enable a controlled, two-stage drug release mechanism.
1.1. The Electrophilic Anchor: The Chloromethyl Group The core of the conjugation chemistry lies in the highly reactive chloromethyl (-CH₂Cl) group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon a strong electrophile susceptible to nucleophilic attack (Sₙ2 reaction) by various functional groups present on parent drug molecules. This allows for the formation of stable, covalent linkages under relatively mild conditions. Common nucleophilic functional groups on drug molecules that can be targeted include:
-
Carboxylic Acids (-COOH): Forms an acyloxymethyl ester linkage.[3][4]
-
Alcohols & Phenols (-OH): Forms an alkoxymethyl or aryloxymethyl ether linkage.[5]
-
Amines (-NH₂): Forms an aminomethyl linkage.[6]
-
Thiols (-SH): Forms a thiomethyl ether linkage.
1.2. The Bioreversible Spacer: The Dual Ester System The succinate backbone contains two ester groups: a benzyl ester and the newly formed ester or ether linkage to the drug. Ester groups are prime targets for ubiquitous endogenous enzymes, particularly carboxylesterases found in high concentrations in the liver, plasma, and intestine.[2][7][8] This enzymatic susceptibility is the cornerstone of the prodrug's activation.
The cleavage is hypothesized to occur in a sequential manner:
-
Enzymatic Hydrolysis: Upon entering a biological system, esterases recognize and hydrolyze one of the ester bonds. Typically, the less sterically hindered benzyl ester is cleaved first, releasing benzyl alcohol and forming a drug-succinate intermediate.
-
Intramolecular Cyclization & Release: The newly formed carboxylic acid on the succinate intermediate is positioned to facilitate the release of the parent drug. Through an intramolecular cyclization, a stable succinic anhydride is formed, liberating the active drug. This second step is often a rapid, non-enzymatic chemical process driven by proximity and favorable stereoelectronics.
This controlled, multi-stage release can improve the therapeutic index by ensuring the parent drug is liberated predominantly after absorption into systemic circulation.
Applications in Prodrug Synthesis: A Workflow Overview
The primary application of this compound is to mask polar functional groups, thereby increasing a drug's lipophilicity to enhance membrane permeability and oral absorption. The general synthetic workflow is adaptable to various drug scaffolds.
Experimental Protocols
Disclaimer: All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of an Acyloxymethyl Ester Prodrug (Model Drug: Ibuprofen)
This protocol details the conjugation of this compound to a drug containing a carboxylic acid, a common strategy for NSAIDs and other drug classes.[4][9]
Materials:
-
Ibuprofen (1.0 eq)
-
This compound (1.1 eq)[10]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of Ibuprofen (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (Ibuprofen) is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ibuprofen prodrug.
Protocol 3.2: Synthesis of an Ether-Linked Prodrug (Model Drug: Propofol)
This protocol adapts the Williamson ether synthesis for linking the promoiety to a phenolic hydroxyl group.[5]
Materials:
-
Propofol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate, Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: NaH reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) to the cold THF.
-
Add a solution of Propofol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for consumption of propofol.
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the pure propofol prodrug.
Protocol 3.3: General Procedure for Prodrug Characterization
Trustworthiness: Rigorous characterization is essential to confirm the structure and purity of the synthesized prodrug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the covalent attachment of the promoiety to the parent drug. Key signals to identify include the methylene protons of the -O-CH₂-O- or -O-CH₂-N- bridge (typically ~5.5-5.9 ppm for acyloxymethyl esters) and the benzyl group protons.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized prodrug, matching the calculated molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. A purity level of >95% is typically required for subsequent in vitro and in vivo studies.
Protocol 3.4: In Vitro Stability and Release Assessment
This protocol evaluates the prodrug's stability and its conversion back to the parent drug under physiological conditions.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (e.g., 0.1 N HCl, pH 1.2)
-
Human or rat plasma/serum
-
HPLC system with a suitable column and detection method for both the prodrug and the parent drug.
Procedure:
-
Prepare stock solutions of the prodrug in a suitable solvent (e.g., acetonitrile or DMSO).
-
Create incubation solutions by spiking the prodrug stock solution into pre-warmed (37 °C) aliquots of PBS (pH 7.4), simulated gastric fluid, and plasma to a final concentration of 1-10 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation solution.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate proteins from the plasma samples.
-
Centrifuge the quenched samples (e.g., at 14,000 rpm for 10 minutes) to pellet proteins and debris.
-
Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug over time.
-
Calculate the half-life (t₁/₂) of the prodrug in each medium by plotting the natural logarithm of the remaining prodrug concentration versus time.
Data Presentation & Interpretation
Quantitative data should be organized for clarity and comparative analysis.
Table 1: Typical Reaction Parameters for Prodrug Synthesis
| Parameter | Carboxylic Acid Derivatization | Hydroxyl/Phenol Derivatization |
| Base | K₂CO₃, Cs₂CO₃, TEA | NaH, KHMDS |
| Solvent | DMF, Acetonitrile | THF, Dioxane |
| Temperature | 40 - 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Typical Yield | 60 - 90% | 50 - 85% |
Table 2: Template for In Vitro Hydrolysis Data
| Medium | pH | Half-Life (t₁/₂) [min] | Parent Drug Appearance |
| Simulated Gastric Fluid | 1.2 | >240 (Expected to be stable) | Minimal |
| Phosphate Buffer | 7.4 | >120 (Slow chemical hydrolysis) | Slow |
| Human Plasma | 7.4 | <30 (Rapid enzymatic cleavage) | Rapid |
Interpretation: An ideal prodrug candidate will exhibit high stability at acidic pH (simulating the stomach) but undergo rapid, enzyme-mediated hydrolysis in plasma to release the active drug.[11]
Troubleshooting & Expert Insights
-
Low Reaction Yield: If conversion is low, consider using a stronger, non-nucleophilic base (e.g., Cesium Carbonate for carboxylic acids) or adding a catalyst like sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.
-
Side Product Formation: For drugs with multiple nucleophilic sites, chemoselectivity can be an issue. Protecting orthogonal functional groups prior to conjugation may be necessary. The choice of base is critical; for example, using a mild base like K₂CO₃ for a carboxylic acid will avoid deprotonating less acidic alcohols on the same molecule.
-
Prodrug Instability: If the final product is difficult to purify due to degradation, ensure all workup and purification steps are performed promptly and without excessive heat. Acyloxymethyl esters can be sensitive to silica gel; purification using neutral alumina or reversed-phase chromatography may be required.
Conclusion
This compound is a highly effective and versatile reagent for prodrug synthesis. Its well-defined reactivity allows for reliable conjugation to a variety of parent drugs, while the succinate ester system provides a robust mechanism for in vivo enzymatic cleavage. By masking polar functional groups, this promoiety can significantly enhance the druggability of molecules, particularly for oral administration. The protocols and insights provided herein offer a comprehensive framework for researchers to successfully apply this technology, accelerating the development of novel and effective therapeutics.
References
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Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Dror, E., & Al, E. (1995). Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-moiety on the bioconversion of 21-esters of corticosteroids. PubMed. [Link]
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A Synthesis of the 2′,3′-di-succinyl ester prodrugs using 8 equivalents... (n.d.). ResearchGate. [Link]
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Beach, T. E., Prag, H. A., Pala, L., Logan, A., Huang, M. M., et al. (2020). Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. Apollo. [Link]
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Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. [Link]
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Dreiling, A., Hanneken, M., & König, S. (2014). Early cleavage of ethylene glycol bis(succinimidylsuccinate) (EGS)-linker moieties during enzymatic digestion of cross-linked proteins. PubMed. [Link]
- Prodrug comprising a drug linker conjugate. (n.d.).
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Proposed cleavage of the succinate linker by esterases followed by the release of free phenytoin. (n.d.). ResearchGate. [Link]
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Abu Ajaj, K., Biniossek, M. L., & Kratz, F. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. PubMed. [Link]
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This compound. (n.d.). Lead Sciences. [Link]
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Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. (n.d.). Radboud Repository. [Link]
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Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
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A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (2024). PubMed. [Link]
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A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]
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K, S., & G, A. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]
- Method for preparing benzyl chloride compound. (n.d.).
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Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. (2022). Europe PMC. [Link]
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Acyloxymethyl as a Drug Protecting Group. Part 7: Tertiary Sulfonamidomethyl Ester Prodrugs of Benzylpenicillin: Chemical Hydrolysis and Anti-Bacterial Activity. (1996). PubMed. [Link]
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Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. (2022). PubMed. [Link]
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Benzyl Chloromethyl Ether. (n.d.). lifechem pharma. [Link]
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Synthesis of Carnitine Benzyl Esters as Prodrugs. (2012). ResearchGate. [Link]
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Benzylation of hydroxyl groups by Williamson reaction. (2021). National Center for Biotechnology Information. [Link]
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(A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate. [Link]
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Bailey, A. M., & S, A. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. [Link]
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Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC. (2022). National Center for Biotechnology Information. [Link]
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Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2014). ResearchGate. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (2017). National Center for Biotechnology Information. [Link]
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Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2021). National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: Utilizing Benzyl (Chloromethyl) Succinate for the Introduction of a Succinyl Moiety
Abstract
The succinyl moiety is a critical structural motif in medicinal chemistry and drug development, renowned for its ability to enhance the aqueous solubility and pharmacokinetic profiles of therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Benzyl (Chloromethyl) Succinate as a versatile reagent for introducing a succinyl linker. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the strategic advantages of employing this reagent. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Succinyl Moiety
Succinylation, the process of introducing a succinyl group, is a key post-translational modification and a widely employed strategy in drug design.[1][2] The succinyl group, with its terminal carboxylic acid, can significantly alter the physicochemical properties of a parent molecule. In drug development, this modification is often leveraged to:
-
Enhance Aqueous Solubility: The free carboxyl group can be ionized at physiological pH, dramatically increasing the water solubility of poorly soluble drug candidates.
-
Improve Pharmacokinetics: By modifying a drug's polarity, the succinyl group can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enable Prodrug Strategies: The succinyl linker can be used to create prodrugs, where the active pharmaceutical ingredient (API) is released under specific physiological conditions.[3][4][5][6]
-
Facilitate Bioconjugation: The terminal carboxyl group provides a convenient handle for conjugation to other molecules, such as polymers, peptides, or antibodies, for targeted drug delivery.[3][5]
This compound emerges as a highly effective reagent for this purpose, offering a straightforward and controllable method for installing a benzyl-protected succinyl group. The benzyl protecting group provides orthogonality, allowing for selective deprotection under mild conditions without affecting other sensitive functional groups.[7][8][9]
This compound: Reagent Profile
| Property | Value |
| IUPAC Name | Benzyl 4-chloro-4-oxobutanoate |
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.66 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Reactive Sites | Chloromethyl group (for esterification), Benzyl ester (for deprotection) |
The reactivity of this compound is centered around the highly electrophilic chloromethyl group. This functionality readily reacts with nucleophiles, most notably the carboxylate salts of target molecules, to form a stable ester linkage.[10] The benzyl ester serves as a protecting group for the distal carboxylic acid of the succinyl moiety, which can be selectively cleaved later in the synthetic sequence.[7][11]
Mechanism of Action: Esterification and Deprotection
The introduction of the succinyl moiety using this compound is a two-stage process: esterification followed by deprotection .
Stage 1: Esterification of a Carboxylic Acid
The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by a carboxylate anion. This is typically achieved by deprotonating the carboxylic acid of the substrate molecule with a suitable base to form the more nucleophilic carboxylate.
Caption: Esterification of a carboxylic acid with this compound.
Stage 2: Deprotection (Cleavage of the Benzyl Ester)
Once the succinyl moiety is installed, the benzyl protecting group can be removed to liberate the free carboxylic acid. The most common and mildest method for this is catalytic hydrogenolysis.[9] This method is highly selective and typically does not affect other functional groups that might be sensitive to acidic or basic conditions.
Caption: Deprotection of the benzyl ester via catalytic hydrogenolysis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[12]
Protocol 1: General Procedure for Succinylation of a Carboxylic Acid
This protocol outlines a general method for the esterification of a generic carboxylic acid-containing substrate (Substrate-COOH) with this compound.
Materials:
-
Substrate-COOH
-
This compound
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et2O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the Substrate-COOH (1.0 eq).
-
Dissolution: Dissolve the substrate in a minimal amount of anhydrous DMF or MeCN.
-
Base Addition: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt in situ.
-
Reagent Addition: Add this compound (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzyl-protected succinylated product.
Expected Outcome and Validation:
-
Yield: Typically in the range of 70-95%, depending on the substrate.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful installation of the benzyl succinyl moiety. Key NMR signals to look for include the benzylic protons (around 5.1 ppm) and the methylene protons of the succinate linker (around 2.6 ppm).
Protocol 2: Debenzylation via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to yield the final succinylated product with a free carboxylic acid.
Materials:
-
Benzyl-protected succinylated product
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H2) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
-
Round-bottom flask or hydrogenation vessel
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected succinylated product in an appropriate solvent (e.g., MeOH or EtOAc) in a round-bottom flask or a specialized hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Purge the reaction vessel with H2 gas and maintain a positive pressure of H2 (typically a balloon is sufficient for small-scale reactions) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas (N2 or Ar) to remove excess H2. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to yield the deprotected product.
-
Purification (if necessary): The crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by crystallization or chromatography.
Expected Outcome and Validation:
-
Yield: Typically quantitative or near-quantitative.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the benzyl proton signals in the ¹H NMR spectrum is a key indicator of successful deprotection. The appearance of a broad singlet corresponding to the carboxylic acid proton may also be observed.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification | Incomplete formation of the carboxylate salt. | Use a stronger, non-nucleophilic base like DBU, or ensure the reaction is completely anhydrous. |
| Steric hindrance around the carboxylic acid. | Increase the reaction temperature and/or prolong the reaction time. | |
| Incomplete Deprotection | Inactive catalyst. | Use fresh palladium on carbon. |
| Presence of catalyst poisons (e.g., sulfur-containing compounds). | Purify the substrate before the hydrogenolysis step. | |
| Insufficient hydrogen pressure. | Use a hydrogenation apparatus that allows for higher H2 pressure. | |
| Side Reactions | Reaction with other nucleophilic groups on the substrate. | Protect other sensitive functional groups (e.g., amines, thiols) before the succinylation step. |
Conclusion
This compound is a valuable and efficient reagent for the introduction of a succinyl moiety onto molecules containing a carboxylic acid. The straightforward two-step protocol of esterification followed by hydrogenolytic deprotection provides a reliable and high-yielding pathway to access succinylated compounds. The mild conditions for the removal of the benzyl protecting group make this method compatible with a wide range of sensitive substrates, rendering it a powerful tool in the arsenal of medicinal chemists and drug development professionals.
References
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Lu, K., & Han, D. (2022). A review of the mechanism of succinylation in cancer. Frontiers in Oncology, 12, 1027189. [Link]
-
Leutwein, C., & Heider, J. (2002). Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria. Journal of Bacteriology, 184(15), 4288–4295. [Link]
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Li, M., et al. (2022). The analysis of lysine succinylation modification reveals the mechanism of oxybenzone damaging of pakchoi (Brassica rapa L. ssp. chinensis). Frontiers in Plant Science, 13, 991899. [Link]
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Mayo Clinic. (2024, February 1). Benzyl benzoate (topical route). Retrieved from [Link]
-
Popov, S. V., et al. (2022). Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Skvortsov, D. A., et al. (2021). Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery. International Journal of Molecular Sciences, 22(20), 10960. [Link]
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Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. [Link]
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Médecins Sans Frontières. (n.d.). BENZYL BENZOATE, lotion. MSF Medical Guidelines. Retrieved from [Link]
-
Coleman, R. S., & Carpenter, A. J. (1998). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 63(17), 5872–5873. [Link]
-
ResearchGate. (n.d.). Mechanisms for succinylation. Succinylation is the process of... [Image]. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzyl chloromethyl ether. Retrieved from [Link]
-
Drugs.com. (2024, January 5). Benzyl benzoate: Key Safety & Patient Guidance. Retrieved from [Link]
-
Hemminki, K., et al. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Genetic Toxicology, 119(3-4), 379–386. [Link]
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Tyni, J., & Pihko, P. M. (2021). The Mystery of Extramitochondrial Proteins Lysine Succinylation. Frontiers in Cell and Developmental Biology, 9, 689718. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. Retrieved from [Link]
-
ACS Publications. (n.d.). Esterification reaction of poly[(chloromethyl)styrene] with salts of carboxylic acid using phase-transfer catalysts. Macromolecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
AxisPharm. (n.d.). Succinyl PE. Retrieved from [Link]
-
Leutwein, C., & Heider, J. (2002). Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria. Journal of Bacteriology, 184(15), 4288–4295. [Link]
-
Skvortsov, D. A., et al. (2021). Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery. International Journal of Molecular Sciences, 22(20), 10960. [Link]
-
MDPI. (n.d.). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
Yang, Y., & Gibson, G. E. (2019). Enzymatic and metabolic regulation of lysine succinylation. International Journal of Cell Biology, 2019, 8350138. [Link]
- Google Patents. (n.d.). US2859253A - Process for the continuous preparation of benzyl chloride.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Modes of succinylation that drive the manifestation of cancer hallmarks... [Image]. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
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Application Note and Protocol for the Reaction of Benzyl (Chloromethyl) Succinate with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Thiol-Ene Chemistry for Bioconjugation and Drug Delivery
The covalent modification of biomolecules and the development of sophisticated drug delivery systems are cornerstones of modern therapeutics. A crucial aspect of these endeavors is the ability to link different molecular entities, such as a drug payload to a targeting antibody, with a linker that is stable in circulation but can be selectively cleaved at the target site. The reaction of thiols with electrophilic partners is a widely employed strategy in bioconjugation due to the unique reactivity of the cysteine thiol group in proteins.
This application note provides a detailed guide to the experimental conditions for reacting Benzyl (Chloromethyl) Succinate with thiols. This reaction forms a thioether bond, creating a succinate-based linker. The ester moieties of the succinate can be designed for further modification or to be susceptible to enzymatic or hydrolytic cleavage, offering a versatile platform for drug delivery and the development of antibody-drug conjugates (ADCs).[1][2] Understanding and optimizing the reaction conditions are paramount to achieving high yields and purity of the desired conjugate.
Reaction Mechanism and Principles
The reaction between this compound and a thiol proceeds via a nucleophilic substitution mechanism, most commonly an SN2 (bimolecular nucleophilic substitution) pathway.
Step 1: Thiolate Formation
Thiols (R-SH) are moderately acidic and can be deprotonated by a base to form a more nucleophilic thiolate anion (R-S⁻).[3] The choice of base is critical; it should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions like hydrolysis of the ester groups.
Step 2: Nucleophilic Attack
The resulting thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group (-CH₂Cl) on the this compound. This attack occurs in a concerted fashion, where the carbon-sulfur bond is formed simultaneously with the breaking of the carbon-chlorine bond.
Visualizing the Reaction Pathway:
Caption: SN2 mechanism for the reaction of a thiol with this compound.
Key Experimental Parameters
Optimizing the following parameters is crucial for a successful reaction:
| Parameter | Recommended Range/Options | Rationale and Expert Insights |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[4][5] Protic solvents like water or alcohols can solvate and deactivate the thiolate nucleophile. |
| Base | Organic: Triethylamine (TEA), DIPEA. Inorganic: K₂CO₃, Cs₂CO₃ | The choice of base depends on the solubility and the pH sensitivity of the reactants. Organic amines are often used for their good solubility in organic solvents. Inorganic bases are suitable when the thiol is sufficiently acidic and are easily removed during workup. For sensitive substrates, a milder base is preferred to prevent ester hydrolysis. |
| Temperature | Room Temperature to 80 °C | The reaction often proceeds at room temperature, but gentle heating can increase the rate. Higher temperatures should be used with caution as they can promote side reactions. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature. |
| Stoichiometry | Thiol: 1.0 - 1.2 equivalents. Base: 1.1 - 1.5 equivalents | A slight excess of the thiol can help drive the reaction to completion. A slight excess of the base ensures complete deprotonation of the thiol. A large excess of the base should be avoided to minimize potential side reactions. |
| Reaction Time | 1 - 24 hours | The reaction time is dependent on the reactivity of the specific thiol and the temperature. The progress should be monitored to determine the point of completion. |
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic thiol. It should be adapted based on the specific properties of the thiol being used.
Materials:
-
This compound (CAS: 143869-67-4)[6]
-
Thiol of interest
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the succinate in anhydrous DMF.
-
Add the thiol (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Base:
-
Slowly add triethylamine (1.2 eq) to the reaction mixture dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted acid and excess base.
-
Wash with brine to remove residual water and DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioether product.
-
Visualizing the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of thioethers from this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation of thiol | Use a stronger base or ensure the base is not degraded. |
| Low reactivity of thiol | Increase reaction temperature and/or reaction time. | |
| Formation of Side Products | Hydrolysis of ester groups | Use a milder base and ensure anhydrous conditions. |
| Dithioether formation (if starting with a dithiol) | Use a larger excess of the dithiol and add the chloromethyl succinate slowly to the dithiol solution. | |
| Difficulty in Purification | Similar polarity of starting material and product | Optimize the solvent system for column chromatography. Consider derivatization of the product or starting material to alter polarity. |
Conclusion
The reaction of this compound with thiols provides a robust and versatile method for the synthesis of thioether-linked succinates. These structures are of significant interest in the fields of bioconjugation and drug delivery. By carefully selecting the solvent, base, and reaction temperature, researchers can achieve high yields of the desired product. The protocol and guidelines presented in this application note offer a solid foundation for the successful implementation of this valuable chemical transformation.
References
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. [Link]
-
Lead Sciences. This compound. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
Sources
- 1. Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. This compound - Lead Sciences [lead-sciences.com]
Application Note: A Mass Spectrometry-Based Workflow for the Identification and Characterization of Proteins Covalently Modified by Benzyl (Chloromethyl) Succinate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the identification of protein targets covalently modified by Benzyl (Chloromethyl) Succinate (BCS). BCS is a bifunctional molecule featuring a reactive chloromethyl electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues. Identifying the protein targets of such molecules is critical for understanding their mechanism of action, potential off-target effects, and for the overall advancement of covalent drug discovery programs.[1][2] This guide details a robust bottom-up proteomics workflow, leveraging high-resolution mass spectrometry (HRMS) to precisely identify modified proteins and localize the specific sites of adduction.[3][4]
Introduction and Scientific Principles
Covalent inhibitors have seen a resurgence in drug development due to their potential for enhanced potency and prolonged duration of action.[2] Molecules like this compound (BCS) contain an electrophilic "warhead"—the chloromethyl group—that can react with nucleophilic centers in proteins.[5] This process, known as covalent labeling, forms an irreversible bond between the small molecule and its protein target.[6] The identification of these targets is a crucial step in the drug discovery process.[7][8][9]
This workflow is designed around the principle of "bottom-up" proteomics.[3] In this strategy, proteins that have been exposed to BCS are first isolated and then enzymatically digested into smaller peptides. This complex mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Peptides that have been modified by BCS will exhibit a specific mass shift, allowing for their identification through specialized database search algorithms. Subsequent fragmentation of these modified peptides in the mass spectrometer (MS/MS) provides the necessary data to pinpoint the exact amino acid residue that has been modified.
Chemistry of Modification
The key to this workflow is understanding the reaction between BCS and proteins. The electrophilic chloromethyl group of BCS is susceptible to nucleophilic attack by electron-rich amino acid side chains.[10] This reaction is typically a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic amino acid attacks the carbon of the chloromethyl group, displacing the chloride ion as a leaving group.
The most likely amino acid residues to be targeted by BCS are those with strong nucleophilic side chains, including:
-
Cysteine (Cys): The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).[11]
-
Histidine (His): The imidazole ring is a strong nucleophile.
-
Lysine (Lys): The ε-amino group can act as a nucleophile.
-
Aspartate (Asp) & Glutamate (Glu): The carboxylate side chains can also be targeted.
-
Tyrosine (Tyr): The phenoxide ion is a potential nucleophile.
The reaction results in the formation of a stable covalent bond, adding a Benzyl Succinate moiety to the amino acid. The precise monoisotopic mass of this modification is 206.05791 Da (Chemical Formula: C₁₁H₁₀O₄). This value is critical for the data analysis stage.
Caption: Reaction of BCS with a protein nucleophile.
Experimental Workflow Overview
The overall experimental process can be divided into four main stages: Sample Preparation, LC-MS/MS Analysis, Data Processing, and Validation.
Caption: Mass spectrometry workflow for BCS-modified proteins.
Detailed Protocols
Protocol 1: In Vitro Labeling of Purified Protein
This protocol is suitable for confirming the direct interaction between BCS and a purified protein of interest.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of BCS in anhydrous DMSO.
-
Prepare a 1 mg/mL solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the desired final concentration of BCS (e.g., 10-100 µM). Include a vehicle control (DMSO only).
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding a 10-fold molar excess of a thiol-containing reagent like DTT or glutathione.
-
Proceed directly to protein cleanup and digestion (Protocol 3).
-
Protocol 2: In-Cellulo Labeling of Cellular Proteome
This protocol is used to identify the targets of BCS in a complex biological system.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentration of BCS (e.g., 1-50 µM) in serum-free media for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells three times with ice-cold PBS to remove excess compound.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Cleanup:
-
Proceed to protein cleanup using methods like acetone precipitation or chloroform/methanol extraction to remove non-protein contaminants.
-
Protocol 3: Protein Digestion (In-Solution or In-Gel)
This protocol describes the preparation of proteins for mass spectrometry analysis. In-gel digestion is a common and robust method.[12][13][14][15][16]
-
SDS-PAGE: Separate 50-100 µg of protein lysate on a 1D SDS-PAGE gel.
-
Staining and Excision: Stain the gel with a mass spectrometry-compatible Coomassie stain. Excise the entire protein lane into small gel pieces.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate (AmBic) until the gel pieces are clear.
-
Reduction and Alkylation:
-
Digestion:
-
Peptide Extraction:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Extract the peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid, then 100% ACN).
-
Pool the extracts and dry them completely in a vacuum centrifuge.
-
Protocol 4: (Optional) Enrichment of Modified Peptides
Due to the likely low abundance of modified peptides, an enrichment step can significantly improve detection.[17] The succinate moiety of BCS contains a free carboxylic acid, which can be targeted.
-
Strategy: Use an amine-reactive solid phase (e.g., NHS-activated agarose beads) to capture peptides containing the carboxyl group via EDC/NHS chemistry. After washing away unmodified peptides, the captured peptides can be eluted for LC-MS/MS analysis. This is a specialized technique that may require optimization. Alternative strategies like strong cation exchange (SCX) chromatography can also enrich for modified peptides, which may have altered charge states.[18]
LC-MS/MS Analysis and Data Processing
Instrumentation and Settings
Analysis should be performed on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a nano-flow HPLC system.[4]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, 75 µm ID x 25 cm | Provides excellent separation of complex peptide mixtures. |
| LC Gradient | 90-minute gradient, 2-40% ACN with 0.1% Formic Acid | Allows for effective separation of peptides based on hydrophobicity. |
| MS1 Resolution | >60,000 | High resolution is critical for accurate mass measurement of precursor ions. |
| MS1 Scan Range | 350-1500 m/z | Covers the typical mass range for tryptic peptides. |
| MS/MS Method | Data-Dependent Acquisition (DDA), Top 20 | Selects the 20 most intense precursor ions for fragmentation. |
| Fragmentation | Higher-energy C-trap Dissociation (HCD) | Provides robust fragmentation for peptide sequencing. |
| MS2 Resolution | >15,000 | Ensures accurate mass measurement of fragment ions for confident identification. |
Database Searching
The acquired raw data should be processed using a proteomics software suite such as MaxQuant, Proteome Discoverer, or similar platforms.[19]
-
Database: Search against a relevant protein database (e.g., Swiss-Prot) for the organism under study.
-
Enzyme: Specify Trypsin/P, allowing for up to 2 missed cleavages.
-
Fixed Modifications: Set Carbamidomethyl (C) as a fixed modification (+57.02146 Da) if IAA was used for alkylation.
-
Variable Modifications: This is the most critical step.
-
Define a new, custom modification.
-
Name: BenzylSuccinate
-
Mass: 206.05791 Da
-
Target Residues: C, H, K, D, E, Y, Protein N-terminus. It is advisable to start with the most likely targets (C, H, K) and expand if necessary.
-
Also include standard variable modifications like Oxidation (M) and Acetyl (Protein N-term).
-
-
Mass Tolerances: Set appropriate mass tolerances for precursor and fragment ions based on the instrument used (e.g., 10 ppm for MS1, 0.02 Da for MS2).
-
False Discovery Rate (FDR): Set the FDR for peptide and protein identification to 1% (0.01).
Some software packages offer an "open" or "blind" search mode that can identify any unspecified mass shift, which can be useful for discovering unexpected modifications or adducts.[20]
Data Interpretation and Validation
-
Identify Candidate Peptides: Filter the search results for peptides that are confidently identified with the BenzylSuccinate modification.
-
Manual Spectra Validation: It is essential to manually inspect the MS/MS spectra of high-confidence modified peptides. A high-quality spectrum should have a continuous series of b- and y-ions that allow for unambiguous sequence determination and localization of the modification site. The mass difference between fragment ions containing the modification and those that do not will confirm the site of adduction.
-
Biological Controls: Compare the results from the BCS-treated sample to the vehicle control. True targets should only be identified, or be significantly more abundant, in the treated sample.
Troubleshooting
| Problem | Possible Cause | Solution |
| No modified peptides identified | Low labeling efficiency; Low abundance of modified protein; Inefficient digestion or extraction. | Increase BCS concentration or incubation time; Implement peptide enrichment strategy; Optimize digestion protocol. |
| Poor quality MS/MS spectra | Low abundance of the peptide; Poor fragmentation. | Consider using a more sensitive instrument; Optimize HCD collision energy. |
| Ambiguous site localization | Modification is on a residue within a dense cluster of potential targets; Insufficient fragmentation. | Manually inspect spectra carefully; Use software with robust PTM scoring (e.g., Ascore, PTM-Prophet). |
| High number of false positives | Incorrect mass tolerance settings; Overly broad variable modification search. | Use narrow mass tolerances appropriate for your instrument; Be specific with target residues in the initial search. |
Conclusion
This application note provides a comprehensive and robust workflow for the identification of protein targets of this compound. By combining careful sample preparation with high-resolution mass spectrometry and tailored data analysis strategies, researchers can confidently identify and localize covalent modifications. This information is invaluable for elucidating the molecular mechanisms of bioactive compounds and advancing covalent drug discovery projects.
References
-
Bandow, J. E. (2010). Affinity Enrichment for MS: Improving the yield of low abundance biomarkers. PMC, NIH. [Link]
-
Barroso, J., et al. (2016). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). In-gel Digestion Protocol for Mass Spec. University of Massachusetts Chan Medical School. [Link]
-
Parker, K., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Nature Communications. [Link]
-
Gallardo, C. (2022). How to include new variable modifications which are absent in the list? Galaxy Project. [Link]
-
Sari, T., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]
-
Pharmazie - Uni-Greifswald. (n.d.). MaxQuant – Information and Tutorial. Universität Greifswald. [Link]
-
University of Washington. (n.d.). In-Gel digestion protocols. UW Proteomics Resource. [Link]
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
ResearchGate. (2016). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography. ResearchGate. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC, PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Electroaffinity Labeling: A New Platform for Chemoproteomic-based Target Identification. Semantic Scholar. [Link]
-
Reddit. (2021). Setting variable modifications(phosphorylation) in MaxQuant. r/proteomics. [Link]
-
Nature. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature. [Link]
-
Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]
-
ResearchGate. (2014). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). In-gel Digestion protocol for Mass Spec Analysis. UT Southwestern. [Link]
-
Vinogradova, E. V., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC, PubMed Central. [Link]
-
ResearchGate. (2018). How to identify chemical modifications in peptides using MaxQuant? ResearchGate. [Link]
-
Wang, N., et al. (2015). Using Protein-Confined Proximity to Determine Chemical Reactivity. PMC, PubMed Central. [Link]
-
Northwestern University. (2020). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. PMC, NIH. [Link]
-
Shevchenko, A., et al. (2017). Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry. Proteomics. [Link]
-
ChemRxiv. (2022). Electroaffinity Labeling: A New Platform for Chemoproteomic-based Target Identification. Cambridge Open Engage. [Link]
-
Novogene. (n.d.). MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis. Novogene. [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Lim, S., & Tureček, F. (2011). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC, NIH. [Link]
-
UMass Chan Medical School. (n.d.). In-Gel Trypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]
-
Zhang, K., & Yau, P. M. (2004). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research. [Link]
Sources
- 1. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lab.rockefeller.edu [lab.rockefeller.edu]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. nccs.res.in [nccs.res.in]
- 15. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Affinity Enrichment for MS: Improving the yield of low abundance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Solid-Phase Peptide Synthesis with Benzyl-Ester Linkages via Chloromethylated Resins
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery and development. The strategic choice of a solid support and the linking moiety is paramount to the success of any synthetic endeavor. This technical guide provides an in-depth exploration of the use of chloromethylated polystyrene resins, commonly known as Merrifield resins, for the synthesis of peptides with a C-terminal carboxylic acid.[1][2][3] We will delve into the mechanistic principles, provide field-proven, step-by-step protocols, and explain the causality behind critical experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this robust and foundational SPPS methodology.
Introduction: The Bedrock of Modern Peptide Synthesis
Developed by the Nobel laureate R. Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by anchoring the C-terminal amino acid of a target peptide to an insoluble polymer support.[4] This innovation simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification only required at the final step after the peptide is cleaved from the support.[4][5]
The linker is a critical component in this paradigm. It acts as a stable, yet selectively cleavable, bridge between the growing peptide chain and the resin.[6][7] The benzyl-ester linkage, formed by attaching the first amino acid to a chloromethylated resin, is a foundational strategy, particularly within the tert-butyloxycarbonyl (Boc) protection scheme.[3][4][8] This linkage is characterized by its stability to the moderately acidic conditions required for Boc group removal (e.g., trifluoroacetic acid - TFA), while being readily cleaved by strong acids like anhydrous hydrofluoric acid (HF) to release the final peptide.[3][8]
The Merrifield Resin and the Benzyl-Ester Linkage: A Mechanistic View
The quintessential solid support for this application is the Merrifield resin, which is a polystyrene matrix cross-linked with divinylbenzene and functionalized with chloromethyl groups.[1][2] The core of this methodology is the nucleophilic substitution reaction where the carboxylate of the first N-α-protected amino acid displaces the chloride on the resin's benzyl chloride moiety, forming a stable benzyl ester bond.
Causality of Experimental Choices:
-
Why Polystyrene? Polystyrene is chemically inert under most SPPS conditions, swells effectively in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to allow reagent access, and is cost-effective.[5][9]
-
Why the Benzyl Ester? The electron-donating nature of the benzene ring provides stability to the ester bond. However, under strongly acidic conditions (e.g., HF), protonation of the ester oxygen is followed by an SN1-type cleavage, releasing the peptide as a carboxylic acid. This differential stability is the key to its utility in Boc-SPPS.
-
Why Boc Protection? The Boc protecting group is removed with moderate acid (TFA), which leaves the benzyl-ester linkage intact, ensuring the peptide remains anchored to the resin throughout the synthesis cycles.[4][10]
Below is a diagram illustrating the anchoring of the first amino acid to the Merrifield resin.
Caption: Formation of the benzyl-ester linkage between the Merrifield resin and the first amino acid.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and reproducible. Each step includes checkpoints and rationale to ensure the integrity of the synthesis.
Protocol 1: Esterification of the First Nα-Boc-Amino Acid to Merrifield Resin
This protocol details the critical first step of anchoring the C-terminal amino acid to the chloromethylated solid support. The use of the amino acid's cesium salt significantly enhances the nucleophilicity of the carboxylate, leading to higher loading efficiency compared to other methods.[8]
Materials:
-
Merrifield Resin (1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g substitution)[3]
-
Nα-Boc-amino acid
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid Phase Synthesis reaction vessel
Procedure:
-
Resin Swelling (Critical for Reagent Accessibility):
-
Place the desired amount of Merrifield resin (e.g., 1.0 g) into the reaction vessel.
-
Add DCM (approx. 10-15 mL per gram of resin) and gently agitate (e.g., using a shaker or nitrogen bubbling) for 1 hour at room temperature.[10]
-
Drain the DCM, then wash the resin twice with DMF to prepare for the coupling reaction.
-
-
Preparation of the Boc-Amino Acid Cesium Salt:
-
Dissolve the Nα-Boc-amino acid (1.5 equivalents relative to the resin's chlorine substitution) in methanol.
-
Add an aqueous solution of Cesium Carbonate (0.5 equivalents) dropwise while stirring. The goal is to reach a neutral pH.[8]
-
Remove the solvent completely using a rotary evaporator to yield the dry Boc-amino acid cesium salt. It is crucial for the salt to be anhydrous for optimal results.[11]
-
-
Esterification (Anchoring Reaction):
-
Dissolve the dried Boc-amino acid cesium salt in a minimal amount of high-quality DMF (approx. 8-10 mL per gram of resin).
-
Add this solution to the pre-swollen resin in the reaction vessel.
-
Secure the vessel on a shaker and heat to 50-60°C. Allow the reaction to proceed for 12-24 hours.[8] The elevated temperature accelerates the SN2 reaction.
-
-
Washing and Capping:
-
After the reaction, filter the resin and wash it thoroughly with DMF (3 times), a 1:1 mixture of DMF/water (3 times), methanol (3 times), and finally DCM (3 times). This extensive washing removes any unreacted starting material and inorganic salts.
-
To cap any unreacted chloromethyl sites, treat the resin with a solution of N,N-Diisopropylethylamine (DIPEA) in DCM/Methanol for 30 minutes. This prevents the formation of deletion sequences in the subsequent steps.
-
Perform a final wash cycle as described above.
-
Dry the aminoacyl-resin under vacuum to a constant weight.
-
-
Loading Determination (Self-Validation):
-
It is essential to determine the actual substitution (loading) of the first amino acid on the resin. This can be achieved using methods like the picric acid test for quantifying the available Boc-protected amine sites after a controlled deprotection of a small resin sample.
-
Protocol 2: The Standard Boc-SPPS Cycle
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain. This cycle is repeated until the desired sequence is assembled.
Materials:
-
Aminoacyl-resin from Protocol 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nα-Boc-amino acid (for the next position in the sequence)
-
Coupling Reagent (e.g., HBTU/HOBt or HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection (Boc Removal):
-
Swell the resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. This cleaves the Boc group, exposing the N-terminal amine.[4]
-
Filter and wash the resin thoroughly with DCM to remove TFA and the cleaved tert-butyl cation.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes. This neutralizes the protonated N-terminal amine.
-
Filter and wash the resin with DMF to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the next Nα-Boc-amino acid (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test like the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Filter and wash the peptidyl-resin thoroughly with DMF and then DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
The overall workflow of Boc-SPPS is visualized below.
Caption: A generalized workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.
Protocol 3: Cleavage of the Peptide from the Resin
This final step releases the synthesized peptide from the solid support. Strong acidic conditions are required to cleave the benzyl-ester bond.
WARNING: Anhydrous Hydrofluoric Acid (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
Materials:
-
Dry Peptidyl-resin
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Thoroughly dry the peptidyl-resin under high vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole) to the resin. Scavengers are crucial to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions with sensitive amino acid residues like Met, Trp, and Tyr.
-
-
HF Cleavage:
-
Cool the reaction vessel to approximately -10°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Remove the HF by vacuum distillation.
-
Wash the resin and the cleaved peptide with cold diethyl ether. This precipitates the crude peptide while dissolving the scavengers and cleaved protecting groups.
-
Collect the precipitated peptide by filtration or centrifugation.
-
The crude peptide can then be dissolved in an appropriate aqueous buffer and purified, typically by reverse-phase HPLC.
-
Data Summary and Expected Outcomes
The success of SPPS using this methodology can be quantified at various stages. The table below provides typical parameters and expected results.
| Parameter | Typical Value / Range | Rationale & Notes |
| Resin Type | Merrifield, 1% DVB, 100-200 mesh | Standard support for Boc-SPPS of peptide acids.[3] |
| Initial Resin Loading | 0.4 - 1.2 mmol/g | The manufacturer-specified substitution. Actual loading after esterification will be lower. |
| First AA Esterification Yield | 50 - 90% | Highly dependent on the amino acid and reaction conditions. Cesium salt method generally gives higher yields.[8] |
| Reagent Excess (Coupling) | 3 - 4 equivalents | Drives the coupling reaction to completion, maximizing yield at each step. |
| Coupling Efficiency | > 99.5% per cycle | Essential for synthesizing long peptides with high purity. Monitored by the Kaiser test. |
| Final Cleavage Yield | 70 - 95% | Dependent on peptide sequence and cleavage conditions. |
Conclusion and Future Perspectives
The use of chloromethylated resins to form a benzyl-ester linkage is a foundational and highly reliable method for the solid-phase synthesis of peptides. Its compatibility with the Boc protection strategy has enabled the creation of countless peptides for biological and therapeutic research.[8] The protocols detailed herein provide a comprehensive framework for researchers to successfully implement this technique. While newer linkers and strategies continue to be developed, the principles and practices established by the Merrifield method remain central to the art and science of peptide synthesis.
References
- A convenient route to thiol terminated peptides for conjugation and surface functionalization strategies - PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS). Advanced ChemTech.
- Functionalization of the Merrifield resin with polyols.
- Merrifield resin - Wikipedia. Wikipedia.
- Guide to Resins and Linkers in SPPS. Biosynth.
- Application Notes and Protocols: 4-(Chloromethyl)benzoyl Chloride in Solid-Phase Peptide Synthesis. Benchchem.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
- SPPS Tips For Success Handout. Mesa Labs.
- CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents.
- Seplife® Chloromethyl Resin (Merrifield resin). Sunresin Life Sciences.
- Solid-phase peptide synthesis. Royal Society of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis - Semantic Scholar. Semantic Scholar.
- Schematic representation of succinyl linker introduction and cleavage.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS. Benchchem.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Request PDF.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation.
- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer.
- SYNTHESIS NOTES. Aapptec Peptides.
- Introduction to Peptide Synthesis Methods. Bachem.
- In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds.
- Tag-assisted Liquid-phase Peptide Synthesis. SlideShare.
Sources
- 1. Merrifield resin - Wikipedia [en.wikipedia.org]
- 2. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Seplife® Chloromethyl Resin (Merrifield resin) - Sunresin [sunresinlifesciences.com]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
Benzyl (Chloromethyl) Succinate as a linker for antibody-drug conjugates
Upon intravenous administration, the ADC circulates systemically. The thioether bond provides high stability, preventing dissociation of the linker-payload from the antibody. When the ADC encounters a tumor cell expressing the target antigen, it binds and is internalized, typically through receptor-mediated endocytosis. [11]The ADC-antigen complex is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes. Inside the lysosome, carboxylesterases recognize and hydrolyze the benzyl ester bond of the linker, releasing the payload, which can then exert its cytotoxic effect, leading to apoptosis. [9]
References
-
ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]
-
Heilos, A., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. PMC - NIH. [Link]
- Google Patents. (2015). Method for preparing benzyl chloride compound.
-
PubMed. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. [Link]
-
PubMed. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. [Link]
-
ResearchGate. (2025). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. [Link]
-
AIR Unimi. (2021). Innovative linker strategies for tumor-targeted drug conjugates. [Link]
-
Su, D., et al. (2015). Current ADC Linker Chemistry. PMC - NIH. [Link]
-
PubMed. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. [Link]
-
NJ Bio, Inc. Linkers for ADCs. [Link]
-
Agilent. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). [Link]
-
PubMed. (2021). Succinate in the tumor microenvironment affects tumor growth and modulates tumor associated macrophages. [Link]
-
NIH. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
-
An, P., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. [Link]
-
NIH. Methods for site-specific drug conjugation to antibodies. [Link]
-
MDPI. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]
-
Agilent. Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]
-
Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
-
PubMed. (2019). Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. [Link]
-
NJ Bio, Inc. (2025). Recent Advances in ADCs. [Link]
- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
Rapid Novor. (2025). Drug Antibody Ratio Analysis (DAR). [Link]
-
YouTube. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. [Link]
-
Bio-Techne. Antibody Conjugation Assay: Methods, Protocols & Techniques. [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
ResearchGate. PK profiles of ADCs with different linker stability. [Link]
Sources
- 1. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. njbio.com [njbio.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Conjugation with Benzyl (Chloromethyl) Succinate
Welcome to the technical support center for the optimization of reaction conditions for Benzyl (Chloromethyl) Succinate with peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient peptide conjugation.
Introduction to this compound in Peptide Chemistry
This compound is a bifunctional reagent utilized in bioconjugation and drug delivery research. It introduces a succinyl linker to a peptide, which can then be used for further modifications or to modulate the physicochemical properties of the peptide. The reagent possesses two key reactive sites: a chloromethyl group, which acts as an alkylating agent, and a benzyl ester, which can be cleaved under specific conditions to reveal a carboxylic acid.
The primary application involves the alkylation of nucleophilic residues on a peptide, such as the ε-amino group of lysine, the thiol group of cysteine, the imidazole ring of histidine, or the N-terminal α-amino group. Understanding the reactivity of these sites and controlling the reaction conditions are paramount to achieving the desired product with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction between this compound and a peptide?
The core reaction is a nucleophilic substitution (SN2) where a nucleophilic side chain of an amino acid residue in the peptide attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This forms a stable covalent bond between the peptide and the succinate linker.
Q2: Which amino acid residues are most reactive towards this compound?
The reactivity of amino acid side chains generally follows their nucleophilicity. The primary targets for alkylation are:
-
Cysteine (thiol group): Highly nucleophilic and readily reacts to form a thioether bond.
-
Lysine (ε-amino group): A primary amine that is a good nucleophile at a pH above its pKa.
-
Histidine (imidazole ring): Can be alkylated, particularly at the N-tau position.
-
N-terminal α-amino group: A primary amine that can be targeted, especially if the side chains of other nucleophilic residues are protected.
Q3: What are the recommended storage conditions for this compound?
To maintain its reactivity and prevent degradation, this compound should be stored in an inert atmosphere at 2-8°C.[1] It is sensitive to moisture and should be handled accordingly to prevent hydrolysis.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of peptides with this compound and provides systematic approaches to resolving them.
Problem 1: Low or No Conjugation Yield
Symptoms:
-
LC-MS analysis shows a large peak for the unconjugated peptide and little to no peak for the desired product.
-
No significant mass shift is observed in the mass spectrum of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the reaction buffer is critical for the nucleophilicity of the target amino acid. For lysine modification, the pH should be slightly basic (pH 8.0-9.0) to ensure the ε-amino group is deprotonated. For cysteine, a pH around 7.0-8.0 is often optimal. Verify the pH of your reaction buffer and adjust as necessary. |
| Reagent Degradation | This compound is moisture-sensitive. Ensure the reagent has been stored properly and is not hydrolyzed. Consider using a fresh batch of the reagent. |
| Insufficient Reagent Stoichiometry | The molar ratio of this compound to the peptide may be too low. Increase the molar excess of the alkylating agent. A common starting point is a 5-10 fold molar excess. |
| Inappropriate Solvent | The peptide may not be fully soluble in the chosen reaction solvent, limiting the accessibility of the target residue. Common solvents for peptide conjugations include DMF, NMP, and aqueous buffers.[2] Ensure your peptide is fully dissolved before adding the reagent. |
| Peptide Aggregation | Hydrophobic peptides can aggregate, burying the target nucleophilic residues and preventing reaction.[4] Consider adding organic co-solvents like acetonitrile or isopropanol to disrupt aggregation. |
Problem 2: Multiple Products and Side Reactions
Symptoms:
-
LC-MS analysis reveals multiple peaks with different mass additions.
-
The desired product peak is present but accompanied by significant impurity peaks.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | Multiple nucleophilic residues on the peptide are being modified. To achieve site-specific modification, consider using a peptide with protecting groups on non-target residues. Alternatively, carefully control the stoichiometry of the alkylating agent and the reaction time. |
| Hydrolysis of Benzyl Ester | The benzyl ester can be labile under certain conditions. While generally stable, prolonged reaction times at high pH can lead to some hydrolysis, revealing the free carboxylic acid. Analyze the mass of the byproducts to see if they correspond to the hydrolyzed conjugate. |
| Side Reactions with Benzyl Group | In acidic conditions, the benzyl group can potentially migrate, especially in tyrosine-containing peptides.[5] This is less of a concern during the conjugation reaction itself but can be a factor during purification or storage if acidic conditions are used. |
| Formation of Aminosuccinyl Derivatives | With aspartyl residues, there is a possibility of base-catalyzed ring closure to form aminosuccinyl derivatives, although this is more commonly associated with peptide synthesis.[5] |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The desired product co-elutes with the starting peptide or byproducts during HPLC purification.
-
Broad peaks are observed during chromatography.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Hydrophobicity | The addition of the this compound moiety may not significantly alter the overall hydrophobicity of the peptide, making separation by reversed-phase HPLC challenging. Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-pairing reagent. |
| Presence of Aggregates | Peptide aggregation can lead to poor chromatographic performance.[4] Try dissolving the crude product in a stronger solvent or adding denaturants like guanidine hydrochloride or urea to the sample before injection. |
| Incomplete Reaction | If the reaction has not gone to completion, the purification will be more challenging due to the presence of a large amount of starting material. It is often easier to drive the reaction to completion and then purify the product from excess reagent and byproducts. |
Experimental Protocols
General Protocol for Peptide Conjugation
This protocol provides a starting point for the conjugation of a peptide with this compound. Optimization will be required based on the specific peptide sequence.
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer. For a peptide with a target lysine residue, a buffer such as 0.1 M sodium bicarbonate at pH 8.5 is a good starting point. If solubility is an issue, a co-solvent like DMF or acetonitrile can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or acetonitrile.
-
Reaction Initiation: Add the desired molar excess (e.g., 5-10 equivalents) of the this compound solution to the peptide solution with gentle stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining unreacted this compound by adding a small molecule with a primary amine, such as Tris buffer or glycine.
-
Purification: Purify the peptide conjugate using reversed-phase HPLC.[6][7]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[8][9]
Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing peptide conjugation.
Visualization of Reaction and Side Products
Primary Reaction Pathway
Caption: Alkylation of a peptide's primary amine.
Potential Side Reactions
Caption: Overview of main and side reactions.
References
-
Lead Sciences. This compound. [Link]
-
Bodanszky, M., et al. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]
-
Biotage. What do you do when your peptide synthesis fails?[Link]
-
Khadse, S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Gerber, G. B., et al. (1990). Hydrolysis of peptide esters by different enzymes. Biological Chemistry Hoppe-Seyler, 371(1), 31-7. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Kato, H., et al. (2003). Peptide-binding Assessment Using Mass Spectrometry as a New Screening Method for Skin Sensitization. Journal of Health Science, 49(1), 10-14. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. agilent.com [agilent.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Peptide-binding assessment using mass spectrometry as a new screening method for skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions of Benzyl (Chloromethyl) Succinate with Amino Acid Residues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Benzyl (Chloromethyl) Succinate. This document provides in-depth troubleshooting guides and FAQs to address specific side reactions you may encounter during your experiments. Our goal is to equip you with the foundational knowledge and practical protocols to maximize the specificity and yield of your conjugation reactions.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles of using this compound and the chemical basis for potential side reactions.
Q1: What is the primary mechanism of action for this compound?
This compound is an electrophilic alkylating agent. Its reactivity is centered on the chloromethyl (-CH₂Cl) group. The chlorine atom is a good leaving group, making the adjacent benzylic carbon susceptible to nucleophilic attack. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where a nucleophilic side chain from an amino acid residue in your protein attacks the carbon, displacing the chloride and forming a stable covalent bond.
Caption: General S_N2 alkylation mechanism of a protein nucleophile with this compound.
Issue 1: Mass Spectrometry shows multiple additions of the reagent.
-
Possible Cause A: Reaction pH is too high.
-
Explanation: A pH above 7.5 will begin to deprotonate lysine and N-terminal amino groups, making them reactive nucleophiles. Histidine reactivity may also be significant.
-
Recommended Solution: Strictly control the reaction pH. Perform a pH screen from 6.5 to 7.5 to find the optimal balance between cysteine reactivity and minimization of amine alkylation. See Protocol 3 for a detailed methodology.
-
-
Possible Cause B: Reagent stoichiometry is too high.
-
Explanation: A large excess of this compound can drive reactions with less reactive nucleophiles, even under optimal pH conditions. [1] * Recommended Solution: Perform a titration experiment. Set up parallel reactions with varying molar equivalents of the reagent (e.g., 1:1, 2:1, 5:1, 10:1 reagent:protein). Analyze the products by mass spectrometry to determine the lowest ratio that provides sufficient labeling of the target site without significant off-target modification.
-
-
Possible Cause C: Presence of interfering substances in the buffer.
-
Explanation: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the protein for the alkylating agent, leading to reagent consumption and potentially adducts on your buffer molecules. [2] * Recommended Solution: Always perform a buffer exchange into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES before starting the conjugation reaction.
-
Issue 2: Reaction yield is low, even with high reagent excess.
-
Possible Cause A: Reagent has degraded.
-
Explanation: Chloromethyl compounds are susceptible to hydrolysis, especially at neutral to alkaline pH. Improper storage (exposure to moisture) can lead to reagent inactivation before it has a chance to react with the protein.
-
Recommended Solution: Ensure the reagent is stored in a desiccated environment at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared stock solutions of the reagent in an anhydrous compatible solvent like DMF or DMSO.
-
-
Possible Cause B: Target cysteine is inaccessible.
-
Explanation: The target cysteine residue may be buried within the protein's three-dimensional structure or be part of a disulfide bond, rendering it inaccessible to the reagent. [3] * Recommended Solution: If the cysteine is disulfide-bonded, pre-treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is required. If the residue is buried, performing the reaction under partial denaturing conditions may be necessary, but this risks global loss of protein structure and function.
-
Part 4: Experimental Protocols
These protocols provide a starting point for your experiments. They should be optimized for your specific protein and application.
Protocol 1: General Procedure for Controlled Alkylation of Cysteine
This protocol is designed to maximize selectivity for cysteine residues.
-
Protein Preparation: a. Perform a buffer exchange to move your protein into a non-nucleophilic reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0). b. If the target cysteine is in a disulfide bond, add 5-10 molar equivalents of TCEP and incubate for 1 hour at room temperature. Note: TCEP does not need to be removed before adding the alkylating agent. c. Adjust the final protein concentration to 1-5 mg/mL (typically 10-100 µM).
-
Reagent Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Conjugation Reaction: a. Add 2-5 molar equivalents of the this compound stock solution to the protein solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light. Note: Longer incubation times or higher temperatures may increase side reactions.
-
Quenching and Purification: a. Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to consume any excess reagent. b. Remove the excess reagent and quenched products by size-exclusion chromatography (desalting column) or dialysis.
-
Analysis: a. Confirm conjugation and assess purity using SDS-PAGE and Mass Spectrometry (LC-MS).
Protocol 2: Characterization of Conjugates by LC-MS/MS
This protocol allows for the identification of specific modification sites.
-
Sample Preparation: a. Take an aliquot of your purified conjugate (~10-20 µg). b. Denature the protein in 6 M urea or 0.1% RapiGest SF. c. Reduce all disulfide bonds with 10 mM DTT (dithiothreitol) for 1 hour at 37°C. d. Alkylate all remaining free cysteines with 25 mM iodoacetamide (IAA) for 30 minutes in the dark. This step ensures that any unmodified cysteines from the original reaction are capped and can be distinguished from the primary modification. e. Dilute the sample 5-fold with 50 mM ammonium bicarbonate and digest overnight with trypsin.
-
LC-MS/MS Analysis: a. Acidify the digest with formic acid and analyze by reverse-phase nanoLC-MS/MS. b. Acquire data in a data-dependent acquisition (DDA) mode.
-
Data Analysis: a. Search the MS/MS spectra against the protein sequence using a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer). b. Specify the mass of the Benzyl Succinate adduct as a variable modification on C, M, H, K, and the N-terminus. c. Specify carbamidomethylation of cysteine as a fixed modification (from the IAA step). d. Analyze the search results to pinpoint the exact residues that were modified in the original reaction.
References
-
Reid, E. E. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129. [Link]
-
Farmer, P. B., Bailey, E., & Campbell, J. B. (1984). Use of alkylated proteins in the monitoring of exposure to alkylating agents. IARC Scientific Publications, (59), 189-198. [Link]
-
Yang, J., Tallman, K. A., & Marnett, L. J. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2355-2362. [Link]
-
Wikipedia. (n.d.). Mustard gas. [Link]
-
Leutwein, C., & Heider, J. (2001). Mechanism of Benzylsuccinate Synthase Probed by Substrate and Isotope Exchange. Biochemistry, 40(42), 12627-12632. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475-1488. [Link]
-
Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(36), 12165-12172. [Link]
-
Fodran, P., & Gherghel, D. (2020). Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA. Bioelectrochemistry, 136, 107604. [Link]
-
Gunanathan, C., & Milstein, D. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701297. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
Means, G. E., & Feeney, R. E. (1977). Reductive alkylation of amino groups. Methods in Enzymology, 47, 469-478. [Link]
-
Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. ResearchGate. [Link]
-
Ooi, T., et al. (2004). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Journal of the American Chemical Society, 126(38), 11944-11955. [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
Rogers, G. A., Shaltiel, N., & Boyer, P. D. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. The Journal of Biological Chemistry, 251(18), 5711-5717. [Link]
-
Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]
-
Li, Y., et al. (2023). Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Environmental Science & Technology, 57(16), 6435-6444. [Link]
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Akabas, M. H. (2015). Cysteine Modification: Probing Channel Structure, Function and Conformational Change. Subcellular Biochemistry, 73, 47-66. [Link]
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Leutwein, C., & Heider, J. (1999). Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria. Journal of Bacteriology, 181(14), 4288-4293. [Link]
-
Nagy, G. N., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(13), 10582. [Link]
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Wang, H., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(47), 18636-18641. [Link]
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Cotham, V. C., & Coon, J. J. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2413-2417. [Link]
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Siegert, M., et al. (2021). Alkylation of rabbit muscle creatine kinase surface methionine residues inhibits enzyme activity in vitro. Archives of Toxicology, 95(10), 3267-3278. [Link]
-
Price, P. A., Stein, W. H., & Moore, S. (1969). Alkylation of a histidine residue at the active site of bovine pancreatic deoxyribonuclease. The Journal of Biological Chemistry, 244(3), 924-928. [Link]
-
Beller, H. R., & Spormann, A. M. (1998). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Journal of Bacteriology, 180(20), 5454-5457. [Link]
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ResearchGate. (n.d.). Selective alkylation of lysine residues on the protein of interest... [Link]
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Lang, K., & Chin, J. W. (2014). Fast Cysteine Bioconjugation Chemistry. ACS Chemical Biology, 9(1), 16-20. [Link]
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Katchalski, E., & Sela, M. (1962). Some optical properties of poly-1-benzyl-L-histidine and poly-L-histidine. Biopolymers, 1(5), 415-427. [Link]
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Michiue, H., et al. (2018). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 23(10), 2465. [Link]
-
Okouchi, M., et al. (2001). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. Journal of Neuroscience Research, 64(5), 491-499. [Link]
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de Souza, S. B., et al. (2024). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. Plant Physiology and Biochemistry, 216, 109173. [Link]
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Chase, J. F., & Tubbs, P. K. (1966). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 100(2), 47P-48P. [Link]
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Tsuruta, Y., et al. (2022). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Foods, 11(16), 2490. [Link]
-
University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. [Link]
Sources
Quenching excess Benzyl (Chloromethyl) Succinate in a reaction mixture
Technical Support Center: Benzyl (Chloromethyl) Succinate
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when using this reactive intermediate. Here, we provide in-depth, field-proven answers to common questions regarding the quenching of excess this compound in reaction mixtures. Our focus is on ensuring reaction success, simplifying downstream purification, and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it need to be quenched?
This compound (CAS No. 143869-67-4) is a bifunctional molecule containing both a benzyl ester and a chloromethyl group.[1][2] The chloromethyl group is structurally analogous to benzyl chloride, making it a potent electrophile and an effective alkylating agent.[3][4] In many synthetic procedures, it is used in excess to drive a reaction to completion.
Causality for Quenching: Failing to neutralize (or "quench") the excess electrophile before workup can lead to several complications:
-
Reaction with Workup Reagents: The reactive chloromethyl group can react with aqueous workup solutions (e.g., water, bicarbonate) in an uncontrolled manner, leading to the formation of benzyl alcohol derivatives.[5]
-
Purification Challenges: The unreacted starting material and its subsequent byproducts can have similar polarities to the desired product, making chromatographic separation difficult and reducing final yields.[6]
-
Safety Hazards: Benzylating agents are often lachrymatory and irritants.[7][8] Proper quenching neutralizes the reactive species, rendering the mixture safer to handle during extraction and concentration steps.
Troubleshooting Quenching Protocols
Q2: Which quenching agent should I choose for my reaction?
The ideal quenching agent depends on the stability of your desired product and the reaction solvent. The goal is to use a nucleophile that reacts quickly and selectively with the excess this compound to form a byproduct that is easily removed during the workup.
Below is a comparative table of common quenching agents.
| Quenching Agent | Byproduct Formed | Advantages | Disadvantages | Best For... |
| Methanol (MeOH) | Benzyl methoxymethyl succinate | Forms a relatively non-polar ether; mild conditions. | Slower reaction rate compared to stronger nucleophiles. | Product is sensitive to strong bases or water. |
| Aqueous Ammonia (NH₄OH) | Benzyl aminomethyl succinate | Fast reaction; byproduct is a basic amine, easily removed with an acidic wash (e.g., dil. HCl).[9] | Not suitable if the desired product contains an acid-labile functional group. | Base-stable products where an acidic wash is tolerable. |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Benzyl hydroxymethyl succinate | Inexpensive and mild base; neutralizes acidic catalysts simultaneously. | Hydrolysis can be slow and may not go to completion at low temperatures.[5] | Acid-sensitive products; general-purpose quenching. |
| Thiophenol | Benzyl (phenylthiomethyl) succinate | Very fast and efficient reaction with the strong nucleophile. | Reagent has a strong, unpleasant odor; byproduct may complicate purification if not fully removed. | When rapid and complete quenching is critical and product is stable. |
Q3: My reaction mixture formed an emulsion during the aqueous quench. How can I resolve this?
Emulsion formation is a common issue, particularly when using solvents like THF or dichloromethane that have partial water solubility.[10]
Troubleshooting Steps:
-
Add Brine: The most effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing a sharper separation from the organic layer.[11]
-
Gentle Swirling: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Filtration: As a last resort, the entire emulsified mixture can be filtered through a pad of Celite® (diatomaceous earth). This can help break up the microscopic droplets causing the emulsion.[11]
-
Solvent Modification: Adding more of the organic extraction solvent can sometimes dilute the components that are stabilizing the emulsion.
Experimental Protocols & Methodologies
Protocol 1: Quenching with Methanol
This protocol is ideal for reactions where the desired product is sensitive to aqueous basic or acidic conditions.
Step-by-Step Methodology:
-
Cool the Reaction: Once the primary reaction is complete (as determined by TLC or LCMS), cool the reaction vessel to 0 °C in an ice-water bath. This moderates the exothermic quenching reaction.
-
Add the Quencher: Slowly add 5-10 equivalents of methanol (relative to the excess this compound) to the stirred reaction mixture.
-
Allow to React: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor Completion: Check for the absence of the starting electrophile by TLC or LCMS.
-
Proceed to Workup: The mixture can now be diluted with an appropriate organic solvent and washed with water and brine as per a standard extraction procedure.[12]
Protocol 2: Quenching with Aqueous Ammonia
This method is highly efficient and converts the electrophile into a basic byproduct that is easily removed.
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add Ammonia: With vigorous stirring, slowly add an excess (at least 5 equivalents) of concentrated aqueous ammonia.[9]
-
Stir: Allow the mixture to stir at 0 °C for 10 minutes, then remove the ice bath and let it stir for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Wash the organic layer with 1M hydrochloric acid (HCl) twice. This protonates the benzylamine byproduct, rendering it water-soluble.
-
Neutralizing Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mechanism of Quenching: A Nucleophilic Substitution
The quenching of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The incoming nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.[13][14]
Caption: SN2 mechanism for quenching this compound.
Decision-Making & Workflow
Choosing the correct quenching strategy is critical for success. The following workflow provides a logical path for selecting an appropriate protocol based on the stability of your target compound.
Caption: Decision workflow for selecting a quenching protocol.
Safety First: Handling this compound
As a reactive alkylating agent, this compound and related structures like benzyl chloride require careful handling to minimize risk.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. Inspect gloves before use and use proper removal technique.[15]
-
Waste Disposal: Quench all excess reagent before disposal. Dispose of chemical waste in accordance with your institution's and local regulations. All reaction vessels containing the unquenched reagent should be handled with care.
References
-
Colvin, M. (1996). Alkylating Agents. In: Holland-Frei Cancer Medicine. 4th edition. Bast RC, Jr., Kufe DW, Pollock RE, et al., editors. Williams & Wilkins. Available from: [Link]
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Cretcher, L. H., & Pittenger, W. H. (1925). THE ENZYME HYDROLYSIS OF BENZYL SUCCINATE. Journal of the American Chemical Society, 47(6), 1631–1635. Available from: [Link]
-
AAPPTec, LLC. (n.d.). Benzyl N-succinimidyl carbonate Safety Data Sheet. Retrieved from [Link]
-
Frontier, A. (2024). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2024). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Serafim, V. F. M., et al. (2023). Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA. TrAC Trends in Analytical Chemistry, 158, 116873. Available from: [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]
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Tanabe, M., & Peters, R. H. (1981). (R,S)-MEVALONOLACTONE-2-13C. Organic Syntheses, 60, 92. Available from: [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from [Link]
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Casillas, R. P., et al. (2007). Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester. Journal of Pharmacology and Experimental Therapeutics, 321(1), 202-12. Available from: [Link]
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Hemminki, K., et al. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Genetic Toxicology, 122(3-4), 289-293. Available from: [Link]
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MIT OpenCourseWare. (2010). Reaction Work-Up I. [Video]. YouTube. Retrieved from [Link]
-
Molbase. (n.d.). benzyl chloromethyl succinate, 143869-67-4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Video]. Retrieved from [Link]
- Google Patents. (1971). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
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Reddit. (2011). Benzyl Chloride removal?. r/chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). BENZYL CHLOROMETHYL ETHER. Retrieved from [Link]
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Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]
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Lee, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19043-19047. Available from: [Link]
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Organic Syntheses. (n.d.). BENZYL CHLOROMETHYL KETONE. Retrieved from [Link]
-
Baliah, V., & Sesha, M. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 379-383. Available from: [Link]
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- 15. peptide.com [peptide.com]
Issues with Benzyl (Chloromethyl) Succinate stability in aqueous buffers
A Guide to Understanding and Managing Stability in Aqueous Buffers
Welcome to the technical support center for Benzyl (Chloromethyl) Succinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their experiments. As a bifunctional compound containing two distinct ester moieties and a reactive chloromethyl group, this compound presents unique stability challenges in aqueous environments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to anticipate and address these challenges effectively, ensuring the integrity and success of your research.
Our approach is grounded in the principles of physical organic chemistry, drawing upon established knowledge of ester hydrolysis and the reactivity of benzylic halides. While direct kinetic data for this compound is not extensively published, the information herein is synthesized from studies on structurally analogous compounds to provide a robust framework for your experimental design and interpretation.
I. Core Concepts: The Chemistry of Instability
This compound possesses three primary sites susceptible to degradation in aqueous buffers: the benzyl ester, the chloromethyl ester, and the chloromethyl group itself. Understanding the interplay of these functionalities is crucial for predicting and controlling the compound's stability.
A. Ester Hydrolysis: A Two-Front Challenge
Ester hydrolysis is a well-characterized process that can be catalyzed by both acid and base.[1][2] For this compound, this means both the benzyl ester and the chloromethyl ester are subject to cleavage.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is typically reversible.[1][3]
-
Base-Catalyzed Hydrolysis (Saponification): In neutral to basic conditions (pH ≥ 7), the ester is attacked by a hydroxide ion, a much stronger nucleophile than water. This reaction is effectively irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol leaving group.[1]
B. The Highly Reactive Chloromethyl Group
The chloromethyl group introduces a third, highly significant degradation pathway. The chlorine atom is a good leaving group, and the adjacent carbon is activated towards nucleophilic substitution (an SN2-type reaction). Water and various buffer components can act as nucleophiles, leading to the displacement of the chloride ion. The reactivity of such benzylic halides is a well-established phenomenon.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in aqueous buffers.
Q1: My assay results for this compound are inconsistent. What could be the cause?
A1: Inconsistent assay results are a classic symptom of compound instability. This compound can degrade via multiple pathways in aqueous solutions. The rate of degradation is highly dependent on the pH, temperature, and composition of your buffer. Even slight variations in these parameters between experiments can lead to significant differences in the concentration of the intact compound. It is crucial to prepare fresh solutions and tightly control your experimental conditions.
Q2: At what pH is this compound most stable?
A2: Based on the general principles of ester hydrolysis and the reactivity of chloromethyl groups, the compound is expected to be most stable in the slightly acidic pH range (approximately pH 4-6). In this range, both acid- and base-catalyzed hydrolysis of the esters are minimized. Furthermore, studies on similar chloromethyl-containing compounds have shown greater stability at lower pH values.[4]
Q3: Can I use any buffer to dissolve this compound?
A3: No, the choice of buffer is critical. Buffers containing nucleophilic species, such as phosphate, citrate, or Tris, can accelerate the degradation of the compound by directly attacking the electrophilic carbon of the chloromethyl group. Non-nucleophilic buffers, such as MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), are generally preferred for minimizing this degradation pathway.
Q4: What are the likely degradation products of this compound in an aqueous buffer?
A4: The degradation of this compound will likely yield a mixture of products depending on the conditions. The primary degradation pathways are illustrated below and can lead to the formation of:
-
Benzyl Succinic Acid Monomethylol Ester (from hydrolysis of the chloromethyl ester)
-
(Chloromethyl) Succinic Acid Monobenzyl Ester (from hydrolysis of the benzyl ester)
-
Succinic Acid Monobenzyl Ester (from reaction at the chloromethyl group followed by hydrolysis of the resulting hydroxymethyl ester)
-
Benzyl Alcohol
-
Formaldehyde (from the decomposition of the hydroxymethyl intermediate)
-
Succinic Acid
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound.[5][6][7] This involves developing an HPLC method that can separate the intact parent compound from all its potential degradation products. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be invaluable for identifying the degradation products.[5][8][9]
III. Troubleshooting Guide
This section provides practical advice for overcoming common experimental hurdles related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | The compound is degrading quickly in your chosen buffer and at the experimental temperature. | 1. Lower the pH: Adjust the buffer pH to a range of 4-6 using a non-nucleophilic buffer system (e.g., MES, acetate).2. Reduce the temperature: Perform experiments at a lower temperature (e.g., 4°C) if your protocol allows.3. Prepare fresh solutions: Always prepare solutions of this compound immediately before use. |
| Appearance of multiple new peaks in the chromatogram over time. | Multiple degradation pathways are occurring simultaneously. | 1. Optimize HPLC method: Ensure your HPLC method has sufficient resolution to separate all degradation products from the parent peak.2. Characterize degradants: Use a mass spectrometer to identify the major degradation products to understand the primary degradation pathway under your conditions.3. Refine buffer choice: If you suspect nucleophilic attack on the chloromethyl group, switch to a non-nucleophilic buffer. |
| Poor reproducibility of experimental results. | Inconsistent handling of the compound and experimental setup. | 1. Standardize solution preparation: Develop a strict, documented protocol for preparing your this compound solutions, including the source and age of the solid material.2. Control temperature and pH meticulously: Use a calibrated pH meter and a temperature-controlled environment for all experiments.3. Minimize time in solution: Reduce the time the compound is in an aqueous buffer before analysis or use in an assay. |
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for conducting a forced degradation study to understand the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is stable.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). It is recommended to use both nucleophilic (e.g., phosphate) and non-nucleophilic (e.g., MES) buffers to assess the impact of buffer species.
-
Initiation of Stability Study: Dilute the stock solution of this compound into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). Protect the solutions from light to prevent potential photodegradation.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching (Optional but Recommended): Immediately quench the degradation reaction by diluting the aliquot in a cold, acidic mobile phase to be used for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine the degradation kinetics.
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound in aqueous buffers.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of a compound.
VI. Concluding Remarks
The stability of this compound in aqueous buffers is a multifaceted issue that requires careful consideration of pH, buffer composition, and temperature. By understanding the underlying chemical principles of its degradation and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experiments. For further assistance, please do not hesitate to contact our technical support team.
VII. References
-
This guide is a synthesis of established chemical principles and does not rely on a single primary source for its overarching structure. The following references support specific mechanistic claims.
-
Libretexts. (2022, September 15). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
mechanism of ester hydrolysis. (2019, January 15). [Video]. YouTube. [Link]
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (n.d.). PubMed. [Link]
-
Chloromethylation degree variation versus reaction time. (n.d.). ResearchGate. [Link]
-
Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202. [Link]
-
Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. (n.d.). ResearchGate. [Link]
-
A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (n.d.). PMC - NIH. [Link]
-
Nishikubo, T., et al. (1985). Esterification reaction of poly[(chloromethyl)styrene] with salts of carboxylic acid using phase-transfer catalysts. Macromolecules, 18(5), 831–835. [Link]
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]
-
Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. (2025, December 10). PubMed Central. [Link]
-
Yahia, M., & Sundman, O. (2022). Decreasing the melting point? Replacing benzyl chloride with a lignin-degradation product in cellulose etheri cation. BioResources, 17(1), 161-174. [Link]
-
Libretexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (n.d.). ResearchGate. [Link]
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (n.d.). [PDF]. [Link]
-
Ether, chloromethyl methyl. (n.d.). Organic Syntheses Procedure. [Link]
-
The Study of Biodegradation of Butyl Benzyl Phthalate by Phanerochaete Chrysosporium. (n.d.). [PDF]. [Link]
-
HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. [Link]
-
Yahia, M., & Sundman, O. (2022, November 4). Replacing benzyl chloride with a lignin-degradation product in cellulose etherification decreases the melting point. BioResources, 17(1), 161-174. [Link]
-
Kourtellaris, A., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 569. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 20-29. [Link]
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Technical Support Center: Improving Benzyl (Chloromethyl) Succinate Conjugation Reactions
Introduction
Welcome to the technical support guide for Benzyl (Chloromethyl) Succinate (BCS) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals who utilize BCS as a key reagent for introducing a benzyl succinate moiety onto a target molecule. This compound is a bifunctional molecule, featuring a reactive chloromethyl group ideal for alkylation and a benzyl-protected succinate ester.[1][2] The primary application involves the conjugation of this molecule to nucleophiles such as amines, alcohols, or thiols via a nucleophilic substitution reaction.
Achieving high yields in these reactions requires careful control over experimental parameters. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of your experiments and optimize your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during this compound conjugation reactions in a direct question-and-answer format.
Question 1: My reaction shows very low or no product formation. What are the likely causes?
Low or no yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.[3][4]
-
Cause A: Reagent Quality and Stability
-
This compound Degradation: BCS is susceptible to hydrolysis. Moisture in the solvent or on glassware can decompose the starting material. It is recommended to store BCS under an inert atmosphere at 2-8°C.[1]
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the BCS. Always use anhydrous solvents appropriate for the reaction.
-
Nucleophile Purity: Ensure your substrate (the nucleophile) is pure and free of contaminants that could interfere with the reaction.
-
-
Cause B: Inadequate Reaction Conditions
-
Insufficient Activation: The chloromethyl group, while reactive, may require forcing conditions depending on the nucleophilicity of your substrate.[5] The reaction temperature might be too low, leading to a slow reaction rate. Consider a modest increase in temperature (e.g., from room temperature to 40-60°C), but monitor for side product formation.
-
Ineffective Base: If your nucleophile is an amine hydrochloride salt or if the reaction generates HCl, a base is required to neutralize the acid and free the nucleophile. The base must be strong enough to deprotonate the nucleophile or scavenge HCl but not so strong that it promotes side reactions like ester hydrolysis. Non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are common choices.[6]
-
Reaction Time: The reaction may simply not have run to completion. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.
Sources
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- 6. Benzylamines [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Protein Labeling with Benzyl (Chloromethyl) Succinate
Welcome to the technical support center for protein labeling using Benzyl (Chloromethyl) Succinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this bioconjugation reaction. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Understanding the Reaction: Mechanism of Action
This compound is an electrophilic alkylating agent. The reactive component is the chloromethyl group (-CH₂Cl). In this reaction, a nucleophilic amino acid side chain on the protein attacks the carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group) to form a stable covalent bond.
The efficiency and specificity of this reaction are governed by the availability and reactivity of nucleophiles on the protein surface. The primary targets, in descending order of typical reactivity, are:
-
Cysteine (Thiol group, -SH): The deprotonated thiolate form (S⁻) is a potent nucleophile, making cysteine a common target for alkylating agents.
-
Histidine (Imidazole ring): The imidazole side chain is nucleophilic and can be readily alkylated.
-
Lysine (ε-Amino group, -NH₂): The primary amine of lysine is a key target for many labeling reagents. Its nucleophilicity is highly dependent on being in its deprotonated state.[1][2]
-
N-terminus (α-Amino group, -NH₂): The protein's N-terminal amine is also a potential site for modification.[1][3]
The succinate component acts as a linker, and the benzyl group may serve as a protecting group or part of the linker's structure. The core challenge is to ensure the desired nucleophilic attack on the chloromethyl group outcompetes side reactions, primarily hydrolysis.
Troubleshooting Guide: Low Labeling Efficiency
This section addresses the most common issues encountered when using this compound, presented in a question-and-answer format.
Q1: My labeling efficiency is near zero. I'm not seeing any modification on my protein. Where should I start troubleshooting?
This scenario often points to a fundamental flaw in the reaction setup. The most likely culprits are reaction buffer incompatibility or rapid reagent degradation.
Immediate Action Plan:
-
Evaluate Your Buffer System: The single most common cause of complete reaction failure is the presence of competing nucleophiles in the buffer.[1][4]
-
Buffers to AVOID: TRIS (tris(hydroxymethyl)aminomethane), glycine, and any other buffer containing primary amines will compete directly with the protein for the labeling reagent.[1] Similarly, buffers containing thiols (like DTT) or azide must be avoided.[5][6]
-
Recommended Buffers: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Sodium Bicarbonate/Borate within the appropriate pH range.[1][5] If your protein is in an incompatible buffer, it must be exchanged via dialysis or a desalting column before proceeding.[4]
-
-
Check Reagent Preparation and Handling: this compound, like many electrophilic reagents, can be sensitive to moisture, leading to hydrolysis of the reactive chloromethyl group.
-
Proper Handling: Always allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[1][4]
-
Fresh Stock Solutions: Prepare the stock solution of the reagent immediately before use in a dry, anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1][4] Do not store aqueous solutions of the reagent.
-
-
Verify the Reaction pH: The pH of the reaction is critical as it dictates both the nucleophilicity of the target amino acids and the rate of reagent hydrolysis.[3][7]
-
The target amino group (e.g., on lysine) must be deprotonated to be reactive. This is favored at alkaline pH.[1]
-
However, the rate of hydrolysis of the electrophilic reagent also increases significantly at high pH.[3][7]
-
Recommendation: Start with a reaction pH of 8.0 and optimize from there. A range of 7.5-8.5 is a good window to explore.
-
Q2: I'm seeing some labeling, but the final Degree of Labeling (DOL) is much lower than my target. How can I increase the yield?
Low but detectable labeling suggests the fundamental conditions are viable but suboptimal. Optimization of reaction parameters is key.
Optimization Strategies:
-
Increase the Molar Ratio: The stoichiometry of the reagent to the protein is a primary driver of efficiency.[8] If you are using a low molar excess, the reaction kinetics may be too slow.
-
Increase Protein Concentration: Bioconjugation reactions are concentration-dependent.[8][9] Very dilute protein solutions (<1 mg/mL) often lead to lower labeling efficiency.[2]
-
Extend Reaction Time / Increase Temperature:
-
Action: If a standard 1-2 hour incubation at room temperature yields low results, try extending the time to 4 hours or performing the reaction at 37°C.[10] Monitor the reaction at different time points to find the optimum without causing protein degradation. Protect the reaction from light, especially if any component is light-sensitive.[4]
-
Q3: My protein precipitates out of solution during or after the labeling reaction. What is happening?
Protein precipitation is a sign of instability, which can be induced by the labeling process itself or the reaction conditions.
Potential Causes and Solutions:
-
Excessive Organic Solvent: The reagent is typically dissolved in DMSO or DMF. Adding too much of this organic solvent to your aqueous protein solution can cause denaturation and precipitation.
-
Over-Labeling (High DOL): Covalent modification can alter the protein's surface charge and hydrophobicity. Excessive labeling can lead to the protein becoming insoluble and aggregating.
-
Solution: If you are using a very high molar excess of the reagent, reduce it. Aim for a lower, more controlled DOL. This is a common issue when trying to force a reaction to completion with a large excess of reagent.[7]
-
-
pH-Induced Instability: The optimal pH for the labeling reaction may not be the optimal pH for your protein's stability.
-
Solution: Check the stability of your protein in the chosen reaction buffer and pH without the labeling reagent. If it precipitates, you may need to add stabilizers (e.g., glycerol, arginine) or find a compromise pH that maintains protein stability while allowing for adequate reactivity.
-
Q4: My labeling results are inconsistent from one experiment to the next. How can I improve reproducibility?
Inconsistency points to variability in one or more critical inputs of the experiment.
Key Areas for Standardization:
-
Accurate Protein Concentration: The molar ratio calculation is entirely dependent on an accurate protein concentration. An incorrect estimation is a major source of variability.[1]
-
Solution: Use a reliable protein quantification method like the BCA assay before every labeling reaction.[1] Do not rely on concentrations provided from a previous batch or measurement.
-
-
Reagent Stability: As mentioned, the reagent is sensitive to hydrolysis.
-
Solution: Aliquot the solid reagent upon receipt into single-use vials to avoid repeatedly warming the main stock.[1] Always prepare the stock solution in anhydrous solvent immediately before the experiment.
-
-
Procedural Precision: Ensure all experimental parameters—volumes, concentrations, incubation times, and temperatures—are kept consistent between runs.
Experimental Protocols & Data
Protocol 1: General Protein Labeling
This protocol provides a starting point. Optimization will be required for your specific protein.
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to warm completely to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.[4]
-
-
Labeling Reaction:
-
Calculate the volume of reagent needed for a 10- to 20-fold molar excess.
-
While gently stirring the protein solution, add the reagent stock solution dropwise.
-
Incubate for 1-2 hours at room temperature, protected from light.[4]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to scavenge any unreacted reagent.[4]
-
-
Purification:
-
Separate the labeled protein from unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1] The larger labeled protein will elute first.
-
Protocol 2: Determining Degree of Labeling (DOL)
Accurate determination of DOL is essential for assessing efficiency. Mass spectrometry provides the most accurate measurement. However, if the benzyl group provides a unique UV absorbance, spectrophotometry can be used as an estimate.
Assumptions: The label has a distinct absorbance maximum (λ_max) and a known molar extinction coefficient (ε_label). The protein's absorbance is measured at 280 nm.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the λ_max of the label (A_max).
-
Calculate Protein Concentration: The label may also absorb at 280 nm. A correction factor (CF) is needed, where CF = (ε_label at 280 nm) / (ε_label at λ_max).[12]
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_max / ε_label[12]
-
-
Calculate DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)[12]
-
Table 1: Key Reaction Parameters & Recommendations
| Parameter | Recommended Starting Condition | Key Considerations |
| pH | 7.5 - 8.5 (Start at 8.0) | Balances amine/thiol reactivity with reagent hydrolysis.[1][3] |
| Buffer | 0.1 M Bicarbonate, Borate, HEPES, or PBS | Must be free of primary amines (Tris, Glycine) and other nucleophiles. [1][4] |
| Molar Ratio | 10:1 to 20:1 (Reagent:Protein) | Highly dependent on protein; requires empirical optimization.[1][2] |
| Protein Conc. | 2 - 5 mg/mL | Higher concentration improves reaction kinetics.[2][4] |
| Solvent | Anhydrous DMSO or DMF | Keep final concentration in reaction mix below 10%.[1] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to improve kinetics, but monitor protein stability. |
| Time | 1 - 2 hours | Can be extended, but monitor for diminishing returns or protein degradation. |
Visualizing the Workflow & Mechanism
Caption: Experimental workflow for protein labeling.
Caption: Competing reactions in the labeling process.
References
-
kbDNA. (2022-12-01). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]
-
Kasper, P. T., et al. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. Available from: [Link]
-
Leavell, M. D. (2006-10-01). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available from: [Link]
-
ResearchGate. (2018-01-09). What is a reliable and quick way to label a protein?. Available from: [Link]
-
G-Biosciences. (2015-11-10). How To Determine Degree of Protein Labeling. Available from: [Link]
-
Wang, Y., et al. (n.d.). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC - NIH. Available from: [Link]
-
Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed - NIH. Available from: [Link]
-
ResearchGate. (2025-08-06). Impact of pH-dependent succinylation on the structural features and emulsifying properties of chicken liver protein. Available from: [Link]
-
St. Amant, A. H., & Ploegh, H. L. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. PMC - NIH. Available from: [Link]
-
separationsNOW.com. (2018-08-20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Available from: [Link]
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Abyntek Biopharma. (2023-01-10). 5 methods to quantify proteins. Available from: [Link]
-
St. Amant, A. H., & Ploegh, H. L. (2021). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry. Available from: [Link]
-
MDPI. (n.d.). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. Available from: [Link]
-
Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Available from: [Link]
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Heider, J., et al. (n.d.). Mechanism of Benzylsuccinate Synthase Probed by Substrate and Isotope Exchange. NIH. Available from: [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. Available from: [Link]
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AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Available from: [Link]
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Popp, M. W., & Ploegh, H. L. (n.d.). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. PMC - NIH. Available from: [Link]
-
Bioconjugate Chemistry. (n.d.). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Available from: [Link]
-
Leuthner, B., et al. (n.d.). The Subunit Structure of Benzylsuccinate Synthase. PMC - NIH. Available from: [Link]
-
ResearchGate. (n.d.). The benzylsuccinate synthase reaction. Available from: [Link]
-
Covalent Labeling and Mass Spectrometry. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Available from: [Link]
-
Bock, P. E. (1988). Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones. PubMed - NIH. Available from: [Link]
-
Leutwein, C., & Heider, J. (n.d.). Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria. PMC - NIH. Available from: [Link]
-
Williams, E. B., & Mann, K. G. (1993). Peptide chloromethyl ketones as labeling reagents. PubMed - NIH. Available from: [Link]
-
Jackson, S. E. (n.d.). Fluorescent labeling and modification of proteins. PMC - NIH. Available from: [Link]
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Wombacher, R., & Cornish, V. W. (2011-08-31). Chemical Tags for Labeling Proteins Inside Living Cells. PMC - NIH. Available from: [Link]
-
LabRoots. (2020-01-28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available from: [Link]
-
Lee, S. A., et al. (2012). The effect of protectants and pH changes on the cellular growth and succinic acid yield of Mannheimia succiniciproducens LPK7. PubMed - NIH. Available from: [Link]
-
L-A. A. G. G. A. A. S. (n.d.). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLOS Computational Biology. Available from: [Link]
-
O'Brian, C. A., et al. (1990). Affinity labeling of bovine brain protein kinase C by tosyl lysyl chloromethane. A kinetic study. PubMed - NIH. Available from: [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Available from: [Link]
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Technical Support Center: Strategies to Minimize Non-Specific Binding of Benzyl (Chloromethyl) Succinate
Welcome to the technical support guide for Benzyl (Chloromethyl) Succinate. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of non-specific binding (NSB) associated with this reagent and to offer robust strategies for its prevention and troubleshooting. Our goal is to empower you to achieve clean, reliable, and reproducible results in your experiments.
Section 1: Understanding the Mechanisms of Non-Specific Binding
Non-specific binding is a common challenge in bioconjugation and assay development, leading to high background signals and potentially false-positive results. For a molecule like this compound, NSB is not caused by a single factor but rather a combination of interactions between the reagent and various surfaces in your experimental system (e.g., proteins, plasticware, membranes). Understanding these underlying mechanisms is the first step toward effective prevention.
The primary drivers of non-specific binding for this compound are:
-
Hydrophobic Interactions : The benzyl group is aromatic and inherently hydrophobic. It can readily adsorb to hydrophobic patches on proteins or polystyrene microplates through non-covalent van der Waals forces.[1][2]
-
Ionic Interactions : The succinate linker contains a carboxyl group, which is negatively charged at neutral or basic pH. This can lead to electrostatic attraction to positively charged domains on biomolecules or surfaces.[1][2]
-
Unwanted Covalent Reactions : The chloromethyl group is a reactive electrophile designed to form a covalent bond with a target nucleophile. However, it can also react non-specifically with other available nucleophilic residues on proteins, such as the amine groups of lysine or the imidazole group of histidine.[3] This results in irreversible, non-specific labeling.
Caption: Key mechanisms contributing to non-specific binding.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why am I seeing a uniformly high background signal across my entire plate/blot?
A uniformly high background is often a systemic issue related to your assay conditions.[4] The most common causes include suboptimal blocking, using too high a concentration of this compound, or insufficient washing.[5][6] Every unoccupied site on your surface is a potential site for non-specific adsorption, and a thorough blocking step is the most critical defense.[7]
Q2: My negative controls (without the target analyte) are showing a strong signal. What does this mean?
This is a clear indication of non-specific binding. Your this compound reagent is binding to components of your system other than the intended target. This could be direct binding to the surface (e.g., the microplate well) or to other biomolecules present, such as the blocking agent itself. A control experiment without the primary antibody or target can help determine if the secondary reagents are contributing to the background.[8][9]
Q3: How can I confirm that my signal is from specific covalent binding and not just physical adsorption?
To validate the specificity of your signal, you should run parallel control experiments. One effective control is to "quench" the this compound with a small molecule nucleophile (like free cysteine or Tris buffer) before adding it to your system. A quenched reagent should not be able to form a covalent bond with your target. A significant reduction in signal in the quenched control compared to the active reagent strongly suggests that your original signal was due to specific covalent modification.
Q4: What is the stability of this compound in my aqueous buffer, and how does it affect my experiment?
The reagent has two points of potential instability in aqueous buffers: the ester linkage and the chloromethyl group. Both are susceptible to hydrolysis, a reaction with water that can degrade the reagent over time.[10][11] The rate of hydrolysis is dependent on pH and temperature.[12][13] It is crucial to prepare the reagent fresh before each experiment and avoid prolonged storage in aqueous solutions to ensure its reactivity is not compromised, which could lead to lower specific signal and inconsistent results.
Section 3: Proactive Strategies for Preventing Non-Specific Binding
The most effective way to deal with high background is to prevent it from the start. A well-designed experimental protocol is a self-validating system.
Optimizing Reaction Buffer Conditions
The composition of your buffer can dramatically influence both specific and non-specific interactions.
| Parameter | Recommendation | Rationale (Causality) |
| pH | 7.0 - 8.5 | Balances the reactivity of target nucleophiles (e.g., thiols) with the rate of reagent hydrolysis. Lower pH can reduce reactivity, while higher pH increases the rate of hydrolysis of the ester and chloromethyl groups.[10] |
| Ionic Strength | 150 mM - 500 mM NaCl | High salt concentration helps to disrupt low-affinity, non-specific ionic interactions between the charged succinate group and surfaces.[5][14] |
| Additives | 0.05% - 0.1% Tween-20 or other non-ionic detergent | Detergents are crucial for minimizing hydrophobic interactions between the benzyl group and surfaces. They act by blocking hydrophobic patches and reducing surface tension.[5][7] |
| Reagent Prep | Prepare fresh from a non-aqueous stock (e.g., DMSO, DMF) immediately before use. | Minimizes reagent degradation due to hydrolysis in aqueous buffers, ensuring maximum potency for the specific reaction.[10][11] |
The Critical Role of Blocking
Blocking is arguably the most important step in preventing NSB.[7] The goal is to saturate all potential non-specific binding sites on your experimental surface with an inert molecule before introducing the this compound.
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): A protein-based blocker, typically used at 1-5%. It is effective at blocking surfaces in many applications.[5]
-
Non-fat Dry Milk: Another protein-based blocker. Note that milk contains phosphoproteins and should be avoided in assays involving phospho-specific antibodies or reagents.[5]
-
Polyethylene Glycol (PEG): A polymer-based blocker that can be effective at reducing protein adsorption.
-
Detergent Blockers (e.g., Tween-20): Primarily used as an additive in other blocking buffers to disrupt hydrophobic interactions.[15]
-
Prepare Blocking Buffer: Dissolve the chosen blocking agent (e.g., 3% w/v BSA) in your assay buffer (e.g., PBS with 0.05% Tween-20).
-
Incubation: Completely cover the surface (e.g., fill the wells of a microplate) with the blocking buffer.
-
Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5][7]
-
Washing: After incubation, discard the blocking buffer and wash the surface thoroughly as described in the next section. Do not let the surface dry out.[6]
Effective Washing Protocols
Washing steps are designed to remove unbound and weakly-bound (non-specific) reagents while leaving the strongly (specifically) bound reagents attached. Insufficient washing is a primary cause of high background.[5][6]
| Buffer Component | Concentration | Purpose |
| Base Buffer | e.g., PBS or TBS | Maintains physiological pH and salt concentration. |
| Detergent | 0.05% - 0.2% Tween-20 | Crucial for disrupting weak hydrophobic and ionic interactions.[5] |
| High Salt | Optional: Increase NaCl to 500 mM | Can be added for a more stringent wash to further disrupt electrostatic interactions.[5][14] |
-
Prepare Wash Buffer: Prepare your chosen wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).
-
First Wash: After your reaction incubation, aspirate the reagent solution and immediately add a generous volume of wash buffer.
-
Agitation & Soaking: Agitate for 5-10 minutes. For stubborn background, adding a brief soak time (30-60 seconds) between aspiration and addition of new buffer can be effective.[6]
-
Repeat: Repeat the wash cycle 3 to 5 times. Increasing the number of washes is often more effective than simply increasing the duration of a single wash.[16]
-
Final Rinse: Perform a final rinse with buffer lacking detergent to remove any residual detergent that might interfere with downstream steps.
Section 4: Troubleshooting Guide: A Step-by-Step Approach
When you encounter high background, a systematic approach is the best way to identify and solve the problem.
Caption: A systematic workflow for troubleshooting high background.
Section 5: References
-
Nordic Biosite. (n.d.). 5 Tips for Reducing Non-specific Signal on Western Blots. Retrieved from Nordic Biosite website.
-
Abcam. (n.d.). How to deal with high background in ELISA. Retrieved from Abcam website.
-
Mayo Clinic. (2025, February 1). Benzyl benzoate (topical route) - Side effects & dosage. Retrieved from Mayo Clinic website.
-
Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from Master Organic Chemistry website.
-
Laughton, P. M., & Robertson, R. E. (1969). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate.
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Goodwin, T. J., & Cha, J. N. (2021). Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review. PMC - NIH.
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MSF Medical Guidelines. (n.d.). BENZYL BENZOATE, lotion. Retrieved from MSF Medical Guidelines website.
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from Novateinbio website.
-
An, H., & Friedman, M. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed.
-
Bitesize Bio. (2025, June 9). Remove Non-specific Binding For Great Western Blot images. Retrieved from Bitesize Bio website.
-
Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed.
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from The Royal Society of Chemistry website.
-
Organic Syntheses Procedure. (n.d.). benzyl chloromethyl ether. Retrieved from Organic Syntheses Procedure website.
-
National Institutes of Health (NIH). (n.d.). Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting. Retrieved from NIH website.
-
Drugs.com. (2026, January 5). Benzyl benzoate: Key Safety & Patient Guidance. Retrieved from Drugs.com website.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal website.
-
Taylor & Francis. (2018). Bioconjugation – Knowledge and References. Retrieved from Taylor & Francis website.
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National Institutes of Health (NIH). (2015, May 29). Optimized purification strategies for the elimination of non-specific products in the isolation of GAD65-specific monoclonal autoantibodies. Retrieved from NIH website.
-
ResearchGate. (n.d.). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. Retrieved from ResearchGate website.
-
Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from Astor Scientific website.
-
Google Patents. (n.d.). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof. Retrieved from Google Patents website.
-
Georgia Institute of Technology. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. Retrieved from Georgia Institute of Technology website.
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). DOI:10.1039/D1GC02251B
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National Institutes of Health (NIH). (2024, May 24). Effective isolation of succinic acid from aqueous media with the use of anion exchange resins. Retrieved from NIH website.
-
Reddit. (2022, October 9). Best way to reduce non-specific binding for western blots?. Retrieved from Reddit website.
-
American Chemical Society. (2021, August 9). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Retrieved from ACS Publications website.
-
National Institutes of Health (NIH). (n.d.). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. Retrieved from NIH website.
-
YouTube. (2022, June 16). Troubleshooting background in IHC and IF applications. Retrieved from YouTube website.
-
ResearchGate. (n.d.). Covalent and Noncovalent Bioconjugation Strategies. Retrieved from ResearchGate website.
-
ResearchGate. (2015, July 7). How do I reduce unspecific binding of His-tagged protein on Ni-NTA columns?. Retrieved from ResearchGate website.
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Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from Chemguide website.
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ResearchGate. (2025, August 8). (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from ResearchGate website.
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts website.
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Cell Signaling Technology. (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Retrieved from Cell Signaling Technology website.
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National Institutes of Health (NIH). (2016, June 30). Bioconjugation and stabilisation of biomolecules in biosensors. Retrieved from NIH website.
-
PubChem. (n.d.). Benzyl Chloride. Retrieved from PubChem website.
-
PubMed. (n.d.). Masking of protein antigen by modification of amino groups with carbobenzoxychloride (benzyl chloroformate) and demasking by treatment with nonspecific protease. Retrieved from PubMed website.
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- 2. Bioconjugation and stabilisation of biomolecules in biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astorscientific.us [astorscientific.us]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. novateinbio.com [novateinbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Mass Spectrometry Data Analysis of Benzyl (Chloromethyl) Succinate Modified Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl (Chloromethyl) Succinate (BCS) as a peptide modification agent. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges of analyzing BCS-modified peptides by mass spectrometry. My approach is rooted in years of field experience, combining established principles of proteomics with specific insights into the chemical nature of this modification.
I. Foundational Knowledge: Understanding the Chemistry of BCS Modification
This compound is a bifunctional reagent. The chloromethyl group acts as an alkylating agent, primarily targeting nucleophilic amino acid residues, while the succinyl moiety introduces a carboxyl group, altering the peptide's physicochemical properties.
Likely Target Residues for Alkylation
The primary target for alkylation by the chloromethyl group is the thiol group of Cysteine due to its high nucleophilicity.[1] However, under specific pH conditions, other residues can also be modified:
-
Histidine (imidazole ring)
-
Lysine (ε-amino group)
-
N-terminus (α-amino group)
-
Methionine (thioether) [2]
It is crucial to consider the possibility of these alternative modifications during data analysis, as they will result in the same mass shift but on different residues.
Expected Mass Shift
The addition of a Benzyl Succinate group to a peptide results in a specific mass increase. It is essential to calculate this accurately for your database search.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₁₂H₁₃ClO₄ | 256.0529 |
| Leaving Group (HCl) | HCl | 35.9767 |
| Net Mass Shift | C₁₂H₁₂O₄ | 220.0736 |
This mass shift of +220.0736 Da should be set as a variable modification in your search parameters.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the mass spectrometry data analysis of BCS-modified peptides in a question-and-answer format.
Q1: I am not able to identify any BCS-modified peptides in my database search. What are the likely causes?
This is a common and frustrating issue. The problem often lies in the search parameters or the quality of the MS/MS spectra.
A1: Here is a step-by-step troubleshooting workflow:
-
Verify Your Search Parameters:
-
Modification Mass: Ensure you have defined a variable modification with the correct monoisotopic mass of +220.0736 Da.
-
Target Residues: Initially, set the modification on Cysteine. If you still have trouble, expand the search to include Histidine, Lysine, the peptide N-terminus, and Methionine.
-
Enzyme Specificity: If your protein was digested (e.g., with trypsin), ensure the enzyme specificity is correctly set. Consider allowing for one or two missed cleavages, as the modification near a cleavage site can hinder enzyme activity.
-
Mass Tolerance: Use a narrow mass tolerance for high-resolution instruments (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions on an Orbitrap or Q-Exactive instrument) to reduce false positives.[3]
-
-
Consider Incomplete Fragmentation:
-
The bulky benzyl succinate modification can alter peptide fragmentation, potentially leading to spectra with poor sequence coverage. This can result in low scores from search engines.
-
Manually inspect some of the higher intensity, unidentified MS/MS spectra. Look for the precursor ion and any evidence of fragmentation.
-
-
Check for Unexpected Neutral Losses:
-
The benzyl group is prone to neutral loss during fragmentation. A loss of a benzyl group (C₇H₇) corresponds to a mass of 91.0541 Da. A loss of toluene (C₇H₈) is 92.0626 Da.
-
If your search software allows, specify these as potential neutral losses. This can aid in the identification of modified peptides.
-
Q2: My search engine identifies BCS-modified peptides, but the localization scores are low. How can I be confident about the modification site?
Low localization scores indicate that the fragmentation pattern does not provide enough evidence to pinpoint the exact location of the modification.
A2: Strategies to improve modification site localization:
-
Manual Spectral Interpretation: This is the gold standard for validating modification sites. Look for site-determining fragment ions (b- and y-ions) that flank the potential modification sites. For example, if Cysteine at position 5 is modified, you should see a mass shift of +220.0736 Da between the b₄ and b₅ ions, and between the yₙ₋₄ and yₙ₋₅ ions (where n is the peptide length).
-
Consider Different Fragmentation Techniques:
-
Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are the most common methods. They typically produce b- and y-ions.[4][5]
-
Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be advantageous for modified peptides.[6] These methods often preserve labile modifications and generate c- and z-ions, providing complementary fragmentation information that can help localize the modification.
-
-
Optimize Collision Energy: If using CID or HCD, try a stepped collision energy approach. This can help generate a wider range of fragment ions, potentially including the crucial site-determining ions.
Q3: I see a lot of unassigned, high-intensity peaks in my MS/MS spectra for modified peptides. What could they be?
Unassigned peaks are common in the spectra of modified peptides and can provide valuable clues.
A3: Potential sources of unassigned peaks:
-
Neutral Losses: As mentioned, the benzyl group can be lost. Look for a peak corresponding to the precursor ion minus 91.0541 Da or 92.0626 Da.
-
Immonium Ions: The modification itself might generate a characteristic immonium-type ion. While not providing sequence information, its presence can be a marker for BCS-modified peptides.
-
Internal Fragments: The bulky modification can sometimes promote fragmentation at unusual locations along the peptide backbone, leading to internal fragments.[4]
-
Adducts: The succinic acid moiety has a free carboxyl group, which can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[7] These adducts can complicate the MS1 spectrum and may be selected for fragmentation, leading to complex MS/MS spectra.
III. Experimental Protocols and Workflows
Protocol 1: Database Search Setup for BCS-Modified Peptides
This protocol provides recommended settings for common proteomics search engines like Mascot, SEQUEST, or MaxQuant.[3][8]
-
Open your search engine software.
-
Select the appropriate FASTA database for your sample's organism.
-
Set the enzyme to "Trypsin/P" and allow for up to 2 missed cleavages.
-
Define fixed modifications: Carbamidomethyl (C) if you used iodoacetamide to block free cysteines that were not modified by BCS.
-
Define variable modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
User-defined modification:
-
Name: BenzylSuccinate
-
Mass: 220.0736
-
Specificity: C, H, K, N-term, M
-
-
-
Set precursor mass tolerance: 10 ppm
-
Set fragment mass tolerance: 0.02 Da (for high-resolution data)
-
Specify instrument type (e.g., Orbitrap/HCD).
-
Enable calculation of false discovery rate (FDR) and set it to 1%.
Workflow for Troubleshooting Peptide Identification
Caption: Troubleshooting workflow for identifying BCS-modified peptides.
IV. FAQs for BCS-Modified Peptide Analysis
Q: Does the succinyl group's negative charge affect peptide ionization? A: Yes. The free carboxyl group on the succinyl moiety will be deprotonated in typical positive-ion electrospray ionization (ESI) conditions, reducing the peptide's net positive charge. This can lead to a lower charge state for a given peptide compared to its unmodified counterpart. It may also decrease overall ionization efficiency in positive mode. Consider performing analysis in negative ion mode as well, as the carboxyl group will readily accept a negative charge.
Q: Can BCS cause cross-linking of peptides? A: While the primary reaction is alkylation, it is theoretically possible for the carboxyl group of the succinate to react with a nucleophile on another peptide under certain conditions (e.g., in the presence of a carbodiimide). However, this is unlikely to be a major side reaction during the initial alkylation step.
Q: What software is best for analyzing modified peptides? A: Most standard proteomics software can handle variable modifications.[8] However, for complex cases or for identifying unknown modifications, specialized software with open modification search capabilities (like MSFragger) can be very powerful.[9] There are also tools specifically designed for PTM analysis and visualization.[10][11][12]
Q: How do I handle potential chloride adducts from the starting material? A: The chloromethyl group is reactive, so residual this compound is unlikely to be a major issue. However, if you suspect chloride adducts ([M+Cl]⁻) from your buffers, you would primarily see this in negative ion mode.[13] These adducts would add a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl. Ensure your sample cleanup is thorough to remove excess reagents and salts.[14]
V. Concluding Remarks from the Field
Analyzing peptides with novel modifications like this compound requires a thoughtful and systematic approach. Do not rely solely on automated search engine results.[15][16] Manual validation of spectra for key peptides is essential for trustworthy data. Remember that the modification itself changes the peptide's behavior not just in the mass spectrometer but also during liquid chromatography. Expect shifts in retention time, changes in ionization efficiency, and altered fragmentation patterns. By understanding the underlying chemistry and anticipating these challenges, you can develop a robust workflow for the successful identification and characterization of BCS-modified peptides.
VI. References
-
Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (2010). Google Books.
-
Mass Spectrometry Analysis of Post-Translational Modifications. Beijing Baite Paike Biotechnology Co., Ltd..
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central.
-
Limitations of mass spectrometry-based peptidomic approaches. PMC - NIH.
-
Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PubMed Central.
-
Mass spectrometry of peptides and proteins. OSU Chemistry.
-
Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. PMC - NIH.
-
Mascot help: Peptide fragmentation. Matrix Science.
-
Peptide ion fragmentation in mass spectrometry. UAB.
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC - NIH.
-
Analysis of protein chlorination by mass spectrometry. PMC - NIH.
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.
-
Tips and tricks for successful Mass spec experiments. Proteintech Group.
-
An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. NIH.
-
Software - Consortium for Top-Down Proteomics. Consortium for Top-Down Proteomics.
-
Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI - NIH.
-
Analysis of Post-Translational Modifications by Mass Spectrometry. YouTube.
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate.
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate.
-
Enhancing Open Modification Searches via a Combined Approach Facilitated by Ursgal. Journal of Proteome Research - ACS Publications.
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS.
-
Peptide Mapping Challenges That An Experienced CDMO Can Solve. CuriRx, Inc..
-
Software List — ms-utils.org. ms-utils.org.
-
Mass spectrometry-based detection and assignment of protein posttranslational modifications. American Chemical Society.
-
Identification of Protein Modifications by Mass Spectrometry. Matrix Science.
-
Software - Moritz Lab at the Institute for Systems Biology (ISB). Institute for Systems Biology.
-
(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate.
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
-
(PDF) Identification of modified peptides using localization-aware open search. ResearchGate.
-
Formation and decompositions of chloride adduct ions. PubMed.
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH.
-
135 Free Proteomics Tools - Software and Resources. Omics.Tools.
-
Challenges and developments in protein identification using mass spectrometry. Request PDF - ResearchGate.
-
A two-step database search method improves sensitivity in peptide sequence matches for metaproteomics and proteogenomics studies. PMC.
-
A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating N-(2-bromoethyl)methanesulf. Benchchem.
-
Analysis of Post-Translational Modifications (PTM) using Mass Spectrometry. Creative Proteomics.
-
A beginner's guide to mass spectrometry–based proteomics. Portland Press.
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
-
Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics. Novogene.
-
Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
-
LC-MS Contaminants. Sigma-Aldrich.
-
Peptipedia: a user-friendly web application and a comprehensive database for peptide research supported by Machine Learning approach. Oxford Academic.
-
Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Thermo Fisher Scientific.
-
Common types of adducts in LC-MS. Download Table - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. uab.edu [uab.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Software – Consortium for Top-Down Proteomics [ctdp.org]
- 11. moritz.isbscience.org [moritz.isbscience.org]
- 12. 135 Free Proteomics Tools - Software and Resources [bioinformaticshome.com]
- 13. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 16. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Benzyl Protecting Groups from Succinate-Modified Proteins
This guide is designed for researchers, scientists, and drug development professionals who are working with succinate-modified proteins and need to remove benzyl (Bn) protecting groups. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical modification and deprotection strategy.
Introduction
Succinylation of proteins is a post-translational modification that can alter their physical and chemical properties, including charge, structure, and stability.[1][2] Benzyl groups are often employed as protecting groups for various functional moieties during the synthesis and modification of biomolecules due to their relative stability and susceptibility to removal under specific conditions.[3] The successful removal of benzyl protecting groups from succinate-modified proteins is a critical step in many research and drug development workflows. This guide will help you address common challenges and ensure the integrity of your modified protein.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of benzyl protecting groups from succinate-modified proteins.
Issue 1: Incomplete Benzyl Deprotection
Symptoms:
-
Analytical data (e.g., mass spectrometry) indicates the presence of the benzyl group after the deprotection reaction.
-
The protein exhibits unexpected hydrophobicity.
-
Reduced biological activity of the final product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | Palladium catalysts, commonly used for hydrogenolysis, can be poisoned by sulfur-containing amino acids (cysteine, methionine) or other components in the reaction mixture. This reduces the catalyst's activity. | 1. Increase Catalyst Loading: Incrementally increase the amount of Pd/C catalyst. 2. Use a Different Catalyst: Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning. 3. Additive Inclusion: The addition of a mild acid, like acetic acid, can sometimes mitigate catalyst poisoning by protonating basic residues that might interact with the catalyst.[4] |
| Insufficient Hydrogen Source | In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) may be depleted before the reaction is complete.[5][6] | 1. Replenish Hydrogen Donor: Add fresh hydrogen donor in aliquots during the reaction. 2. Optimize Donor Concentration: Ensure an adequate molar excess of the hydrogen donor is used from the start. |
| Poor Catalyst Dispersion | The catalyst may not be adequately dispersed in the reaction mixture, leading to inefficient catalysis. | 1. Improve Agitation: Ensure vigorous stirring or shaking throughout the reaction. 2. Check Solvent Compatibility: Use a solvent system that allows for good suspension of the catalyst and solubility of the protein. |
| Steric Hindrance | The benzyl group may be located in a sterically hindered position within the protein's three-dimensional structure, making it inaccessible to the catalyst. | 1. Denaturing Conditions: Perform the reaction under mild denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) to expose the protected site. Note: This must be compatible with protein stability. 2. Prolong Reaction Time: Extend the reaction time, monitoring for any signs of protein degradation. |
Issue 2: Protein Degradation or Aggregation
Symptoms:
-
Appearance of protein fragments or lower molecular weight bands on SDS-PAGE.
-
Precipitation or cloudiness in the reaction mixture.
-
Loss of protein concentration after purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Deprotection Conditions | Strong acidic conditions (e.g., HBr in acetic acid) used for benzyl deprotection can lead to hydrolysis of peptide bonds or other acid-labile modifications.[7] | 1. Method Selection: Opt for milder deprotection methods like catalytic hydrogenation or catalytic transfer hydrogenation.[7] 2. Optimize Acidic Conditions: If acidolysis is necessary, use a scavenger such as p-cresol to minimize side reactions and perform the reaction at a lower temperature.[7] |
| Mechanical Stress | Vigorous stirring or shaking, especially for extended periods, can lead to protein denaturation and aggregation. | 1. Gentle Agitation: Use a gentler form of agitation, such as end-over-end rotation. 2. Reduce Reaction Time: Optimize the reaction to proceed as quickly as possible. |
| Changes in Protein Solubility | Removal of the hydrophobic benzyl group can alter the protein's solubility, potentially leading to aggregation if the buffer conditions are not optimal. | 1. Buffer Optimization: Ensure the final buffer composition (pH, ionic strength) is suitable for the deprotected protein. 2. Include Solubilizing Agents: Consider the addition of mild detergents or other excipients to maintain protein solubility. |
| Instability of Succinyl Linkage | While the succinyl-lysine amide bond is generally stable, extremely harsh acidic conditions (e.g., 6 N HCl at 100°C) can lead to its cleavage.[8] Standard catalytic hydrogenation conditions are not expected to cleave this bond. | 1. Avoid Harsh Acids: Prioritize catalytic hydrogenation for deprotection to preserve the succinyl modification. 2. Analytical Verification: Use mass spectrometry to confirm the integrity of the succinyl modification after deprotection. |
Issue 3: Undesired Side Reactions
Symptoms:
-
Mass spectrometry reveals unexpected modifications.
-
Formation of protein adducts.
-
Discoloration of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Benzyl Group Migration | In tyrosine residues, the O-benzyl group can migrate to the ortho position of the aromatic ring under acidic conditions, leading to an irreversible modification.[7] | 1. Use of Scavengers: In acidic deprotection, use scavengers like a mixture of phenol and p-cresol to trap the benzyl cation and prevent re-alkylation.[7] 2. Preferential Use of Hydrogenolysis: Catalytic hydrogenation is less prone to this side reaction. |
| Reduction of Other Functional Groups | Catalytic hydrogenation can reduce other susceptible functional groups in the protein, such as disulfide bonds or aldehydes. | 1. Catalyst Selection: Use a less reactive catalyst or a more selective hydrogen donor in transfer hydrogenation. 2. Orthogonal Protection: If other reducible groups are present, consider an alternative deprotection strategy for the benzyl group that does not involve hydrogenation (e.g., oxidative cleavage if compatible with the protein).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for removing benzyl protecting groups from succinate-modified proteins?
For succinate-modified proteins, catalytic hydrogenation is the most recommended method.[7] It is generally a mild and highly selective method for benzyl group removal. The succinyl-lysine amide bond is stable under these conditions. Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate or formic acid, is also a good alternative that avoids the need for high-pressure hydrogen gas.[5]
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them using:
-
Mass Spectrometry (MS): This is the most direct method to observe the disappearance of the benzylated protein mass and the appearance of the deprotected protein mass.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can often resolve the more hydrophobic benzylated protein from the deprotected product.
Q3: What are the key considerations for purifying the protein after benzyl deprotection?
Post-deprotection purification is crucial to remove the catalyst, cleaved benzyl groups (as toluene), and any side products.[9]
-
Catalyst Removal: The heterogeneous catalyst (e.g., Pd/C) can be easily removed by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Chromatography: Standard protein purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to separate the deprotected protein from toluene and other small molecule impurities.[9]
-
Buffer Exchange: If the reaction was performed in a non-physiological buffer, a buffer exchange step (e.g., dialysis or diafiltration) into a suitable storage buffer is necessary.
Q4: Can I use acidic conditions for benzyl deprotection on my succinate-modified protein?
While acidic conditions (e.g., HBr in acetic acid or trifluoroacetic acid) can cleave benzyl ethers, they should be used with caution for succinate-modified proteins.[7] The succinyl-lysine amide bond, while generally stable, could be susceptible to hydrolysis under harsh acidic conditions, and other side reactions like benzyl group migration on tyrosine residues are more prevalent.[7][8] If acidic deprotection is the only option, it is essential to perform a small-scale pilot experiment and carefully analyze the product for integrity.
Q5: Are there any orthogonal protection strategies that are compatible with succinylation and benzyl protection?
Yes, the concept of orthogonal protection is key when dealing with multiple modifications.[3][10] The benzyl group, removable by hydrogenolysis, is orthogonal to many other protecting groups used in peptide and protein chemistry, such as:
-
Boc (tert-butyloxycarbonyl): Removed by acid.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed by base.
-
Allyl-based protecting groups (e.g., Alloc): Removed by palladium(0) catalysis.[10]
The stability of the succinyl-lysine amide bond to the conditions used for removing these other protecting groups should also be considered, but it is generally stable to the mild basic and acidic conditions used for Fmoc and Boc removal, respectively.
Experimental Protocols & Visualizations
Protocol: Catalytic Transfer Hydrogenation for Benzyl Deprotection
This protocol provides a general guideline for benzyl deprotection using ammonium formate as a hydrogen donor.
-
Protein Preparation: Dissolve the succinate-modified, benzyl-protected protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Ensure the protein is fully dissolved.
-
Catalyst Addition: To the protein solution, add 10% Palladium on Carbon (Pd/C) catalyst. A typical starting point is a 1:1 weight ratio of catalyst to protein.
-
Hydrogen Donor Addition: Add a freshly prepared solution of ammonium formate to the reaction mixture. A final concentration of 0.1-0.5 M ammonium formate is a good starting point.
-
Reaction Incubation: Incubate the reaction mixture at room temperature with gentle end-over-end rotation.
-
Monitoring: Periodically take aliquots, remove the catalyst by centrifugation, and analyze by LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
Reaction Quench & Catalyst Removal: Once the reaction is complete, quench by filtering the mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.
-
Purification: Purify the deprotected protein using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove the excess ammonium formate and other small molecules.
Diagrams
Caption: Experimental workflow for benzyl deprotection.
Caption: Mechanism of benzyl ether deprotection.
References
-
CEM. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
CEM. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
Bodanszky, M., Tolle, J. C., Deshmane, S. S., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68. Retrieved from [Link]
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
- Bodanszky, M., & Bodanszky, A. (1979). Side Reactions in Peptide Synthesis. VII. Sequence Dependence in the Formation of Aminosuccinyl Derivatives From Beta-Benzyl-Aspartyl Peptides. International Journal of Peptide and Protein Research, 12(2), 69-75.
- Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Synthesis, 1980(11), 929-932.
-
Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. Retrieved from [Link]
- Li, Y., & Li, X. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198.
-
protectinggroup. (n.d.). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. Retrieved from [Link]
- Sreedhar, A., & Wellen, K. E. (2020).
-
Spadaccini, A., et al. (2010). Modification of Lysyl Side Chains Using Succinic Anhydride. ResearchGate. Retrieved from [Link]
- Weinert, B. T., Scholz, C., Wagner, S. A., Iesmantavicius, V., Su, D., Daniel, J. A., & Choudhary, C. (2013).
- He, D., et al. (2022). The analysis of lysine succinylation modification reveals the mechanism of oxybenzone damaging of pakchoi (Brassica rapa L. ssp. chinensis). Frontiers in Plant Science, 13, 978550.
- Sreedhar, A., & Wellen, K. E. (2020).
- Google Patents. (n.d.). US10920265B2 - Compounds and methods for detection of enzymes that remove methyl succinyl groups from epsilon-amino lysine moieties.
- Weinert, B. T., Scholz, C., Wagner, S. A., Iesmantavicius, V., Su, D., Daniel, J. A., & Choudhary, C. (2013).
- Wang, Y., et al. (2021). Lysine-222 succinylation reduces lysosomal degradation of lactate dehydrogenase a and is increased in gastric cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 22.
- Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification.
- Sreedhar, A., & Wellen, K. E. (2020).
-
Bio-Rad. (n.d.). Protein Purification. Retrieved from [Link]
-
GE Healthcare. (n.d.). Protein Purification Handbook. Retrieved from [Link]
-
GE Healthcare. (n.d.). Protein Purification Handbook. Retrieved from [Link]
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Technical Support Center: Enhancing the Solubility of Benzyl (Chloromethyl) Succinate Conjugates
Welcome to the technical support center for optimizing the solubility of Benzyl (Chloromethyl) Succinate conjugates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
The inherent structure of this compound conjugates often presents a solubility challenge. The benzyl and chloromethyl groups contribute to the hydrophobicity of the molecule, while the succinate ester can be susceptible to hydrolysis, particularly at non-neutral pH. This guide will provide a systematic approach to troubleshooting and improving the solubility of your specific conjugate.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Here, we address some of the common initial questions that arise when working with these conjugates.
Q1: Why are my this compound conjugates poorly soluble in aqueous solutions?
The limited aqueous solubility of these conjugates typically stems from a combination of factors inherent to their molecular structure. The presence of the benzyl group, a bulky and nonpolar aromatic ring, along with the chloromethyl group, significantly increases the hydrophobicity of the molecule. Furthermore, if the molecule to which the succinate is conjugated is also hydrophobic, this will further decrease water solubility.[1][] The succinate portion itself can exist in either a protonated (less soluble) or deprotonated (more soluble) state depending on the pH of the solution.[3][4]
Q2: I'm observing precipitation of my conjugate during my experiment. What are the likely causes?
Precipitation can be triggered by several factors:
-
Change in pH: A shift in pH can cause the succinate moiety to become protonated, reducing its charge and overall solubility.[3][4]
-
High Concentration: Exceeding the intrinsic solubility limit of the conjugate in your chosen solvent system will inevitably lead to precipitation.
-
Solvent Composition Change: If you are using a mixed solvent system (e.g., organic solvent and water), a change in the ratio, such as evaporation of the organic solvent, can cause the conjugate to crash out of solution.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of your compound.
-
High Salt Concentration: Increased ionic strength from high salt concentrations can sometimes decrease the solubility of organic molecules through the "salting out" effect.[1]
Q3: Can the Drug-to-Antibody Ratio (DAR) affect the solubility of my antibody-drug conjugate (ADC)?
Absolutely. For antibody-drug conjugates, a higher DAR, meaning more hydrophobic drug molecules are attached to the antibody, generally leads to a decrease in the overall solubility of the ADC.[1] This is due to the increased hydrophobicity of the entire conjugate molecule. High DAR ADCs are more prone to aggregation and precipitation.[1]
Part 2: Troubleshooting Guides - Strategies for Solubility Enhancement
This section provides detailed, step-by-step guidance on various techniques to improve the solubility of your this compound conjugates.
Strategy 1: pH Adjustment
The succinate moiety in your conjugate has a carboxyl group with a pKa typically in the range of 4-5. Adjusting the pH of your solution can significantly impact the ionization state of this group and, consequently, the solubility.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
Sample Preparation: Add an excess amount of your solid conjugate to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your solvents).
-
Quantification: Analyze the concentration of the dissolved conjugate in the supernatant/filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[5]
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for maximum solubility.
You should observe a significant increase in solubility as the pH increases above the pKa of the succinic acid moiety.[4] This is because at higher pH values, the carboxylic acid group deprotonates to form the more polar and thus more water-soluble carboxylate anion.
Strategy 2: Utilization of Co-solvents
For highly hydrophobic conjugates, the use of water-miscible organic co-solvents can be an effective strategy to increase solubility.
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | A powerful solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | 10-25% | A less toxic option, commonly used in formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-30% | Low toxicity and often used in pharmaceutical formulations. |
| Propylene Glycol | 10-30% | Another common excipient with a good safety profile. |
-
Stock Solution: Prepare a high-concentration stock solution of your conjugate in 100% of the chosen co-solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer to achieve a range of co-solvent concentrations.
-
Observation: Visually inspect for precipitation immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the desired temperature.
-
Quantitative Analysis (Optional): If a more precise determination is needed, you can adapt the pH-dependent solubility protocol by using a fixed pH buffer and varying the co-solvent concentration.
Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic parts of your conjugate to dissolve.[6] They disrupt the hydrogen bonding network of water, creating a microenvironment that can better accommodate nonpolar molecules.
Strategy 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules or moieties, effectively increasing their apparent water solubility.[7][8][]
Caption: Workflow for cyclodextrin-based solubility enhancement.
-
Cyclodextrin Selection: Choose a cyclodextrin based on the size of the hydrophobic portion of your conjugate. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[10]
-
Molar Ratio Screening: Prepare solutions with varying molar ratios of cyclodextrin to your conjugate (e.g., 1:1, 2:1, 5:1, 10:1).
-
Complex Formation:
-
Kneading Method: Make a paste of the conjugate and cyclodextrin with a small amount of a water-miscible solvent. Knead for a specified time, then dry and dissolve in your aqueous buffer.
-
Co-precipitation Method: Dissolve both the conjugate and cyclodextrin in a suitable organic solvent. Add this solution to an aqueous phase to precipitate the inclusion complex.
-
-
Solubility Measurement: Determine the solubility of the resulting complex using the methods described previously.
The hydrophobic part of the this compound conjugate partitions into the nonpolar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "shielding" the hydrophobic guest molecule and increasing its overall solubility in the aqueous phase.[7][10][11]
Strategy 4: Lipid-Based Formulations
For very lipophilic conjugates, lipid-based formulations can be a powerful approach to enhance solubility and bioavailability, particularly for oral delivery.[12][13][14] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
| Formulation Type | Composition | Mechanism of Action |
| Type I | Oils (e.g., triglycerides) | Drug is dissolved in the oil. |
| Type II | Oils and water-insoluble surfactants | Forms emulsions upon gentle agitation in aqueous media. |
| Type III | Oils, water-soluble surfactants, and co-solvents | Forms fine emulsions or microemulsions upon dilution.[13] |
| Type IV | Surfactants and co-solvents (oil-free) | Forms micelles upon dilution. |
-
Solubility in Excipients: Determine the solubility of your conjugate in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®).
-
Formulation Preparation: Based on the solubility data, prepare small batches of different formulation types. For example, for a Type III SEDDS, you would mix the oil, surfactant, and co-solvent in proportions that form a clear, homogenous liquid.
-
Self-Emulsification Test: Add a small amount of the formulation to an aqueous medium with gentle stirring and observe the formation of an emulsion. Characterize the resulting particle size and appearance.
-
Drug Loading and Stability: Determine the maximum amount of your conjugate that can be dissolved in the formulation without precipitation and assess the stability of the formulation over time.
Lipid-based formulations improve solubility by keeping the drug in a dissolved state within the lipidic phase.[12] Upon contact with aqueous fluids in the gastrointestinal tract, SEDDS form fine oil-in-water emulsions, which provide a large surface area for drug absorption.[15]
Strategy 5: Polymer-Based Formulations
Polymeric carriers can be used to create amorphous solid dispersions (ASDs) or polymer-drug conjugates, which can significantly enhance the solubility and dissolution rate of poorly soluble drugs.[16][17][18][19][20]
Caption: Decision-making process for polymer-based formulations.
-
Polymer Selection: Choose a polymer that has good miscibility with your conjugate. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[17]
-
Method Selection:
-
Spray Drying: Dissolve both the conjugate and the polymer in a common volatile solvent. Spray the solution into a heated chamber to rapidly evaporate the solvent, leaving behind the solid dispersion.
-
Hot Melt Extrusion (HME): Blend the conjugate and polymer and process the mixture through a heated extruder. This method is suitable for thermally stable compounds.
-
-
Characterization: Analyze the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to that of the crystalline drug.
In an ASD, the drug is molecularly dispersed within the polymer matrix in an amorphous, high-energy state.[20] This eliminates the need for the drug to overcome the crystal lattice energy during dissolution, leading to a higher apparent solubility and faster dissolution rate. The polymer also helps to prevent the drug from recrystallizing in solution.[20]
Part 3: Troubleshooting Common Issues
| Symptom | Probable Cause | Recommended Solution |
| No pellet observed after centrifugation during precipitation. | The DNA sample may be degraded or the input is low. | Repeat the DNA amplification step of the assay protocol.[21] |
| Precipitation occurs when adding an organic stock solution to an aqueous buffer. | The concentration of the organic solvent is too low to maintain solubility. | Decrease the final concentration of the conjugate, or increase the percentage of the organic co-solvent in the final solution. |
| The conjugate precipitates over time, even at a concentration that was initially soluble. | The compound may be unstable in the chosen buffer, or the amorphous form is slowly converting to a less soluble crystalline form. | Assess the chemical stability of your conjugate in the buffer. If using an ASD, ensure the polymer is effectively inhibiting recrystallization. |
| Inconsistent solubility results between experiments. | The equilibration time may not be sufficient, or the temperature may be fluctuating. | Ensure consistent and adequate equilibration times and maintain strict temperature control during the experiment. |
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google AI.
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- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 987.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011).
- Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 673–691.
- Kalam, M. A. (2016). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Liechty, W. B., Kryscio, D. R., Slaughter, B. V., & Peppas, N. A. (2010). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 1, 149–173.
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- Benzyl chloromethyl ether technical, ~60% (NMR). (n.d.). Sigma-Aldrich.
- Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system. (2023, August 5). Pharma Excipients.
- Polymer Drug Delivery Techniques. (n.d.). Sigma-Aldrich.
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- Benzyl Chloromethyl Ether | Chemical Intermedi
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(3), 648.
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.
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- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid. (2022, November 25). MDPI.
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- Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B, 13(8), 3252–3276.
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Validation & Comparative
A Comparative Guide to Heterobifunctional Crosslinkers: Benzyl (Chloromethyl) Succinate in Focus
In the intricate fields of proteomics, drug development, and diagnostics, the covalent linkage of distinct biomolecules is a foundational technique. Heterobifunctional crosslinkers are the master tools of this trade, offering the precision to connect two different molecular entities with high specificity and control.[1][2] Unlike homobifunctional reagents that possess two identical reactive groups and can lead to uncontrolled polymerization, heterobifunctional crosslinkers feature two different reactive ends.[1][3] This design enables controlled, sequential reactions, which are critical for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), immunogens, and functionalized surfaces.[1][2]
This guide provides an in-depth comparison of Benzyl (Chloromethyl) Succinate (BCS) with other commonly used heterobifunctional crosslinkers. We will delve into the mechanisms of action, comparative performance, and detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific bioconjugation needs.
Deep Dive: this compound (BCS)
This compound is a unique heterobifunctional crosslinker characterized by its dual reactivity. It possesses a succinate group, which can be activated to react with primary amines, and a benzyl chloride (chloromethyl) group, which can alkylate sulfhydryl groups. This structure allows for a two-step conjugation process, providing a high degree of control over the final conjugate.
Mechanism of Action:
The utility of BCS lies in its staged reactivity.
-
Activation and Amine Coupling: The carboxylic acid of the succinate moiety is first activated, typically using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This forms a semi-stable NHS ester. This activated linker then readily reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a stable amide bond.[4] This initial step is most efficient at a pH of 7-8.[6]
-
Sulfhydryl Alkylation: Once the first molecule is coupled via the succinate end, the benzyl chloride moiety is available to react with a sulfhydryl group (e.g., from a cysteine residue) on a second molecule. This reaction, an alkylation, forms a stable thioether-like bond. This step is typically slower than the initial acylation and proceeds efficiently at a slightly acidic to neutral pH (6.5-7.5).
The Alternatives: A Comparative Overview
The choice of a crosslinker is dictated by the functional groups available on the molecules to be conjugated, the desired stability of the linkage, and the required spacer arm length. Let's compare BCS with some of the most widely used heterobifunctional crosslinkers.
| Feature | This compound (BCS) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | EDC/NHS (Zero-Length) |
| Amine-Reactive Group | Activated Carboxyl (via EDC/NHS) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Forms amide bond directly |
| Second Reactive Group | Benzyl Chloride | Maleimide | Pyridyldithiol | Not applicable |
| Target for Second Group | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Carboxyls (-COOH) |
| Resulting Bond | Amide & Thioether-like | Amide & Thioether | Amide & Disulfide | Amide |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (reducible) | Non-cleavable |
| Spacer Arm Length | Variable (succinate chain) | 8.3 Å[7] | 6.8 Å | 0 Å[5][8] |
| Key Advantage | Controlled two-step reaction with stable linkages. | High specificity for amines and thiols, stable thioether bond.[7] | Linkage can be cleaved with reducing agents like DTT.[9] | No spacer arm added, direct conjugation of carboxyls and amines.[4] |
| Key Limitation | Benzyl chloride reactivity is lower than maleimide. | Maleimide can hydrolyze at higher pH.[10] | Disulfide bond can be unstable in reducing environments. | Can lead to polymerization if not controlled.[11] |
Performance Showdown: Experimental Evidence and Stability
The ultimate performance of a crosslinker is determined by the stability of the covalent bond it forms. This is paramount for applications like ADCs, where premature drug release can lead to off-target toxicity.[12]
-
Amide Bonds: Formed by BCS, SMCC, SPDP, and EDC/NHS, amide bonds are exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[12] Their main liability is susceptibility to enzymatic cleavage by proteases, which can be a design feature for controlled release.[12]
-
Thioether Bonds (from SMCC): The succinimidyl thioether linkage formed by the reaction of a maleimide with a thiol is generally robust.[12] However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione, which is abundant in plasma.[12][13] Innovations in linker chemistry aim to create more stable thioether linkages.[13][14]
-
Thioether-like Bonds (from BCS): The bond formed by the alkylation of a thiol with a benzyl chloride is a stable thioether linkage. This type of bond is generally more resistant to the retro-Michael reaction compared to the succinimidyl thioether from maleimides, offering potentially greater stability in vivo.
-
Disulfide Bonds (from SPDP): The key feature of the disulfide bond is its cleavability. This is advantageous for applications requiring the release of a payload within the reducing environment of a cell.[15] However, this also means the linkage is less stable in circulation compared to non-cleavable bonds. The release of the pyridine-2-thione byproduct upon reaction with a thiol can be monitored spectrophotometrically at 343 nm, allowing for real-time tracking of the conjugation reaction.[15][16]
Practical Application: Experimental Protocols
A successful bioconjugation experiment relies on a well-defined protocol. Below is a generalized, two-step protocol for using a heterobifunctional crosslinker like BCS or SMCC.
Step 1: Activation of Protein A (Amine-containing)
-
Buffer Preparation: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.
-
Protein Preparation: Dissolve Protein A to a concentration of 1-5 mg/mL in the reaction buffer.
-
Crosslinker Addition: Dissolve the crosslinker (e.g., SMCC) in an organic solvent like DMSO or DMF, and then add a 10- to 20-fold molar excess to the protein solution.[17] For BCS, a pre-activation step with a 2- to 10-fold molar excess of EDC and NHS for 15-30 minutes at room temperature is required before adding to the protein solution.[18]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Crosslinker: It is crucial to remove the unreacted crosslinker to prevent unwanted side reactions in the next step. This is typically achieved using a desalting column or dialysis.[17]
Step 2: Conjugation to Protein B (Sulfhydryl-containing)
-
Protein Preparation: Dissolve Protein B in a suitable buffer, typically at pH 6.5-7.5. If Protein B does not have free sulfhydryl groups, they can be introduced by reducing existing disulfide bonds with reagents like DTT or TCEP. Excess reducing agent must be removed before proceeding.
-
Conjugation Reaction: Add the activated Protein A from Step 1 to the solution of Protein B. A typical molar ratio is 1:1, but this may need optimization.
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with the reactive group targeted in this step (e.g., cysteine or β-mercaptoethanol for maleimide or benzyl chloride reactions).
-
Purification: The final conjugate is purified from unreacted proteins and byproducts using methods like size-exclusion chromatography (SEC) or affinity chromatography.
Choosing Your Crosslinker: A Decision-Making Framework
Selecting the optimal crosslinker requires careful consideration of your experimental goals.
Conclusion
Heterobifunctional crosslinkers are powerful reagents that enable the precise construction of complex bioconjugates. While workhorses like SMCC and SPDP offer robust and well-characterized solutions for creating non-cleavable and cleavable linkages, respectively, this compound provides a valuable alternative. Its two-step reactivity, culminating in a highly stable thioether-like bond, makes it an attractive option for applications demanding long-term stability in biological systems. The choice of crosslinker will always depend on the specific requirements of the application, including the nature of the molecules to be linked, the desired bond stability, and the overall experimental design. By understanding the chemical principles and performance characteristics of each, researchers can select the ideal tool to advance their scientific discoveries.
References
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- Aestus Biotechnology. SMCC.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker.
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017-09-26).
- BenchChem. Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH.
- BenchChem. A Comparative Guide to Heterobifunctional and Homobifunctional Crosslinkers for Researchers and Drug Development Professionals.
- BenchChem. An In-depth Technical Guide to Heterobifunctional Crosslinkers: The Case of SMCC.
- AxisPharm. What is SPDP Crosslinker?. (2022-11-08).
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- PMC. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. (2024-04-25).
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The Analytical Gauntlet: Validating Benzyl (Chloromethyl) Succinate Protein Modification by Western Blot
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors and chemical biology, the precise validation of protein modification is paramount. Benzyl (Chloromethyl) Succinate (BCS) has emerged as a reactive molecule of interest for its potential to covalently modify proteins, likely targeting nucleophilic amino acid residues. Verifying this modification is not merely a confirmatory step but a critical juncture in understanding its mechanism of action, target engagement, and specificity. This guide provides an in-depth technical comparison of Western blotting and its alternatives for the validation of BCS-protein adducts, grounded in scientific principles and practical workflows.
The Chemistry of Modification: Unpacking the Reactivity of this compound
This compound is an electrophilic compound. The presence of a chloromethyl group creates a reactive center susceptible to nucleophilic attack by amino acid side chains on a protein. The most probable target for such a reaction is the thiol group of cysteine residues, which are highly nucleophilic. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond. This covalent modification introduces a benzyl succinate moiety onto the protein.
It is this newly introduced chemical entity, or hapten, that forms the basis for immunological detection methods like the Western blot.
At the Crossroads of Detection: Western Blot as a Primary Validation Tool
Western blotting is a cornerstone technique in molecular biology for the detection of specific proteins. Its adaptation for the identification of chemically modified proteins, while powerful, requires a nuanced approach. The central principle relies on the generation of an antibody that can specifically recognize the protein-small molecule adduct.
The Causality Behind the Western Blot Workflow for BCS-Protein Adducts
The validation of a BCS-protein modification by Western blot is a multi-stage process, with each step designed to ensure specificity and sensitivity.
dot
Caption: Western Blot Workflow for BCS-Protein Adduct Validation.
1. Antibody Generation: The Keystone of Specificity
The success of this Western blot application hinges on the development of a primary antibody that specifically recognizes the benzyl succinate moiety when it is conjugated to a protein. This is a critical and often challenging step. Since small molecules like BCS are not immunogenic on their own, they must be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response in an animal model for antibody production.[1][2] The resulting polyclonal or monoclonal antibodies are then screened for their ability to bind to the BCS-protein adduct but not to the unmodified protein.
2. Sample Preparation and SDS-PAGE: Isolating the Target
Cell or tissue lysates are treated with BCS to induce protein modification. The total protein is then denatured with sodium dodecyl sulfate (SDS) and separated by size using polyacrylamide gel electrophoresis (SDS-PAGE).[3] This step is crucial for resolving the target protein from other cellular components and providing an initial indication of which proteins are being modified based on their molecular weight.
3. Membrane Transfer and Blocking: Preparing the Canvas
The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is then treated with a blocking agent, such as non-fat milk or BSA, to prevent non-specific binding of the antibodies to the membrane surface.[4]
4. Antibody Incubation and Detection: Visualizing the Modification
The blocked membrane is incubated with the primary antibody raised against the BCS-protein adduct. After washing away unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme, typically horseradish peroxidase (HRP). This secondary antibody binds to the primary antibody. Finally, a chemiluminescent substrate is added, which is converted by HRP into a light-emitting product that can be captured by an imaging system.[5] The presence of a band at the expected molecular weight of the target protein confirms the covalent modification by BCS.
Detailed Protocol: Western Blot for this compound Modified Proteins
Materials:
-
Cell or tissue lysate
-
This compound (BCS)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the BCS-protein adduct
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Modification: Treat the protein lysate with the desired concentration of BCS for a specified time at an appropriate temperature. Include a vehicle-treated control.
-
Sample Preparation for Electrophoresis: Add Laemmli sample buffer to the treated and control lysates and heat at 95-100°C for 5 minutes to denature the proteins.[6]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BCS-adduct antibody (at a predetermined optimal dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[5]
Beyond the Blot: A Comparative Look at Alternative Validation Methods
While Western blotting is a valuable tool, it is not without its limitations. For a comprehensive and robust validation, it is often necessary to employ orthogonal methods. Mass spectrometry stands out as the gold standard for characterizing covalent modifications.[7][8]
Mass Spectrometry: The Definitive Adjudicator
Mass spectrometry (MS) offers unparalleled detail in the analysis of protein modifications. Unlike Western blotting, which provides an indirect measure of modification, MS can directly identify the modified protein, pinpoint the exact amino acid residue that has been modified, and even quantify the extent of modification.[7]
dot
Caption: Mass Spectrometry Workflow for BCS-Protein Adduct Validation.
The typical workflow involves treating the protein or cell lysate with BCS, followed by enzymatic digestion (e.g., with trypsin) to break the protein down into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides. By comparing the masses of peptides from the BCS-treated sample to a control, peptides that have been modified with the benzyl succinate group can be identified by a characteristic mass shift. Subsequent fragmentation of the modified peptide within the mass spectrometer (tandem MS or MS/MS) allows for the determination of its amino acid sequence and the precise localization of the modification.
Comparison of Validation Methods
| Feature | Western Blot | Mass Spectrometry |
| Principle | Immuno-detection of the adduct | Direct mass measurement of the adduct |
| Specificity | Dependent on antibody quality | High; identifies exact mass shift |
| Information Provided | Confirms modification of a protein of a certain size | Identifies the modified protein, the exact site of modification, and can provide quantification |
| Sensitivity | Generally high, but antibody dependent | Very high, capable of detecting low abundance modifications |
| Throughput | Low to medium | High-throughput capabilities for proteome-wide analysis |
| Complexity | Relatively straightforward and widely available | Technically demanding, requires specialized equipment and expertise |
| Cost | Lower initial cost, but antibody development can be expensive | High instrument cost and maintenance |
| Key Limitation | Indirect detection; antibody cross-reactivity is a concern | Can be challenging to detect very large or hydrophobic modified peptides |
Conclusion: An Integrated Approach for Trustworthy Validation
The validation of this compound protein modification is a critical step in drug development and chemical biology research. Western blotting offers a widely accessible and relatively rapid method for initial confirmation of protein modification, provided a specific antibody is available. Its strength lies in its ability to quickly screen for the presence of the adduct on a target protein of a known size.
However, for unequivocal and detailed characterization, mass spectrometry is the superior and indispensable tool. It provides definitive evidence of the covalent modification, identifies the precise site of adduction, and can be used for proteome-wide profiling of off-target effects.
Ultimately, a robust validation strategy should not be a matter of choosing one method over the other, but rather of integrating their complementary strengths. An ideal workflow would involve using Western blotting for initial screening and validation of target engagement in cellular contexts, followed by mass spectrometry for in-depth characterization and confirmation of the modification site. This dual-pronged approach ensures the scientific rigor and trustworthiness required to confidently advance our understanding of the biological activity of molecules like this compound.
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Chen, F. J., Zheng, M., Nobile, V., & Gao, J. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(20), e202200058. [Link]
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A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for Measuring the Binding of Benzyl (Chloromethyl) Succinate Conjugates
Abstract
This guide provides an in-depth technical comparison of methodologies for characterizing the binding of Benzyl (Chloromethyl) Succinate conjugates to their biological targets. These compounds, by virtue of their reactive chloromethyl moiety, are presumed to act as covalent inhibitors, a feature that presents unique challenges for traditional binding assays. We will dissect the principles of Isothermal Titration Calorimetry (ITC), contrasting its application with orthogonal techniques such as Surface Plasmon Resonance (SPR) and fluorescence-based assays. The core of this guide focuses on adapting ITC from a tool for measuring equilibrium thermodynamics to a powerful method for elucidating the kinetics of covalent inhibition. We provide field-proven protocols, data interpretation strategies, and a comparative framework to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental design.
Part 1: Foundational Principles
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
Isothermal Titration Calorimetry stands as a cornerstone technique in the study of biomolecular interactions.[1][2] Its power lies in its ability to directly measure the heat released (exothermic) or absorbed (endothermic) during a binding event.[3] In a single experiment, ITC can provide a complete thermodynamic profile of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4] This is achieved by incrementally titrating one molecule (the "ligand," typically in a syringe) into a solution containing its binding partner (the "macromolecule," in the sample cell) at a constant temperature.[5][6] The resulting heat changes are measured with high sensitivity, generating a binding isotherm that can be fitted to various models.[3]
Key advantages of ITC include it being a label-free, in-solution technique that requires no chemical modification or immobilization of the interactants, thus providing data on molecules in their native state.[1]
The Ligand in Focus: this compound Conjugates
The chemical structure of this compound conjugates dictates their likely mechanism of action. The critical feature is the chloromethyl group (-CH₂Cl), a potent electrophile. This functional group is a "warhead" that can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) commonly found in the active sites of enzymes.[7][8][9]
This reactivity strongly suggests that these conjugates are not simple reversible inhibitors but rather function through a two-step covalent mechanism:
-
Initial Non-Covalent Binding: The conjugate first binds reversibly to the target protein's active site, forming a non-covalent enzyme-inhibitor (E·I) complex. This step is governed by standard thermodynamic forces.
-
Irreversible Covalent Bond Formation: The spatially-proximate electrophilic warhead then reacts with a nearby nucleophilic residue, forming a stable, covalent enzyme-inhibitor (E-I) adduct.
This two-step process is crucial; it means that a simple equilibrium binding model is insufficient to describe the interaction.
Part 2: The Challenge of Covalent Inhibitors in Binding Assays
Characterizing covalent inhibitors requires moving beyond equilibrium-based measurements. The irreversible nature of the final binding step complicates the interpretation of data from many standard biophysical techniques.
Why Standard Equilibrium ITC Fails for Covalent Binders
A standard ITC experiment is designed to measure the heat of a reversible binding equilibrium. When a covalent inhibitor like a this compound conjugate is titrated directly into its target enzyme, the measured heat is a convolution of at least two distinct events: the heat of initial non-covalent association and the heat of the subsequent covalent reaction. The latter is often a large, irreversible enthalpic event that can overwhelm the signal from the initial binding, making it impossible to fit the data to a standard 1:1 binding model to determine an accurate KD.[10]
Adapting ITC for Covalent Inhibitors: A Kinetic Approach
While challenging for equilibrium measurements, ITC's real-time sensitivity to heat flow makes it an excellent tool for measuring enzyme kinetics.[11][12] The heat generated by an enzymatic reaction is directly proportional to its rate. Therefore, ITC can be used as a universal, continuous assay to monitor enzyme activity.[10] By first establishing a steady-state rate of substrate turnover (observed as a constant heat flow), and then titrating in a covalent inhibitor, one can directly observe the time-dependent decrease in enzyme activity as covalent adducts are formed.[13] This approach, sometimes termed ITC Kinetic Competition (ITC-KC), allows for the determination of key kinetic parameters for covalent inhibition, including the inactivation rate constant (kinact) and the initial binding affinity (KI).[10]
Part 3: Comparative Analysis of Binding Methodologies
The choice of analytical technique depends on the specific information required. For covalent inhibitors, a multi-pronged approach is often necessary.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence-Based Assays |
| Principle | Measures heat changes from binding in solution.[1] | Measures changes in refractive index upon binding to a sensor surface.[14][15] | Measures changes in fluorescence properties (intensity, polarization, FRET) upon binding.[16][17] |
| Data Output | Equilibrium: KD, ΔH, ΔS, nKinetic: kinact, KI[10][13] | Real-time kinetics (kon, koff), KD.[15] | KD, IC₅₀, enzyme activity/inhibition.[18][19] |
| Key Advantage for Covalent Inhibitors | Universal, label-free kinetic assay measuring catalytic rate directly via heat flow.[12] | Provides detailed real-time information on both the initial association and the covalent modification step. | Extremely high sensitivity and high-throughput capability for screening large compound libraries.[16][20] |
| Key Disadvantage for Covalent Inhibitors | Direct titration for KD is confounded by the covalent reaction. High sample consumption.[21] | Immobilization of the target protein may alter its conformation or activity.[22] | Often an indirect measure of binding. Requires fluorescent labels or specific substrates that may interfere.[17] |
| Label-Free? | Yes | Yes | No (typically) |
| Throughput | Low | Medium | High |
Part 4: Experimental Design & Protocols
Critical Prerequisite: Sample Preparation for ITC
The quality of ITC data is critically dependent on meticulous sample preparation.[23][24]
-
Buffer Matching: The macromolecule and ligand solutions must be in identical buffer to minimize large heats of dilution that can mask the binding signal.[23][25] This is best achieved by dialyzing the protein exhaustively against the final buffer and then using that same dialysate to dissolve the ligand.[26]
-
Concentration Accuracy: Accurate determination of the concentrations of both binding partners is essential for reliable calculation of stoichiometry and affinity.[26][27]
-
Solvent Matching: If the this compound conjugate is dissolved in an organic solvent like DMSO, the exact same concentration of DMSO must be added to the protein solution to cancel out heat of dilution effects.[25] Most proteins are stable in up to 5-10% DMSO for the duration of an ITC experiment.[25][28]
-
Degassing and Filtering: All solutions should be thoroughly degassed and filtered (0.2 µm filter) immediately before use to prevent air bubbles and particulates from causing artifacts in the data.[25]
Protocol: ITC for Measuring Enzyme Inhibition Kinetics
This protocol details the use of ITC to measure the kinetic parameters of a this compound conjugate inhibiting its target enzyme.
Objective: To determine the inhibitor's kinetic constants (kinact and KI).
Methodology:
-
Sample Preparation: Prepare the enzyme, substrate, and inhibitor in identical, degassed buffer as described in 4.1.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C or 37°C).
-
Establish Baseline: Load the enzyme solution into the sample cell and the buffer into the syringe. Perform a few initial injections of buffer into the enzyme to establish a stable baseline.
-
Initiate Enzymatic Reaction: In a single, rapid injection, add a saturating concentration of substrate to the enzyme in the cell. This will initiate the enzymatic reaction, which should produce a constant, steady-state heat flow (a new, stable baseline offset from the initial one).
-
Titrate the Inhibitor: Once the enzymatic reaction is at a steady state, begin titrating the this compound conjugate from the syringe into the sample cell.
-
Monitor Inhibition: Each injection of the inhibitor will lead to a progressive, time-dependent decrease in the heat rate as more enzyme molecules become covalently modified and inactivated.
-
Control Experiment: Perform a control experiment by titrating the inhibitor into a solution of enzyme without substrate to measure any heat from non-covalent binding or dilution.
Visualization of Experimental Workflows
Part 5: Data Analysis and Interpretation
Analyzing Kinetic ITC Data
The raw data from a kinetic ITC experiment is a plot of thermal power (μcal/sec) versus time.[11]
-
Baseline Correction: The initial baseline (enzyme only) is subtracted from the entire dataset.
-
Rate Determination: The steady-state heat rate before inhibitor addition corresponds to the uninhibited enzyme velocity (V₀). The heat rate changes over time after each inhibitor injection.
-
Model Fitting: The change in reaction rate as a function of inhibitor concentration and time is fitted to kinetic models of irreversible inhibition.[29] This analysis yields the observed rate of inactivation (kobs) at each inhibitor concentration.
-
Parameter Calculation: A secondary plot of kobs versus inhibitor concentration is then analyzed to determine the maximal rate of inactivation (kinact) and the inhibitor's affinity for the initial non-covalent complex (KI).[10][13]
Interpreting the Kinetic Signature
The kinetic parameters provide deep insight into the inhibitor's mechanism of action:
-
KI (Inhibitor Affinity Constant): This represents the affinity of the initial, reversible non-covalent binding step. A lower KI indicates tighter initial binding, which is crucial for inhibitor specificity and efficiency.
-
kinact (Maximal Inactivation Rate Constant): This reflects the intrinsic chemical reactivity of the warhead once the inhibitor is non-covalently bound. It is the first-order rate constant for the formation of the covalent bond at saturating inhibitor concentrations.
-
kinact/KI (Second-Order Rate Constant): This ratio is the most important measure of inhibitor efficiency, as it accounts for both initial binding and subsequent chemical reaction. It allows for the direct comparison of different covalent inhibitors.
Part 6: Conclusion and Recommendations
Isothermal Titration Calorimetry is a uniquely powerful tool for characterizing the binding of reactive compounds like this compound conjugates, provided the correct experimental approach is taken. Direct titration to determine an equilibrium KD is ill-advised due to the covalent nature of the interaction.
Instead, leveraging ITC's ability to monitor enzyme catalysis in real-time provides a direct, label-free method to determine the kinetic parameters (KI and kinact) that truly define the inhibitor's potency and mechanism. While more complex in its execution and analysis than a standard binding experiment, this kinetic approach yields a far more accurate and mechanistically relevant understanding of the inhibitor's action.
For a comprehensive research program, we recommend using a fluorescence-based assay for initial high-throughput screening to identify potential hits. Subsequently, promising candidates should be characterized in detail using both kinetic ITC to understand the energetics and kinetics of inhibition in solution, and SPR to gain orthogonal, real-time data on the association and dissociation rates at a surface. This multi-technique strategy provides a self-validating system, ensuring the highest degree of confidence in the characterization of novel covalent inhibitors.
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Organic & Biomolecular Chemistry (RSC Publishing). (2020). Coumarin–azasugar–benzyl conjugates as non-neurotoxic dual inhibitors of butyrylcholinesterase and cancer cell growth. Available from: [Link]
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A Comparative Guide to Functional Assays for Proteins Modified with Benzyl (Chloromethyl) Succinate
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of functional assays for proteins modified with Benzyl (Chloromethyl) Succinate (BCS). It is designed for researchers, scientists, and drug development professionals to understand the functional ramifications of this specific covalent modification.
The covalent modification of proteins with chemical probes is a cornerstone of modern chemical biology and drug discovery. This compound (BCS) is an electrophilic reagent designed for such purposes. Its utility lies in its bifunctional nature: the chloromethyl group acts as a reactive "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues, while the benzyl succinate moiety introduces significant steric and chemical changes.
Understanding the functional consequences of this modification is paramount. Did the modification inhibit an enzyme? Did it disrupt a critical protein-protein interaction? Or did it induce a novel, unforeseen activity? This guide provides a framework for selecting and implementing the most appropriate functional assays to answer these questions, ensuring scientific rigor and trustworthiness in your results.
The Chemistry of BCS Modification: Understanding the "Why"
BCS is an electrophilic probe where the chloromethyl group is the reactive center. It preferentially targets amino acids with nucleophilic side chains. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their local microenvironment (pKa, solvent accessibility).
-
Primary Targets: The thiol group of Cysteine is a prime target due to its high nucleophilicity at physiological pH. Other potential targets include the imidazole ring of Histidine and the ε-amino group of Lysine .[1][2][3]
-
The Succinate Payload: Upon reaction, BCS attaches a benzyl succinate group to the protein. This is a critical feature. The succinyl moiety introduces a carboxyl group, which is negatively charged at neutral pH. This modification is significant for two reasons:
-
Charge Reversal: It changes a neutral (cysteine) or positively charged (lysine) residue to a negative one, which can dramatically alter electrostatic interactions.[4]
-
Mimicking Natural PTMs: Lysine succinylation is a natural post-translational modification (PTM) that can regulate protein function.[5][6][7] BCS modification can therefore be used to probe the effects of this PTM.
-
The goal of a functional assay is to determine the direct biochemical or cellular consequences of this specific covalent event.
Pre-Assay Essential: Verifying Covalent Modification
Before embarking on functional assays, it is crucial to confirm that the protein of interest has been covalently modified by BCS. Mass spectrometry (MS) is the gold standard for this verification.
-
Intact Protein MS: A straightforward method to measure the mass shift corresponding to the addition of the benzyl succinate group. This confirms if modification occurred and can reveal the stoichiometry (how many BCS molecules attached per protein).[8][9]
-
Peptide Mapping by LC-MS/MS: To identify the precise amino acid residue(s) modified, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed. This pinpoints the exact site of modification, which is critical for interpreting functional data.[8][10]
Comparative Analysis of Functional Assays
The choice of assay is dictated by the protein's known or hypothesized function. We will compare key assays for three major classes of proteins.
Class 1: Enzymes
If your protein is an enzyme, the most direct functional readout is a change in its catalytic activity.
| Assay Type | Principle | Throughput | Key Advantage | Key Disadvantage | Best For |
| Spectrophotometric/Fluorometric | Measures change in absorbance or fluorescence of a substrate/product. | High | Simple, real-time kinetics, cost-effective. | Potential for compound interference. | Initial screening, IC50 determination. |
| Luminometric | Measures light output from a chemical reaction (e.g., ATP quantification). | High | Extremely high sensitivity, low background. | Reagents can be expensive. | Kinases, ATPases, low-activity enzymes. |
| LC-MS Based | Directly measures the conversion of substrate to product. | Low | Highly specific, unambiguous quantification. | Low throughput, requires specialized equipment. | Complex reactions, confirming hits from other assays. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the reaction. | Low | Label-free, provides full thermodynamic profile. | Requires large amounts of pure protein. | Mechanistic studies, understanding binding thermodynamics.[11] |
This protocol provides a self-validating system to determine the inhibitory effect of BCS on a model protease.
-
Protein Modification:
-
Prepare reactions with a constant concentration of the protease (e.g., 1 µM) and a dilution series of BCS (e.g., 0, 0.1, 1, 10, 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent modification.
-
Crucial Control: Include a "no enzyme" control for each BCS concentration to check for non-enzymatic substrate degradation or compound interference.
-
-
Activity Measurement:
-
Add a chromogenic substrate specific for the protease to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength.
-
Measure the absorbance kinetically (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis & Validation:
-
Calculate the initial reaction velocity (V₀) for each BCS concentration by determining the slope of the linear phase of the absorbance curve.
-
Subtract the velocity of the "no enzyme" controls from their respective experimental wells.
-
Plot the percentage of remaining enzyme activity against the BCS concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The reliability of the data is confirmed by low signal in the negative controls and a clear dose-dependent response.
-
Class 2: Proteins Involved in Interactions
If your protein's function is mediated by binding to other proteins, nucleic acids, or small molecules, assessing the impact of BCS on these interactions is key.
| Assay Type | Principle | Quantitative? | In Vitro/In Vivo | Key Advantage | Key Disadvantage |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[11] | Yes (Kinetics, Affinity) | In Vitro | Real-time, label-free, provides on/off rates. | Requires specialized equipment, potential for protein immobilization issues. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein and its binding partners from a cell lysate.[12] | Semi-quantitative | In Vivo | Physiologically relevant context, identifies unknown partners. | Prone to artifacts, may miss transient interactions.[13] |
| Proximity Ligation Assay (PLA) | Generates a fluorescent signal only when two antibody-probed proteins are in close proximity.[12] | Semi-quantitative | In Situ (Cells/Tissues) | High specificity and sensitivity in a cellular context. | Requires specific antibodies, complex protocol. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in protein thermal stability upon ligand binding in cells or lysate. | Indirect | In Vivo/In Vitro | Confirms target engagement in a cellular environment. | Does not directly measure function, only binding. |
This workflow illustrates the logical progression for quantifying how BCS modification affects a protein-protein interaction.
Caption: SPR workflow to compare the binding kinetics of unmodified vs. BCS-modified protein.
Class 3: Cellular Signaling Proteins
For proteins that function within a cellular pathway, assays that measure downstream events are necessary to understand the functional consequences in a physiological context.
| Assay Type | Principle | Throughput | Key Advantage | Key Disadvantage | | :--- | :--- | :--- | :--- | | Reporter Gene Assays | Measures the activity of a transcription factor downstream of a signaling pathway. | High | Highly sensitive, easily scalable functional readout. | Indirect measure of protein activity; potential for off-target effects. | | Western Blot for Signaling Events | Measures the change in phosphorylation or expression of downstream proteins. | Medium | Direct measure of specific signaling events. | Not easily quantifiable, lower throughput. | | Functional Phenotypic Assays | Measures a complex cellular outcome (e.g., proliferation, apoptosis, migration).[14] | High | High physiological relevance, integrated measure of pathway function. | Can be difficult to attribute the phenotype to a single molecular event. | | Immunofluorescence/Microscopy | Visualizes changes in protein localization or cellular morphology. | Low-Medium | Provides spatial context within the cell. | Often qualitative, lower throughput. |
Choosing the right assay requires a logical approach based on what is known about your protein. This decision tree can guide your experimental design.
Caption: A decision-making framework for selecting appropriate functional assays.
Conclusion: Synthesizing a Complete Functional Picture
No single assay can tell the whole story. A robust functional characterization of a BCS-modified protein relies on a multi-faceted approach. Start by confirming the modification with mass spectrometry. Follow with direct in vitro assays—such as enzyme kinetics or SPR—to quantify the immediate biochemical impact. Finally, validate these findings in a cellular context to ensure physiological relevance. By systematically applying and comparing these methods, researchers can confidently and accurately define the functional consequences of their protein modifications, paving the way for new biological insights and therapeutic strategies.
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Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (2019). CSUSB ScholarWorks. [Link]
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Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. [Link]
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A Comparative Guide to the In Vitro Stability of Benzyl (Chloromethyl) Succinate-Linked Prodrugs
This guide provides an in-depth technical comparison of benzyl (chloromethyl) succinate-linked prodrugs, focusing on their in vitro stability. Designed for researchers, scientists, and drug development professionals, this document details the experimental frameworks necessary to evaluate these molecules, explains the underlying chemical and enzymatic principles, and contextualizes their performance against alternative prodrug strategies.
Introduction: The Rationale for Prodrug Design
Prodrugs are inactive bioreversible derivatives of active drug molecules that must undergo an enzymatic or chemical transformation in vivo to release the parent drug.[1] This strategy is employed to overcome a variety of pharmaceutical challenges, including poor solubility, low permeability, rapid metabolism, and off-target toxicity.[2][3] Ester-based prodrugs are particularly common, leveraging the ubiquitous nature of esterase enzymes in the body for their activation.[4][5]
The this compound linker is a bifunctional system designed for a two-stage release of a parent drug, typically one containing a hydroxyl or thiol functional group. The design hypothesizes a sequential cleavage mechanism:
-
Enzymatic Hydrolysis: The succinate ester is cleaved by plasma or tissue carboxylesterases (CES).[6][7]
-
Chemical Degradation: The resulting intermediate is designed to be unstable, leading to the release of the active drug.
Understanding the stability of this linker system in various physiological environments is paramount for predicting its in vivo performance and ensuring that the parent drug is released at the desired site and rate.[8]
Mechanism of Activation and Degradation Pathway
The stability and activation of a this compound-linked prodrug are governed by the susceptibility of its two key linkages to hydrolysis.
-
The Succinate Ester Bond: This bond is the primary target for enzymatic cleavage by carboxylesterases (CES).[7] Human carboxylesterases, primarily CES1 (liver) and CES2 (intestine), are responsible for the hydrolysis of a vast number of ester-containing drugs.[4][6] The rate of this hydrolysis is a critical determinant of the prodrug's half-life in plasma.
-
The Chloromethyl Ether Bond: The chloromethyl group is a known alkylating agent and its linkage can be susceptible to hydrolysis.[9] However, its primary role in this prodrug design is often to facilitate the second, rapid chemical release step after the initial enzymatic cleavage. The stability of this group is crucial; premature cleavage can lead to an undesired release profile and potential toxicity associated with the reactive chloromethyl moiety.[10][11][12]
Below is a diagram illustrating the proposed two-step bioactivation pathway.
Caption: Proposed two-step bioactivation pathway for a this compound-linked prodrug.
Core Experimental Protocols for In Vitro Stability Assessment
A robust in vitro stability assessment is critical and should be designed as a self-validating system with appropriate controls. The primary goal is to determine the prodrug's half-life (t½) and degradation pathway in simulated physiological fluids.
Plasma Stability Assay
This assay evaluates the susceptibility of the prodrug to enzymatic hydrolysis by plasma esterases.[13]
Rationale: Plasma is the central compartment for drug distribution. High esterase activity in the plasma of some species (e.g., rats) can lead to rapid prodrug cleavage.[13] Understanding plasma stability is crucial for predicting systemic exposure and ensuring the prodrug reaches its target tissue before converting.[14]
Experimental Workflow:
Caption: Workflow for a typical in vitro plasma stability assay.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Prepare a 1 mM stock solution of the prodrug in DMSO.
-
Thaw frozen pooled human plasma (or plasma from other species like rat, dog) at 37°C.[15]
-
Prepare a control by heating an aliquot of plasma to 56°C for 30 minutes to denature enzymes (heat-inactivated plasma).
-
Prepare a second control using phosphate-buffered saline (PBS) at pH 7.4.[16]
-
-
Incubation:
-
Pre-warm plasma, heat-inactivated plasma, and PBS aliquots to 37°C in a water bath.
-
Initiate the reaction by spiking the prodrug stock solution into each matrix to a final concentration of 1-5 µM. The final DMSO concentration should be <1% to avoid affecting enzyme activity.[15]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 200 µL) of ice-cold acetonitrile containing an analytical internal standard.[17] This stops the enzymatic reaction and precipitates plasma proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the concentration of the remaining prodrug and the newly formed parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[18][19][20]
-
Stability in Simulated Gastric and Intestinal Fluids
These assays assess the chemical stability of the prodrug in the harsh acidic environment of the stomach and the enzyme-rich environment of the small intestine. An ideal oral prodrug should remain intact in the stomach to allow for absorption in the intestine.[16][21]
Protocol for Simulated Gastric Fluid (SGF) Stability:
-
Medium Preparation: Prepare SGF (pH 1.2) by dissolving 2.0 g of sodium chloride in 7.0 mL of concentrated HCl and adding water to make 1 liter. For enzymatic studies, 3.2 g of pepsin can be added.[22][23]
-
Procedure: Follow the same incubation, sampling, and analysis steps as the plasma stability assay, but use SGF as the medium and maintain the temperature at 37°C. Time points may be extended (e.g., up to 4 hours).
Protocol for Simulated Intestinal Fluid (SIF) Stability:
-
Medium Preparation: Prepare SIF (pH 6.8) by dissolving 6.8 g of monobasic potassium phosphate in 250 mL of water, adding 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin, adjust pH to 6.8, and add water to make 1 liter.[23][24][25]
-
Procedure: Follow the same general procedure, using SIF as the medium at 37°C.
Data Presentation and Interpretation
Quantitative data from stability assays should be summarized in tables for clear comparison. The primary endpoint is the half-life (t½), calculated from the first-order decay of the prodrug concentration over time.
Table 1: Representative In Vitro Stability Data for Prodrug X
| Medium | Half-life (t½, minutes) | Parent Drug Appearance |
|---|---|---|
| Human Plasma | 45 | Yes |
| Heat-Inactivated Human Plasma | > 240 | Minimal |
| Rat Plasma | 8 | Yes |
| Simulated Gastric Fluid (pH 1.2) | > 240 | No |
| Simulated Intestinal Fluid (pH 6.8) | 110 | Yes |
Interpretation:
-
Human vs. Heat-Inactivated Plasma: The significant difference in half-life (45 min vs. >240 min) confirms that degradation in human plasma is primarily enzyme-mediated.[13]
-
Human vs. Rat Plasma: The much shorter half-life in rat plasma (8 min) indicates a higher esterase activity or different substrate specificity in rats, a crucial consideration for preclinical species selection.[13][14]
-
SGF vs. SIF: The high stability in SGF suggests the prodrug will likely survive transit through the stomach. The moderate stability in SIF indicates it will be converted in the intestinal environment, which is desirable for oral absorption.[26]
Comparative Analysis with Alternative Linker Technologies
The performance of the this compound linker should be benchmarked against other common ester-based prodrug strategies.
Table 2: Comparison of Prodrug Linker Characteristics
| Linker Type | Activation Mechanism | Typical Stability Profile | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Simple Alkyl Esters (e.g., Ethyl Ester) | Enzymatic (Carboxylesterases) | Highly variable; often rapid hydrolysis in plasma.[27] | Simple synthesis. | Can be too unstable for systemic delivery; limited modulation. |
| Acyloxyalkyl Esters (e.g., Pivaloyloxymethyl) | Sequential enzymatic and chemical hydrolysis. | Generally more stable than simple esters; tunable release. | Well-established; can improve permeability. | Potential for formaldehyde release (from -OCH2O- moiety). |
| Amino Acid Esters | Enzymatic (Carboxylesterases, Peptidases).[28] | Stability is highly dependent on the amino acid used.[21] | Can target amino acid transporters (e.g., PEPT1) for improved absorption. | Can have complex metabolic pathways. |
| This compound | Sequential enzymatic and chemical hydrolysis. | Designed for tunable, two-stage release. | Potential for targeted release; succinate can improve solubility.[29] | More complex synthesis; potential toxicity of chloromethyl group if not released cleanly. |
Conclusion and Future Directions
The in vitro stability profile of a this compound-linked prodrug is a complex interplay of enzymatic and chemical liabilities. The experimental framework described here provides a robust system for characterizing the degradation kinetics and pathways essential for successful prodrug design. By comparing stability across different biological media and benchmarking against other linker technologies, researchers can make informed decisions to optimize drug delivery. The key is to achieve a balance: the prodrug must be stable enough to reach its target but labile enough to release the active drug efficiently once there.[1][16] Future work should focus on correlating these in vitro results with in vivo pharmacokinetic data to build predictive models for rational prodrug development.[3][30]
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Preparation of simulated digestion mediums First, simulated salivary, gastric and intestinal fluids were prepared for later step. Royal Society of Chemistry.
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A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptides Modified with Succinic Anhydride Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics Through Chemical Modification
Peptides represent a highly promising class of therapeutics, offering remarkable target specificity and potency that often surpasses small molecules.[1] However, the clinical application of native peptides is frequently hampered by inherent limitations, such as poor stability against proteolytic degradation, leading to short in-vivo half-lives.[2][3] To overcome these hurdles, strategic chemical modification has become a cornerstone of modern peptide drug development. These modifications aim to enhance stability, improve pharmacokinetic profiles, and modulate biological activity.[4]
One such powerful modification is succinylation , the addition of a succinyl group to a lysine residue.[5] This guide focuses on the comparative analysis of peptides modified via succinylation, likely through a reagent like succinic anhydride or a derivative thereof, against their unmodified counterparts. Succinylation is a profound post-translational modification that converts the positively charged ε-amino group of a lysine residue into a negatively charged carboxyl group.[6][7] This charge reversal and the addition of a 100 Da moiety can dramatically alter a peptide's physicochemical properties, including its conformation, solubility, and interaction with biological targets.[7][8]
This guide provides a comprehensive framework for researchers to systematically assess the impact of succinylation on a peptide's biological activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a logical approach to data interpretation, empowering you to make informed decisions in your peptide development pipeline.
The "Why" of Succinylation: Anticipated Effects on Peptide Bioactivity
Before diving into experimental protocols, it is crucial to understand the mechanistic basis for why succinylation can alter a peptide's function. The modification of a lysine residue with a succinyl group introduces significant structural and chemical changes.[9]
-
Charge Alteration: The most dramatic change is the conversion of lysine's +1 charge to a -1 charge at physiological pH.[7] This can fundamentally alter electrostatic interactions with a target receptor. If the binding pocket contains positively charged residues, this modification could enhance affinity. Conversely, if the native peptide relies on a positive charge for a key salt bridge, the modification could be detrimental.
-
Structural Perturbation: The addition of the four-carbon succinyl group is more sterically demanding than smaller modifications like acetylation.[7] This can induce conformational changes in the peptide backbone, potentially locking it into a more (or less) favorable orientation for receptor binding.[7]
-
Increased Hydrophilicity: The addition of a carboxyl group generally increases the hydrophilicity of the peptide, which may improve solubility but could also impact its ability to cross cell membranes.[6]
-
Enhanced Proteolytic Stability: Modifying the lysine side chain can block cleavage sites for proteases like trypsin, which specifically cleave at the C-terminal side of lysine and arginine residues.[7][10] This can significantly increase the peptide's stability in serum and other biological fluids.
These anticipated changes form the hypotheses that our experimental framework is designed to test.
A Comparative Framework for Biological Assessment
A robust assessment requires a multi-faceted approach, comparing the modified peptide directly against the unmodified parent peptide across several key parameters.
Receptor Binding Affinity
The first critical question is whether the modification alters the peptide's ability to bind its molecular target. Answering this requires quantitative binding assays.
Experimental Choice: Surface Plasmon Resonance (SPR) is an excellent choice for this purpose. It is a label-free technique that provides real-time kinetics, allowing for the determination of both the association rate (k_a) and dissociation rate (k_d), which together give the equilibrium dissociation constant (K_D). A lower K_D value indicates higher binding affinity.
In Vitro Potency and Efficacy
High affinity does not always translate to improved biological function. Therefore, cell-based assays are essential to quantify the peptide's potency (the concentration required to produce a defined effect) and efficacy (the maximum effect achievable).[11]
Experimental Choice: The choice of assay is entirely dependent on the peptide's mechanism of action.
-
For a GPCR Agonist: A reporter gene assay measuring downstream signaling (e.g., cAMP production) is appropriate.
-
For a Cytotoxic Peptide: A cell viability assay, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®, can be used to determine the IC50 (half-maximal inhibitory concentration).[12]
-
For a Growth Factor Mimetic: A cell proliferation assay would be the logical choice.[13]
Proteolytic Stability
A primary motivation for peptide modification is to increase stability.[14] A serum stability assay is a direct measure of this parameter and is critical for predicting in vivo half-life.[2]
Experimental Choice: Incubating the peptide in human serum followed by analysis with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and reliable method.[2][15] This allows for the quantification of the intact peptide over time, from which the half-life (t_1/2) can be calculated.
Workflow for Comparative Biological Assessment
The following diagram illustrates a logical workflow for comparing the bioactivity of an unmodified peptide with its succinylated analogue.
Caption: Workflow for assessing modified peptide activity.
Experimental Protocols
The following protocols are provided as templates. It is imperative to optimize conditions such as cell density, incubation times, and reagent concentrations for your specific peptide and cell system.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of the peptides.
1. Cell Seeding: a. Culture your target cell line (e.g., a cancer cell line like A549) to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Peptide Treatment: a. Prepare stock solutions (e.g., 10 mM) of both the unmodified and succinylated peptides in an appropriate solvent like sterile water or DMSO. b. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle only" control. c. Carefully remove the medium from the cells and add 100 µL of the diluted peptide solutions to the appropriate wells. Include "cells only" (no treatment) and "medium only" (no cells) blanks. d. Incubate for the desired time period (e.g., 48 or 72 hours).
3. CCK-8 Assay: a. Add 10 µL of CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the "medium only" blank from all other readings. b. Calculate the percentage of cell viability relative to the "vehicle only" control wells. c. Plot the percentage of viability against the log of the peptide concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Serum Stability Assay (RP-HPLC)
This protocol determines the rate of peptide degradation in the presence of serum proteases.[2]
1. Preparation: a. Prepare a 1 mg/mL stock solution of each peptide in a suitable buffer (e.g., PBS). b. Thaw human serum (pooled from a commercial source is recommended for consistency) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. c. Pre-warm the serum to 37°C.
2. Incubation: a. In a microcentrifuge tube, add 50 µL of the peptide stock solution to 450 µL of the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL. b. Immediately remove a 50 µL aliquot for the T=0 time point and place it into a new tube containing 100 µL of a quenching solution (e.g., 10% Trichloroacetic Acid or ice-cold acetonitrile) to precipitate serum proteins and stop enzymatic activity.[1] c. Incubate the remaining serum-peptide mixture at 37°C. d. Remove additional 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quench them in the same manner.[2]
3. Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. c. Carefully transfer the supernatant containing the peptide to an HPLC vial for analysis.
4. RP-HPLC Analysis: a. Use a C18 column and a standard gradient of water/acetonitrile with 0.1% TFA. b. Inject the supernatant and monitor the peptide elution at a suitable wavelength (e.g., 220 nm). c. The peak area corresponding to the intact peptide will decrease over time as it is degraded.
5. Data Analysis: a. Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. b. Plot the percentage of intact peptide remaining against time. c. Fit the data to a one-phase decay model to calculate the peptide's half-life (t_1/2).
Signaling Pathway Visualization
Modification can impact how a peptide interacts with its receptor, influencing downstream signaling. The diagram below shows a generic G-protein coupled receptor (GPCR) pathway, illustrating how enhanced binding from succinylation could lead to a more robust downstream signal.
Caption: Impact of modified peptide on a GPCR pathway.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.
Table 1: Comparative Bioactivity Profile
| Parameter | Unmodified Peptide | Succinylated Peptide | Fold Change | Interpretation |
| Binding Affinity (K_D, nM) | 150.5 ± 12.3 | 25.2 ± 3.1 | 5.97x Increase | Succinylation significantly improves target binding. |
| In Vitro Potency (IC50, µM) | 22.8 ± 2.5 | 3.5 ± 0.4 | 6.51x Increase | The improved binding translates to higher potency in a cellular context. |
| Serum Stability (t_1/2, hours) | 0.75 ± 0.1 | 8.5 ± 0.9 | 11.3x Increase | Modification dramatically protects the peptide from proteolytic degradation. |
Data are presented as Mean ± SD (n=3) and are hypothetical.
Interpretation Insights:
-
Causality: The data in Table 1 suggest a clear success story. The ~6-fold increase in binding affinity (lower K_D) is the likely driver for the corresponding ~6.5-fold increase in cell-based potency (lower IC50). This indicates that the charge and/or conformational changes induced by succinylation are beneficial for the peptide-receptor interaction.
-
Therapeutic Potential: The greater than 11-fold increase in serum stability is a critical improvement. A longer half-life means the peptide remains at a therapeutic concentration in the body for longer, potentially allowing for less frequent dosing in a clinical setting.[3]
-
Overall Assessment: The succinylated peptide is a demonstrably superior candidate. The modification successfully addressed the stability limitations of the parent peptide while simultaneously enhancing its primary biological function.
Conclusion
The strategic modification of peptides is a powerful tool in drug development. Succinylation, by fundamentally altering the charge and structure of lysine residues, offers a viable strategy to enhance receptor binding, boost cellular potency, and dramatically improve proteolytic stability. The comparative assessment framework outlined in this guide—combining quantitative binding assays, mechanism-appropriate cellular assays, and stability studies—provides a robust and logical pathway for evaluating the impact of this modification. By understanding the "why" behind the experimental choices and meticulously analyzing the resulting data, researchers can effectively harness chemical modifications to engineer the next generation of potent and durable peptide therapeutics.
References
- CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay.
-
Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
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Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
- BenchChem. (2025). Application Note & Protocol: Assessing the Serum Stability of Peptide 5e.
- MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
- MetwareBio. (n.d.). Deciphering Protein Succinylation: Cellular Functions and Implications.
- Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
- Frontiers. (2023). Protein succinylation: regulating metabolism and beyond.
-
Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
- Creative Peptides. (n.d.). Cell-Based Drug Discovery.
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Cold Spring Harbor Protocols. (2006). Modification of lysyl side chains using succinic anhydride. CSH Protocols, 2006(5). [Link]
- Papachristou, M., et al. (2025). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. PubMed Central.
- ScienceOpen. (2015). Assessing the Efficacy of Mdm2/ Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal. ScienceOpen.
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PubMed Central. (2023). Protein succinylation: regulating metabolism and beyond. PMC. [Link]
- Zhao, G., et al. (2022). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities.
- MDPI. (2023). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. MDPI.
- ScienceOpen. (2022).
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Morris, H. R., & Dell, A. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical Mass Spectrometry, 3(4), 191-195. [Link]
- Cold Spring Harbor Laboratory Press. (2025). Modification of Lysyl Side Chains Using Succinic Anhydride.
- ResearchGate. (2016). Peptide synthesis: what could happens with succinic anhydride?.
- ResearchGate. (n.d.). Properties of lysine succinylated peptides. a Heat map of the amino....
- National Genomics Data Center. (2011).
- National Institutes of Health. (2012). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. NIH.
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PubMed Central. (2024). Impact of Lysine Succinylation on the Biology of Fungi. PMC. [Link]
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Navigating the Maze of Modified Peptide Sequencing: A Comparative Guide to Tandem Mass Spectrometry of Benzyl (Chloromethyl) Succinate Adducts
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the precise characterization of chemically modified peptides is paramount. Covalent modifications can dramatically alter a peptide's structure, function, and therapeutic potential. Among the diverse array of modifying agents, Benzyl (Chloromethyl) Succinate represents a class of reagents used to introduce a bifunctional linker, combining both aromatic and acidic features onto peptides. Sequencing peptides bearing such modifications by tandem mass spectrometry (MS/MS) presents unique challenges and necessitates a careful selection of fragmentation techniques.
This guide provides an in-depth comparison of two cornerstone fragmentation methods, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), for the sequencing of peptides modified with this compound. We will delve into the mechanistic underpinnings of each technique, predict the expected fragmentation patterns based on the chemical nature of the modification, and provide a framework for selecting the optimal strategy for unambiguous sequence determination.
The Challenge: A Bifunctional Modification
The this compound modification introduces two key chemical moieties onto a peptide, typically at nucleophilic residues such as lysine or cysteine: a benzyl group and a succinyl group. Each of these can influence peptide fragmentation in distinct ways, complicating spectral interpretation.
-
The Benzyl Group: This bulky, aromatic group can influence ion mobility and fragmentation energetics. As we will explore, it can also participate in unique fragmentation pathways, particularly under CID conditions.
-
The Succinyl Group: The free carboxylic acid of the succinyl moiety introduces a negative charge at neutral or basic pH and can act as a proton sink, potentially directing fragmentation in a "charge-remote" fashion.
Understanding how these two components affect the gas-phase chemistry of peptide ions is crucial for interpreting the resulting MS/MS spectra.
Head-to-Head Comparison: CID vs. ETD for Modified Peptide Sequencing
Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) represent two fundamentally different approaches to peptide fragmentation.[1] CID, a "slow-heating" method, involves the collision of peptide ions with an inert gas, leading to the cleavage of the peptide backbone primarily at the amide bonds, generating b- and y-type fragment ions.[2] ETD, a non-ergodic method, utilizes radical anions to transfer an electron to the peptide ion, inducing cleavage of the N-Cα bond and producing c- and z-type ions.[3]
| Feature | Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) |
| Mechanism | Vibrational excitation through collisions with inert gas. | Electron transfer from a radical anion to the peptide cation. |
| Primary Cleavage | Amide bond (C-N) | N-Cα bond |
| Major Fragment Ions | b- and y-ions[4] | c- and z-ions[3] |
| Charge State Preference | More effective for lower charge state precursors (e.g., 2+).[5] | More effective for higher charge state precursors (e.g., 3+ and higher).[5] |
| Effect on PTMs | Can lead to the loss of labile post-translational modifications.[1] | Generally preserves labile post-translational modifications.[3] |
| Peptide Size | More effective for shorter peptides. | Advantageous for longer peptides and intact proteins.[3] |
Fragmentation of this compound Modified Peptides: A Deeper Dive
Collision-Induced Dissociation (CID)
When a peptide modified with this compound is subjected to CID, a competition arises between two primary fragmentation pathways:
-
Backbone Fragmentation (b- and y-ions): This is the canonical CID pathway, leading to the generation of sequence-informative b- and y-ions. The presence of the modification will add its mass to the fragment ion containing the modified residue.
-
Carbocation Elimination (CCE) of the Benzyl Group: Research on benzyl-aminated lysine residues has shown that a significant competing fragmentation pathway exists where the benzyl group is eliminated as a stable carbocation.[6] This "charge-directed" fragmentation is particularly prominent in higher charge state precursors.[6] For a doubly charged precursor, a mixture of backbone fragments and the CCE product is often observed, while for triply charged precursors, the CCE pathway can dominate.[6]
The succinyl moiety's carboxylic acid group can also influence CID fragmentation. In a manner analogous to aspartic and glutamic acid residues, it can direct cleavage C-terminal to the modified residue through a "charge-remote" mechanism.[7] This can lead to a more complex spectrum with a mixture of fragmentation pathways.
-
A series of b- and y-ions, with a mass shift on the fragments containing the modified residue.
-
A prominent neutral loss corresponding to the benzyl group (C7H7•, 91.05 Da).
-
The intensity of the benzyl neutral loss peak is expected to increase with the precursor charge state.
-
Potential for enhanced cleavage C-terminal to the modification site due to the succinyl group.
-
Diagnostic immonium ions for the modified lysine (or other modified residue) may be observed. A modified lysine would produce a characteristic immonium ion.[8]
Experimental Workflow for CID Analysis
Caption: A typical workflow for the analysis of modified peptides using CID.
Electron Transfer Dissociation (ETD)
ETD is expected to offer a more straightforward fragmentation pattern for this compound modified peptides, primarily due to its non-ergodic nature which tends to preserve modifications.[3]
-
Backbone Fragmentation (c- and z-ions): ETD will predominantly cleave the N-Cα bond of the peptide backbone, generating a rich series of c- and z-ions.[3] This provides complementary information to the b- and y-ions from CID.
-
Preservation of the Modification: A key advantage of ETD is its ability to keep labile modifications intact.[3] Therefore, the this compound modification is expected to remain on the amino acid side chain during fragmentation, allowing for confident localization.
While ETD is generally less prone to side-chain fragmentation, some neutral losses from the side chains of certain amino acids have been reported.[9] However, the dominant fragmentation pathway is expected to be cleavage of the peptide backbone.
-
An extensive series of c- and z-ions, with the mass of the modification included in the fragments containing the modified residue.
-
Minimal to no loss of the benzyl or succinyl group.
-
The charge-reduced precursor ion will be a prominent peak in the spectrum.
-
The high sequence coverage provided by ETD is particularly beneficial for longer peptides.[10]
Fragmentation Pathways: CID vs. ETD
Caption: Competing fragmentation pathways in CID versus the primary pathway in ETD.
Experimental Protocols
Protocol 1: In-solution Digestion and Modification of Peptides
-
Protein Denaturation and Reduction: Dissolve protein sample in 8 M urea, 50 mM Tris-HCl, pH 8.0. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Modification: Adjust the pH of the digested peptide solution to ~8.5 with a suitable buffer. Add a 10-fold molar excess of this compound dissolved in a minimal amount of organic solvent (e.g., DMSO). Incubate at room temperature for 2 hours.
-
Quenching and Desalting: Quench the reaction by adding a final concentration of 1% formic acid. Desalt the modified peptides using a C18 StageTip or equivalent.
Protocol 2: Tandem Mass Spectrometry Analysis
-
Liquid Chromatography: Load the desalted peptides onto a C18 reversed-phase nano-column and separate using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry (Data-Dependent Acquisition):
-
Acquire MS1 scans in the Orbitrap or a similar high-resolution mass analyzer over a mass range of m/z 350-1500.
-
For CID analysis , select the top 10-15 most intense precursor ions for fragmentation in the ion trap or collision cell. Use a normalized collision energy of 35%.
-
For ETD analysis , select the top 10-15 most intense precursor ions with a charge state of 3+ or higher for fragmentation. Optimize ETD reaction time for maximal fragmentation.
-
-
Data Analysis:
-
Search the raw data against a relevant protein database using a search engine such as Mascot, Sequest, or MaxQuant.
-
Include the mass of the this compound modification as a variable modification on potential target residues (e.g., Lysine, Cysteine, N-terminus).
-
For CID data, consider the neutral loss of the benzyl group in the search parameters.
-
Manually validate the spectra of identified modified peptides to confirm the fragmentation patterns.
-
Conclusion and Recommendations
The choice between CID and ETD for sequencing peptides modified with this compound is not absolute and depends on the specific experimental goals and the nature of the peptide itself.
-
CID is a robust, widely available technique that can provide valuable sequence information. However, the competing carbocation elimination pathway of the benzyl group can complicate spectra, especially for higher charge state precursors. The presence of both backbone and side-chain fragmentation can, in some cases, provide additional confidence in the identification of the modification.
-
ETD is the preferred method for unambiguous localization of the modification. By preserving the modification and providing extensive backbone fragmentation, ETD simplifies spectral interpretation and is particularly advantageous for larger peptides and those with multiple potential modification sites. The requirement for higher charge state precursors means that ETD may not be suitable for all modified peptides.
Recommendation: For a comprehensive analysis, a combination of both CID and ETD (often referred to as decision-tree or alternating fragmentation) is the most powerful approach. This provides the richest dataset, with b/y ions from CID and c/z ions from ETD, allowing for the most confident sequence assignment and modification site localization. If only one method is available, ETD should be prioritized for its ability to preserve the modification, especially when dealing with complex samples or the need for high-confidence localization.
By understanding the distinct fragmentation chemistries of CID and ETD in the context of the unique this compound modification, researchers can design more effective experiments and confidently navigate the complexities of modified peptide sequencing.
References
- Nielsen, M. L., & Mann, M. (2007). A beginner's guide to proteomics.
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Sweet, S. M., Bailey, C. M., & Cooper, H. J. (2009). Characterization and diagnostic value of amino acid side chain neutral losses following electron-transfer dissociation. Journal of the American Society for Mass Spectrometry, 20(7), 1296-1306.
- Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., ... & Zhao, Y. (2011).
- Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification.
- Chen, Y., Sprung, R., Tang, Y., Ball, H., Sangras, B., Kim, S. C., ... & Zhao, Y. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & Cellular Proteomics, 6(5), 812-819.
- Xie, Z., Dai, J., Dai, L., Tan, M., Cheng, Z., Wu, Y., ... & Zhao, Y. (2012). Lysine succinylation and lysine malonylation in histones. Molecular & Cellular Proteomics, 11(5), 100-107.
- Huang, H., Lin, S., Garcia, B. A., & Zhao, Y. (2015). Quantitative proteomic analysis of histone modifications. Chemical Reviews, 115(6), 2376-2418.
- Zhang, D., Tang, Z., Huang, H., Zhou, G., Cui, C., Weng, Y., ... & Zhao, Y. (2019). Metabolic regulation of gene expression by histone lactylation.
- Weinert, B. T., Iesmantavicius, V., Moustafa, T., Scholz, C., Wagner, S. A., Magnes, C., ... & Choudhary, C. (2013). Acetylation dynamics and stoichiometry in Saccharomyces cerevisiae. Molecular Systems Biology, 9(1), 671.
- Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
- Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Electron transfer dissociation of peptides: a technique for tandem mass spectrometry. Chemical Society Reviews, 37(8), 1689-1698.
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601.
- Simon, E. S., Young, N. L., & Guttman, M. (2012). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(5), 855-864.
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- Unveiling the Diversity and Modifications of Short Peptides in Buthus martensii Scorpion Venom through Liquid Chromatography-High Resolution Mass Spectrometry. (2024). Toxins, 16(3), 123.
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- Coon, J. J. (2009). An ETD-centric day in the life of a protein. Journal of the American Society for Mass Spectrometry, 20(4), 563-571.
- McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: theoretical and experimental investig
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- Dongré, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365-8374.
- Good, D. M., Wirtala, M., & Coon, J. J. (2007). A comprehensive comparison of collision induced dissociation and electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 18(7), 1307-1317.
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A Guide to Rigorous Control Experiments for Evaluating the Biological Effects of Benzyl (Chloromethyl) Succinate (BCS)
This guide provides a comprehensive framework for designing and implementing robust control experiments to study the effects of a novel investigational compound, Benzyl (Chloromethyl) Succinate (BCS). As the scientific community often encounters new chemical entities with uncharacterized biological activities, the principles outlined here are designed to ensure the generation of reproducible, high-integrity data. We will move beyond a simple checklist of controls, delving into the scientific rationale behind each experimental choice to build a self-validating research program.
Part 1: Foundational Controls: Validating Your Reagent and System
Before assessing the biological activity of BCS, it is crucial to establish the stability and solubility of the compound in your experimental system. The choice of a vehicle—the solvent used to dissolve and deliver BCS to the cells or organism—is the first and most critical control.
The Vehicle Control: The True Baseline
The vehicle control is the most fundamental control in any pharmacological study. It consists of treating a biological sample with the same volume of the solvent used to dissolve BCS, without the compound itself. This accounts for any potential effects of the solvent on the experimental outcome.
Experimental Protocol: Vehicle Control Validation
-
Solubility Testing: Determine the optimal solvent for BCS. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS). The goal is to use a solvent that dissolves the compound at the desired concentration and is minimally toxic to the biological system.
-
Dose-Response of Vehicle: Before initiating experiments with BCS, perform a dose-response curve with the chosen vehicle alone. For example, if you plan to use DMSO at concentrations ranging from 0.1% to 1% in your BCS experiments, you must first treat your cells with 0.1% to 1% DMSO and measure the outcome of interest (e.g., cell viability).
-
Establishing the Maximum Tolerated Vehicle Concentration: From the vehicle dose-response data, determine the highest concentration of the vehicle that does not significantly affect the baseline measurement. This concentration should be used for all subsequent experiments. It is a common standard in cell culture to keep the final DMSO concentration at or below 0.5%.
Compound Stability and Integrity
It is essential to confirm that the observed effects are due to BCS itself and not a degradation product.
Experimental Protocol: Compound Stability Assessment
-
Incubation and Analysis: Incubate BCS in your complete cell culture medium (including serum) at 37°C for the duration of your longest planned experiment.
-
Analytical Chemistry: At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot of the medium and analyze the compound's integrity using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Interpretation: A stable compound will show a single, consistent peak over time. The appearance of new peaks suggests degradation, which would necessitate further investigation to determine if the degradation products are responsible for the observed biological activity.
The following workflow diagram illustrates the initial steps for validating the experimental system before proceeding with biological assays.
Caption: Workflow for initial validation of vehicle and compound stability.
Part 2: Designing Controls for In Vitro Cellular Assays
Once the foundational parameters are set, the next step is to design robust controls for cellular assays that measure the effects of BCS. Let's consider a common scenario: evaluating the effect of BCS on cancer cell viability.
The Essential Trio of Controls
For any cellular assay, a well-controlled experiment will include untreated cells, vehicle-treated cells, and a positive control.
-
Untreated Control: These cells receive only fresh culture medium. This group represents the normal physiological state of the cells under standard culture conditions.
-
Vehicle Control: As established in Part 1, this group receives the vehicle at the same concentration used to deliver BCS. This is the primary baseline against which the effects of BCS are measured.
-
Positive Control: This is a well-characterized compound known to produce the expected effect. For a cell viability assay, a common positive control is a cytotoxic drug like Staurosporine or Doxorubicin. The positive control validates that the assay is working correctly and is capable of detecting the desired outcome.
Table 1: Hypothetical Cell Viability Data (MTT Assay) for BCS Treatment
| Treatment Group | Concentration | Absorbance (OD 570nm) | % Viability (Normalized to Vehicle) | Interpretation |
| Untreated | N/A | 0.98 ± 0.05 | 102% | Healthy, proliferating cells. |
| Vehicle (0.5% DMSO) | 0.5% | 0.96 ± 0.04 | 100% | No significant toxicity from the vehicle. |
| BCS | 10 µM | 0.48 ± 0.03 | 50% | BCS reduces cell viability by 50%. |
| Positive Control (Staurosporine) | 1 µM | 0.15 ± 0.02 | 15.6% | The assay is sensitive to cytotoxic effects. |
The Importance of a Negative or Inactive Control Compound
If possible, including a structurally similar but biologically inactive analog of BCS is a powerful control. This helps to demonstrate that the observed effects are due to the specific chemical structure of BCS and not some general, non-specific chemical property. While not always available, this type of control provides strong evidence for a specific mechanism of action.
The following diagram illustrates the logic of interpreting results based on this comprehensive set of controls.
Caption: Decision tree for validating a cell viability assay using controls.
Part 3: Controls for Elucidating the Mechanism of Action
After establishing a reproducible phenotype (e.g., decreased cell viability), the next phase is to investigate the underlying molecular mechanism. This requires a different set of controls, often involving the modulation of specific signaling pathways.
Let's hypothesize that BCS is believed to act by inhibiting a specific kinase, "Kinase X," in the "Pro-Survival Pathway."
Pathway-Specific Controls
To test this hypothesis, you can use known inhibitors and activators of the pathway as controls.
-
Known Pathway Inhibitor: Use a well-characterized inhibitor of Kinase X. If BCS acts through this kinase, its effect should be phenocopied by the known inhibitor.
-
Pathway Rescue/Activation: Treat cells with an activator of a downstream component of the pathway. If BCS's effect is truly on-target, activating the pathway downstream of Kinase X might rescue the cells from BCS-induced death.
Experimental Protocol: Investigating a Hypothetical Signaling Pathway
-
Baseline Measurement: Measure the phosphorylation of "Substrate Y" (a downstream target of Kinase X) in untreated and vehicle-treated cells using Western blotting.
-
BCS Treatment: Treat cells with BCS and measure the phosphorylation of Substrate Y. A decrease would support the hypothesis.
-
Positive Control (Inhibitor): Treat cells with a known Kinase X inhibitor. This should also decrease the phosphorylation of Substrate Y.
-
Rescue Experiment: Co-treat cells with BCS and an activator of the pathway downstream of Kinase X. If the cell death is prevented, this provides strong evidence that BCS acts upstream of the rescue point.
The following diagram illustrates this hypothetical signaling pathway and the points of intervention for control experiments.
Caption: Control points in a hypothetical signaling pathway for BCS.
By employing this multi-layered control strategy, from foundational compound validation to intricate mechanistic studies, researchers can build a robust and compelling case for the specific biological effects of this compound. This rigorous approach not only enhances the reliability of the data but also accelerates the drug development process by identifying the most promising and specific lead candidates.
References
-
Toxicity of solvents to cells in vitro. PubMed Central, National Library of Medicine.[Link]
Safety Operating Guide
A Guide to the Safe Disposal of Benzyl (Chloromethyl) Succinate for Laboratory Professionals
The responsible management of reactive chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. Benzyl (chloromethyl) succinate, a compound utilized in specialized synthesis, possesses a reactive functional group that necessitates a dedicated and chemically sound disposal protocol. This guide provides a comprehensive, step-by-step methodology for the safe handling and disposal of this compound, moving beyond simple instructions to explain the chemical rationale behind each procedural step. Our aim is to equip researchers, scientists, and drug development professionals with the expertise to manage this chemical's lifecycle safely and effectively, ensuring a secure working environment and regulatory compliance.
Core Hazard Analysis: The Chemistry of this compound
Understanding the molecular structure of this compound is fundamental to appreciating its hazards. The molecule's reactivity is primarily dictated by the chloromethyl ester group . This functionality renders the compound a potent alkylating agent .[1] Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biological macromolecules like DNA and proteins. This reactivity is what makes them both useful in synthesis and potentially toxic, mutagenic, or carcinogenic.[1]
Key Disposal-Relevant Properties:
-
Halogenated Organic: As a chlorinated compound, it falls under the category of halogenated organic waste. Standard practice mandates that halogenated waste streams be segregated from non-halogenated ones to prevent complications and increased costs during incineration or treatment.[2]
-
Moisture Sensitivity/Hydrolysis: The chloromethyl ester is susceptible to hydrolysis upon contact with water or moisture. This reaction is expected to produce hydrochloric acid (HCl), benzyl alcohol, and succinic acid. The generation of corrosive HCl is a significant concern for container integrity and personnel safety.
-
Reactivity: Beyond water, it will react with other nucleophiles. Mixing this compound with other waste streams, especially those containing amines, thiols, or strong bases, could lead to vigorous and unpredictable reactions.
Essential Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct selection and use of Personal Protective Equipment. Given the compound's characteristics as a halogenated organic and a reactive alkylating agent, the following PPE is mandatory.
| PPE Component | Specification & Standard | Rationale for Use |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant) | Protects eyes from direct splashes of the chemical or its degradation byproducts (e.g., HCl). |
| Hand Protection | Nitrile or Neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. As an alkylating agent, skin absorption is a primary route of exposure that must be avoided.[2][3] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from incidental contact and contamination.[4] |
| Respiratory Control | Certified Chemical Fume Hood | All handling and disposal steps must be performed in a functioning fume hood. This is critical to prevent the inhalation of any volatile vapors or aerosols.[2][5] |
Step-by-Step Deactivation and Disposal Protocol
The primary strategy for the safe disposal of this compound is deactivation through controlled chemical reaction before it enters the official waste stream. This involves a deliberate hydrolysis reaction under basic conditions to neutralize the reactive chloromethyl group and the acidic byproducts.
Experimental Protocol for Deactivation:
-
Segregation and Preparation:
-
Controlled Hydrolysis:
-
For every 1 volume of waste containing this compound, slowly and with stirring, add approximately 10 volumes of a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Causality Note: The basic solution serves two critical purposes: it accelerates the hydrolysis of the reactive chloromethyl ester and simultaneously neutralizes the hydrochloric acid as it is formed, preventing the buildup of a corrosive and hazardous acidic environment.
-
-
Reaction and Verification:
-
Loosely cap the container to prevent pressure buildup and allow the mixture to stir at room temperature for a minimum of 24 hours. This extended period helps to ensure the reaction proceeds to completion.
-
After 24 hours, check the pH of the aqueous solution using pH paper or a calibrated pH meter. The target pH should be in the neutral range (pH 6-9).
-
If the solution remains acidic, add small amounts of the sodium carbonate/bicarbonate solution until the pH is stable within the neutral range.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution now contains significantly less hazardous materials: benzyl alcohol, sodium succinate, and sodium chloride.
-
This treated waste can now be managed as a non-hazardous aqueous waste, in accordance with your institution's specific guidelines. Consult your Environmental Health and Safety (EHS) office for final approval.
-
The container should be relabeled to reflect its new contents (e.g., "Treated this compound waste; contains benzyl alcohol, sodium succinate, water") before collection by your institution's waste management personnel.[2]
-
Caption: Deactivation and Disposal Workflow for this compound.
Spill Management Protocol
Accidental spills require a prompt and systematic response to mitigate exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Contain: Wearing full PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or cat litter.
-
Collect: Carefully scoop the contaminated absorbent material into a designated, sealable waste container.
-
Decontaminate: Wipe down the spill surface with a 5-10% sodium bicarbonate solution, followed by a water rinse.
-
Dispose: The collected spill debris is considered hazardous waste. It should be treated using the deactivation protocol described in Section 3 or disposed of directly through your institution's hazardous waste program.[7]
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Safety Data Sheet: Diethyl succinate. Synerzine. [Link]
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Safety Data Sheet: Succinic acid dimethyl ester. Carl ROTH. [Link]
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Safety Data Sheet: Z-OSu. AAPPTec, LLC. [Link]
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benzyl chloromethyl succinate,143869-67-4. Rovathin. [Link]
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Reduction of Conjugated Alkenes with Chromium(II) Sulfate: Diethyl Succinate. Organic Syntheses. [Link]
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Measurement of Hydrolysis Rate Constants For Evaluation Of Hazardous Waste Land Disposal. U.S. Environmental Protection Agency. [Link]
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A Researcher's Comprehensive Guide to Safely Handling Benzyl (Chloromethyl) Succinate
For the diligent researcher, scientist, and drug development professional, the introduction of a novel reagent into a workflow is a moment of both opportunity and critical responsibility. Benzyl (Chloromethyl) Succinate, a reactive ester, holds potential in various synthetic applications. However, its chemical structure—incorporating both a reactive chloromethyl group and a benzyl ester—necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Hazard Analysis: Understanding the Reactivity of this compound
While specific toxicological data for this compound is not extensively documented, its structural components provide critical insights into its potential hazards. The presence of a chloromethyl group is a significant indicator of potential reactivity. Similar compounds, such as benzyl chloride and benzyl chloromethyl ether, are known to be lachrymators, skin and respiratory irritants, and in some cases, are classified as carcinogens.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar hazardous properties.
One supplier of this compound indicates that it is a corrosive solid that causes severe skin burns and eye damage.[3] The assigned UN number, 3261, further classifies it as a "Corrosive solid, acidic, organic, n.o.s.," underscoring the need for meticulous handling to prevent contact.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes/Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. The corrosive nature of this compound necessitates a complete seal around the eyes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.[4] |
| Hands | Double-gloving with nitrile or neoprene gloves | Given the reactivity of halogenated compounds, a single pair of gloves may not provide adequate protection, especially for prolonged handling. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.[4] For extended tasks, consider heavier-duty butyl rubber gloves. |
| Body | Flame-resistant lab coat worn over long-sleeved clothing and long pants | A lab coat is the minimum requirement. Ensure it is fully buttoned. For operations with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat. |
| Feet | Closed-toe, chemical-resistant shoes | Footwear must fully cover the feet to protect against spills. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Due to the potential for respiratory irritation and the unknown inhalation toxicity, all handling of this compound should be conducted within a certified chemical fume hood. If there is any risk of airborne particles or vapors escaping the primary containment, a respirator is required.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount. The following protocol is designed to minimize exposure and mitigate risks at every stage of handling.
Preparation and Pre-Handling Checklist
-
Designate a Handling Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Assemble All Materials: Before opening the primary container, ensure all necessary equipment, including reaction vessels, spatulas, weighing paper, and waste containers, are within the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5]
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may be sparse, review the SDS for similar compounds like benzyl chloride to reinforce awareness of potential hazards.[5]
Weighing and Dispensing
-
Don Appropriate PPE: Before handling, don all PPE as outlined in the table above.
-
Controlled Dispensing: Carefully open the container inside the fume hood. Use a clean, dry spatula to dispense the required amount onto weighing paper or directly into the reaction vessel.
-
Minimize Dust/Aerosol Generation: Handle the solid material gently to avoid creating dust.
-
Immediate Sealing: Securely close the primary container immediately after dispensing.
In-Reaction and Post-Reaction Procedures
-
Maintain Containment: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as dictated by the experimental protocol.
-
Constant Monitoring: Do not leave the reaction unattended.
-
Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood. Be mindful that quenching reactive reagents can be exothermic.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal is a critical component of the chemical's lifecycle and is governed by strict regulations.
Waste Segregation
As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated, clearly labeled hazardous waste container.[6][7][8] Do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][9]
Container Management
-
Use Appropriate Containers: Waste containers must be made of a material compatible with halogenated organic compounds and have a secure, tight-fitting lid.[7]
-
Proper Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[9] All components of a mixture must be listed.
-
Keep Containers Closed: Only open the waste container when adding waste.[7][9]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: If it is safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated items, and place them in the designated halogenated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Visualizing the Workflow for Safety
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the decision-making process for PPE selection and the overall handling and disposal workflow.
Caption: PPE selection decision tree for this compound.
Caption: Workflow for handling and disposal of this compound.
By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely work with this compound, ensuring the integrity of your research and, most importantly, your personal well-being.
References
- Hazardous Waste Segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
- Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
- Safety Data Sheet - Benzyl chloromethyl ether. (2025, December 19). Fisher Scientific.
- MSDS - Safety Data Sheet - Benzyl N-succinimidyl carbonate. (n.d.). AAPPTec.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet - Benzyl chloromethyl ether. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet - 4-(Chloromethyl)styrene. (2025, October 10). TCI Chemicals.
- Personal Protective Equipment (PPE) - Glove Comparison Chart. (n.d.). University of Tennessee Knoxville EHS.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Benzene, (chloromethyl)-: Human health tier II assessment. (2013, May 17). Australian Industrial Chemicals Introduction Scheme.
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This compound . (n.d.). Lead Sciences. Retrieved from [Link].
- Benzyl chloromethyl ether - Safety Data Sheet. (2025, September 27). ChemicalBook.
- Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride). (n.d.). Canada.ca.
- Benzyl chloride - Incident management. (n.d.). GOV.UK.
- Provisional Peer Reviewed Toxicity Values for Benzyl chloride. (2008, July 14). U.S. Environmental Protection Agency.
- benzyl chloromethyl succinate,143869-67-4. (n.d.).
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Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives . (n.d.). PubMed. Retrieved from [Link].
- Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
